molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6

6-Bromohexanoyl chloride

Cat. No.: B1266057
CAS No.: 22809-37-6
M. Wt: 213.5 g/mol
InChI Key: HBPVGJGBRWIVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexanoyl chloride is a useful research compound. Its molecular formula is C6H10BrClO and its molecular weight is 213.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPVGJGBRWIVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066829
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22809-37-6
Record name 6-Bromohexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22809-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoyl chloride, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoyl chloride, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMOHEXANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Bromohexanoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Workhorse of Modern Organic Synthesis

6-Bromohexanoyl chloride (CAS No. 22809-37-6) is a highly versatile bifunctional reagent that has carved a significant niche in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive acyl chloride at one terminus and a primary alkyl bromide at the other, provides a powerful tool for chemists to introduce a six-carbon linker with two distinct points for covalent modification. This dual reactivity allows for sequential and orthogonal chemical transformations, making it an invaluable building block for the construction of complex molecular architectures, including advanced drug delivery systems, proteolysis-targeting chimeras (PROTACs), and functionalized polymers.[2][3] This guide offers an in-depth exploration of the physical properties, chemical behavior, and practical applications of this compound, providing field-proven insights and detailed methodologies for its effective use in a research setting.

Core Physicochemical & Safety Profile

A thorough understanding of the physical properties and safety considerations of this compound is paramount for its safe handling and successful application in any synthetic protocol. This compound is a corrosive and moisture-sensitive liquid that requires careful storage and handling in a controlled laboratory environment.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 22809-37-6[4]
Molecular Formula C₆H₁₀BrClO[4]
Molecular Weight 213.50 g/mol [4]
Appearance Clear, colorless to light yellow liquid[1]
Density 1.395 g/mL at 25 °C[4]
Boiling Point 130 °C at 20 mmHg[4]
Refractive Index (n20/D) 1.486[4]
Flash Point 110 °C (230 °F) - closed cup
Solubility Reacts violently with water; soluble in many organic solvents.[1]
Safety & Handling: A Self-Validating System of Precaution

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. The acyl chloride moiety reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.[1] Therefore, all manipulations must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and long-sleeved clothing are required.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases, alcohols, and amines.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

The Chemistry of a Bifunctional Reagent: Mechanisms and Causality

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The alkyl bromide, while less reactive, is an excellent electrophile for S(_N)2 reactions. This allows for a strategic, stepwise approach to the synthesis of complex molecules.

Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for the acyl chloride group is a nucleophilic addition-elimination mechanism.[5] This two-step process is fundamental to the formation of amides, esters, and other carboxylic acid derivatives.

  • Nucleophilic Addition: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often facilitated by a mild base or a second equivalent of the amine nucleophile, yields the final acylated product and a hydrochloride salt.[5]

The choice of solvent and the presence of a base are critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent reaction with the solvent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an unreactive ammonium salt with the amine nucleophile.[2][5]

Experimental Protocol: Acylation of a Primary Amine

This protocol provides a detailed, step-by-step methodology for a representative acylation reaction, which can be adapted for various primary and secondary amines. This serves as a self-validating system, where careful execution of each step ensures a high yield and purity of the desired product.

Objective: To synthesize an N-substituted 6-bromohexanamide.
Materials:
  • This compound

  • Primary amine (e.g., benzylamine, 1.0 equivalent)

  • Anhydrous triethylamine (Et₃N, 1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B D Add acyl chloride solution dropwise to the amine solution at 0 °C B->D C Prepare solution of this compound (1.1 eq) in anhydrous DCM C->D E Allow to warm to room temperature and stir for 2-4 hours D->E F Monitor reaction by TLC E->F G Quench with H2O and transfer to a separatory funnel F->G H Wash sequentially with 1 M HCl, sat. NaHCO3, and brine G->H I Dry organic layer over MgSO4 H->I J Filter and concentrate under reduced pressure I->J K Purify by column chromatography (if necessary) J->K

Caption: A step-by-step workflow for the acylation of a primary amine.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice bath and begin stirring.

  • Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve this compound (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Beyond

The bifunctional nature of this compound makes it a highly valuable linker molecule in several areas of drug discovery and materials science.

  • PROTACs: In the development of PROTACs, this molecule can serve as a linker to connect a protein-targeting ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[2]

  • Antibody-Drug Conjugates (ADCs): The hexanoyl chain can act as a spacer between an antibody and a cytotoxic payload, influencing the stability and release characteristics of the conjugate.[3]

  • Surface Functionalization: The reactive ends of the molecule can be used to modify surfaces, immobilizing biomolecules for applications in biosensors and diagnostic arrays.

  • Polymer Chemistry: It can be used to synthesize specialty polymers with tailored properties for use as coatings, adhesives, and sealants.

Conclusion

This compound is a powerful and versatile reagent for the discerning research scientist. Its well-defined physical properties and predictable reactivity, governed by the principles of nucleophilic acyl substitution and nucleophilic substitution, allow for its strategic incorporation into complex synthetic routes. By adhering to stringent safety protocols and employing validated experimental methodologies, researchers can effectively harness the bifunctional nature of this compound to advance the frontiers of drug discovery, materials science, and chemical biology.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 6-bromohexanoyl chloride, a critical bifunctional reagent in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of the synthesis, offers a field-proven, step-by-step protocol, and explains the causality behind the experimental choices to ensure both safety and success.

Introduction: The Synthetic Utility of this compound

This compound is a valuable building block in organic synthesis, prized for its dual reactivity.[1] The acyl chloride moiety serves as a highly reactive electrophile for acylation reactions, while the terminal bromine atom allows for subsequent nucleophilic substitution or organometallic coupling reactions. This bifunctionality makes it an essential intermediate in the construction of complex molecules, including pharmaceutical ingredients and agrochemicals.[1][2][3] Its linear six-carbon chain also provides a flexible spacer in the design of molecular linkers.

The primary and most efficient route to this compound is the chlorination of its parent carboxylic acid, 6-bromohexanoic acid. This guide will focus on the most common and reliable method for this transformation: the use of thionyl chloride (SOCl₂).

The Chemistry of Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[4] Carboxylic acids themselves are relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the hydroxyl (-OH) group.[5] Therefore, a key step in this synthesis is the in-situ conversion of the hydroxyl group into a better leaving group.

The Role of Thionyl Chloride

Thionyl chloride is an excellent reagent for this purpose for several key reasons:

  • High Reactivity: It readily reacts with carboxylic acids.[5]

  • Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, both of which are gases.[5] This simplifies the purification of the desired acyl chloride, as the byproducts are easily removed from the reaction mixture.

  • Favorable Mechanism: The reaction proceeds through a highly reactive intermediate that facilitates the nucleophilic attack of the chloride ion.

Other reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), can also effect this transformation, but thionyl chloride is often preferred due to the ease of product isolation.[5]

Reaction Mechanism

The reaction of 6-bromohexanoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.

  • Chloride Ion Attack: A chloride ion, generated in the reaction, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which subsequently decomposes to sulfur dioxide and a chloride ion. The protonated carbonyl is then deprotonated to yield the final this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and explanations for a successful synthesis.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
6-Bromohexanoic acidC₆H₁₁BrO₂195.05-32-34165-170 (at 20 mmHg)
Thionyl chlorideSOCl₂118.971.631-10579
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.931.326-96.739.6

Note: All reagents should be of high purity and handled in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (PPE) must be worn.

Equipment
  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus (for purification)

  • Schlenk line or nitrogen/argon inlet (optional, for maintaining an inert atmosphere)

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with 6-bromohexanoic acid B 2. Add anhydrous DCM A->B C 3. Add thionyl chloride (dropwise) B->C D 4. Heat to reflux C->D E 5. Monitor reaction (cessation of gas evolution) D->E F 6. Cool to room temperature E->F G 7. Remove excess SOCl₂ and DCM under vacuum F->G H 8. Purify by vacuum distillation G->H

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromohexanoic acid (1.0 eq).

    • Rationale: Starting with a dry flask is crucial to prevent the violent reaction of thionyl chloride with water.[6]

  • Solvent Addition: Under a fume hood, add anhydrous dichloromethane (DCM) to the flask to dissolve the 6-bromohexanoic acid.

    • Rationale: DCM is a suitable inert solvent for this reaction. Anhydrous conditions are maintained to prevent unwanted side reactions.

  • Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the stirred solution at room temperature. An addition funnel can be used for larger scale reactions to control the rate of addition.

    • Rationale: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The addition should be slow to control the initial exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) using a heating mantle or oil bath.

    • Rationale: Heating accelerates the reaction rate. The reflux ensures that the reaction proceeds to completion without loss of solvent. The drying tube prevents atmospheric moisture from entering the reaction.

  • Monitoring: Continue heating under reflux until the evolution of gases (HCl and SO₂) ceases. This typically takes 1-3 hours.

    • Rationale: The cessation of gas evolution is a good indicator that the reaction is complete.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Removal of Excess Reagents: Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Rationale: This step isolates the crude this compound. Care should be taken as the excess thionyl chloride is corrosive.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point of this compound is approximately 130 °C at 20 mmHg.

    • Rationale: Vacuum distillation is necessary because the product has a high boiling point and may decompose at atmospheric pressure.

Safety and Handling

Extreme caution must be exercised when working with thionyl chloride.

  • Corrosive and Lachrymator: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract. It is also a lachrymator (causes tearing). All manipulations must be performed in a well-ventilated fume hood.

  • Reaction with Water: It reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Ensure all glassware is dry and avoid contact with moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large excess of a basic solution (e.g., sodium bicarbonate or calcium hydroxide) with cooling. Dispose of all chemical waste according to institutional guidelines.

This compound is also corrosive and moisture-sensitive and should be handled with similar precautions.

Characterization

The final product can be characterized using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Expect a strong C=O stretch for the acyl chloride at approximately 1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the carbon skeleton and the presence of the bromo and acyl chloride functional groups.

Conclusion

The synthesis of this compound from 6-bromohexanoic acid using thionyl chloride is a robust and efficient method for producing this versatile chemical intermediate. By understanding the underlying chemical principles, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably synthesize this valuable compound for a wide range of applications in drug discovery and development.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faceted Reagent in Modern Synthesis

6-Bromohexanoyl chloride is a bifunctional reagent of significant utility in the realms of organic synthesis and pharmaceutical development.[1][2] Its value lies in the presence of two reactive centers: a terminal acyl chloride and a primary alkyl bromide. This unique structure allows for sequential or orthogonal functionalization, making it a versatile building block for complex molecular architectures.[1] In the field of drug discovery, it is frequently employed as a linker in the synthesis of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors, where the hexanoyl chain serves to connect a zinc-binding group with a surface-interacting "cap" group.[3] The acyl chloride provides a reactive handle for amide bond formation, while the terminal bromide allows for subsequent nucleophilic substitution to introduce further diversity.[1] However, its high reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to the use of this compound in a research and development setting.

Hazard Analysis: A Corrosive and Reactive Profile

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][4] It can cause severe skin burns and serious eye damage upon contact.[1][4] Inhalation of its vapors may lead to respiratory irritation.[4][5] A critical and immediate hazard is its violent reaction with water, which underscores the need for stringent moisture control during handling and storage.[6][7]

Hazard Class GHS Classification Hazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][8][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[5][9][10]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[5][10]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[3][9]
Additional Hazard-EUH014: Reacts violently with water[8]

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given its hazardous properties, the safe handling and storage of this compound are paramount. A proactive and informed approach is essential to minimize the risk of exposure and accidental reactions.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of its corrosive vapors.[8][10] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][8] breakthrough times should be considered for extended procedures.

  • Skin and Body Protection: A lab coat and long-sleeved clothing are necessary to prevent skin contact.[2][8] For larger quantities or in case of a higher risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: For situations where vapor concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[1][2]

Storage and Handling Protocols

This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials.[7][9] It should be kept away from incompatible substances such as water, strong oxidizing agents, and bases.[1][7]

Step-by-Step Handling Protocol for Acylation Reactions:

  • Preparation: Before starting, ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Assemble the reaction apparatus in the fume hood.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Transfer: Use a dry syringe or cannula to transfer this compound to the reaction vessel. This minimizes its exposure to atmospheric moisture.

  • Reaction Quenching: After the reaction is complete, quench any unreacted this compound carefully by slowly adding a suitable quenching agent (e.g., a cooled solution of saturated sodium bicarbonate) while maintaining cooling and stirring. Be prepared for gas evolution.

  • Work-up: Perform all aqueous work-up procedures in the fume hood, wearing appropriate PPE.

  • Decontamination: Decontaminate any glassware that has come into contact with this compound by rinsing it with a suitable solvent (e.g., acetone) in the fume hood before washing.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Prep Don PPE & Work in Fume Hood Dry_Glassware Oven-Dry & Cool Glassware Prep->Dry_Glassware Assemble Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble Transfer Transfer Reagent via Syringe Assemble->Transfer Reaction Perform Synthesis Transfer->Reaction Quench Carefully Quench Reaction Reaction->Quench Workup Aqueous Work-up Quench->Workup Decon Decontaminate Glassware Workup->Decon Dispose Dispose of Waste Decon->Dispose

A flowchart for the safe handling of this compound.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a calm and coordinated response is crucial to mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[10] If the person is conscious, give them plenty of water to drink.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[2][8]

Firefighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2][10] Do not use a solid water stream, as it may scatter and spread the fire and will react violently with the chemical.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

For a small spill, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[1][8] Collect the absorbed material into a suitable, closed container for disposal.[1][8] For a large spill, evacuate the area and ensure adequate ventilation.[10] Prevent the spill from entering drains.[10]

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_spill Spill or Release Exposure Exposure Occurs (Skin/Eye/Inhalation/Ingestion) Eye_Contact Eye Contact: Flush with water for 15 min Exposure->Eye_Contact Skin_Contact Skin Contact: Remove clothing, wash area Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, give water Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain with Inert Absorbent Ventilate->Contain Collect Collect in Sealed Container Contain->Collect Dispose_Spill Dispose as Hazardous Waste Collect->Dispose_Spill

A workflow for responding to emergencies involving this compound.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C₆H₁₀BrClO[10][11]
Molecular Weight 213.50 g/mol [10][12]
Appearance Clear, colorless to light yellow liquid[12]
Odor Pungent[7]
Boiling Point 130 °C at 20 mmHg[3][12]
Density 1.395 g/mL at 25 °C[11][12]
Refractive Index n20/D 1.486[11][12]
Flash Point >110 °C (>230 °F)[13]
Water Solubility Reacts violently[6][8]
Storage Temperature Room temperature, under inert atmosphere[10][11][14]

Toxicological and Ecological Information

Detailed toxicological studies for this compound are limited.[8][10] However, based on its classification, it is considered corrosive and can cause severe tissue damage upon contact.[1][10] There is no evidence to suggest that it is a carcinogen or a reproductive toxin.[8][10] Due to its reactivity with water, it is not expected to persist in the environment.[2][8] However, it should not be allowed to enter drains or waterways.[8][10]

Disposal Considerations

Waste this compound and any contaminated materials are considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[1][9][10] It is recommended to contact a licensed professional waste disposal service.[10] Do not dispose of it down the drain.

Conclusion: A Commitment to Safety in Scientific Advancement

This compound is a powerful tool for chemical synthesis, enabling the creation of novel molecules with potential therapeutic applications. Its utility, however, is intrinsically linked to the responsibility of the user to handle it with the utmost care and respect for its hazardous properties. By understanding its reactivity, adhering to stringent safety protocols, and being prepared for emergencies, researchers can harness the synthetic potential of this reagent while ensuring a safe and productive laboratory environment. This commitment to safety is not a barrier to scientific progress but rather a foundational pillar upon which robust and reliable research is built.

References

Molecular Structure and Spectroscopic Synopsis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Data of 6-Bromohexanoyl Chloride

This guide provides an in-depth analysis of the essential spectral data for this compound (CAS No: 22809-37-6), a critical bifunctional reagent in advanced organic synthesis.[1][2] Professionals in drug development and materials science frequently utilize this compound to introduce a six-carbon spacer with reactive handles at both ends: a terminal bromide and a highly reactive acyl chloride. Accurate interpretation of its spectral characteristics is paramount for confirming identity, assessing purity, and ensuring the success of subsequent synthetic transformations. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, and outlining self-validating protocols for robust quality control.

This compound, with the molecular formula C₆H₁₀BrClO, possesses two key functional groups that dictate its reactivity and spectral signature: the acyl chloride and the primary alkyl bromide.[1][2][3] The inherent electronegativity of the oxygen, chlorine, and bromine atoms creates distinct electronic environments along the hexanoyl chain, which are readily distinguishable by modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): The five distinct methylene (-CH₂-) groups provide a clear roadmap of the carbon chain in both ¹H and ¹³C NMR spectra. The protons and carbons closest to the electron-withdrawing acyl chloride and bromine atom are significantly deshielded, causing them to resonate at higher chemical shifts (downfield).

  • Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the critical carbonyl (C=O) group within the acyl chloride. The inductive effect of the adjacent chlorine atom increases the vibrational frequency of the C=O bond, resulting in a characteristic absorption at a higher wavenumber than typical ketones or esters.[4][5]

  • Mass Spectrometry (MS): MS provides the definitive molecular weight and crucial structural information through fragmentation analysis. The presence of both bromine and chlorine, each with two abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), generates a unique and easily identifiable isotopic pattern for the molecular ion peak.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Expertise-Driven Protocol: ¹H NMR Sample Preparation

A self-validating protocol ensures that the observed spectrum is a true representation of the sample, free from artifacts.

  • Solvent Selection: Use deuterated chloroform (CDCl₃). As an aprotic solvent, it prevents reaction with the highly reactive acyl chloride.[6] Its residual proton signal (CHCl₃) appears as a singlet at δ 7.26 ppm, a region typically devoid of signals from the analyte, preventing spectral overlap.[6]

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃. The compound is moisture-sensitive; hydrolysis will produce 6-bromohexanoic acid and HCl, leading to spurious peaks and sample degradation.[7] All glassware must be oven-dried.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point.[8]

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound shows five distinct signals corresponding to the five methylene groups.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2][9]

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift
H-2 (-CH₂COCl)2.91Triplet (t)2H~7.3Strongly deshielded by the adjacent electron-withdrawing carbonyl group of the acyl chloride.
H-6 (-CH₂Br)3.41Triplet (t)2H~6.7Deshielded by the electronegative bromine atom.
H-3 (-CH₂CH₂COCl)1.76Quintet2H~7.4Aliphatic protons, slightly deshielded by proximity to the acyl chloride.
H-5 (-CH₂CH₂Br)1.89Quintet2H~7.1Aliphatic protons, slightly deshielded by proximity to the bromine atom.
H-4 (-CH₂CH₂CH₂-)1.51Quintet2H~7.3The most shielded (upfield) protons, being furthest from both electron-withdrawing groups.
  • Causality of Splitting: The multiplicity of each signal is a direct consequence of spin-spin coupling with adjacent protons, following the n+1 rule.[10] For instance, the protons at C-2 are adjacent to the two protons at C-3, resulting in a triplet (2+1=3). The protons at C-3 are adjacent to two protons at C-2 and two at C-4, resulting in a quintet (4+1=5). This predictable splitting pattern provides definitive confirmation of the linear chain structure.

Diagram 1: ¹H NMR Structural Assignments A diagram illustrating the proton environments and their relationships.

Caption: ¹H NMR assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Broadband proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical nature.

Data Interpretation and Analysis

The ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent with the molecular structure.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [1][11]

Assigned CarbonChemical Shift (δ, ppm)Rationale for Chemical Shift
C-1 (C=O)173.0The carbonyl carbon is highly deshielded due to the double bond to oxygen and single bond to chlorine, placing it furthest downfield.
C-2 (-CH₂COCl)46.5Deshielded by the adjacent carbonyl group.
C-6 (-CH₂Br)33.3Deshielded by the electronegative bromine atom.
C-3 (-CH₂CH₂COCl)32.2Standard aliphatic carbon.
C-5 (-CH₂CH₂Br)27.5Standard aliphatic carbon.
C-4 (-CH₂CH₂CH₂-)23.8The most shielded aliphatic carbon, furthest from both functional groups.

The chemical shifts are self-validating; the carbonyl carbon (C-1) is correctly identified at the far downfield position (~173 ppm), characteristic of an acyl chloride.[12] The carbons directly attached to the electron-withdrawing groups (C-2 and C-6) are found at intermediate shifts, while the remaining aliphatic carbons (C-3, C-4, C-5) appear in the more shielded upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid and unambiguous identification of key functional groups.

Expertise-Driven Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like this compound. It requires minimal sample preparation and is non-destructive.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a single drop of neat this compound directly onto the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Analysis

The IR spectrum is dominated by two key features that confirm the molecular identity.

Table 3: Key IR Absorption Bands for this compound [1][2]

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~1800Strong, SharpC=O Stretch (Acyl Chloride)This high-frequency absorption is a hallmark of the acyl chloride functional group.[5][12] Its position is shifted higher than ketones (~1715 cm⁻¹) due to the strong inductive electron withdrawal by the chlorine atom.[4]
2850-2960Medium-StrongC-H Stretch (Aliphatic)Confirms the presence of the alkane chain.
~650MediumC-Br StretchConfirms the presence of the alkyl bromide functionality.
~730-550MediumC-Cl StretchConfirms the presence of the acyl chloride C-Cl bond.[5]

The single most important diagnostic peak is the intense C=O stretch around 1800 cm⁻¹. Its presence and specific location provide immediate and trustworthy confirmation of the acyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers insight into structural integrity through analysis of fragmentation patterns.

Data Interpretation and Analysis

Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

  • Molecular Ion (M⁺): The molecular weight of this compound is 213.50 g/mol .[1][2] Due to the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak is not a single line but a cluster of peaks. The expected pattern for a molecule with one Br and one Cl atom is:

    • M⁺: (C₆H₁₀³⁵Cl⁷⁹Br) = 212 amu (relative abundance ~75%)

    • [M+2]⁺: (C₆H₁₀³⁷Cl⁷⁹Br and C₆H₁₀³⁵Cl⁸¹Br) = 214 amu (relative abundance ~100%)

    • [M+4]⁺: (C₆H₁₀³⁷Cl⁸¹Br) = 216 amu (relative abundance ~25%) This unique isotopic signature is a powerful validation tool for confirming the elemental composition.

  • Key Fragmentations: The molecule readily fragments under EI conditions.

    • Loss of Cl•: The [M - 35]⁺ and [M - 37]⁺ peaks correspond to the formation of the 6-bromohexanoyl acylium ion, which is resonance-stabilized.

    • Loss of Br•: The [M - 79]⁺ and [M - 81]⁺ peaks are also observed.

    • McLafferty Rearrangement: Not prominent for this linear chain.

    • Alkyl Chain Fragmentation: Peaks corresponding to the loss of alkyl fragments (e.g., C₂H₄, C₃H₆) are also present, with prominent peaks often seen at m/z = 55 and 69.[1]

Diagram 2: Primary Fragmentation Pathways in EI-MS A diagram showing the main fragmentation routes.

G M [C₆H₁₀BrClO]⁺˙ m/z = 212, 214, 216 M_minus_Cl [C₆H₁₀BrO]⁺ 6-Bromohexanoyl acylium ion M->M_minus_Cl - Cl• M_minus_Br [C₆H₁₀ClO]⁺˙ M->M_minus_Br - Br• Acylium [C₅H₁₀Br]⁺ M_minus_Cl->Acylium - CO

Caption: Key EI-MS fragmentations of this compound.

Integrated Analysis for Quality Assurance

No single technique provides a complete picture. A robust quality assurance workflow relies on the synergistic interpretation of all spectral data.

G

References

A Guide to the Structural Elucidation of 6-Bromohexanoyl Chloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of NMR in the Characterization of a Bifunctional Reagent

6-Bromohexanoyl chloride (C₆H₁₀BrClO) is a valuable bifunctional molecule in organic synthesis, featuring two distinct reactive centers: an acyl chloride and a primary alkyl bromide.[1][2][3] This structure allows for sequential or orthogonal reactions, making it a versatile building block for pharmaceuticals, agrochemicals, and other complex organic molecules.[2][4] Given its reactivity, particularly its moisture sensitivity and corrosive nature, ensuring the structural integrity and purity of this compound is paramount before its use in synthesis.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural confirmation of such molecules. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete structural map. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the underlying principles governing the observed chemical shifts.

Theoretical Framework: Understanding Electronic Influences on Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are dictated by the influence of the two electron-withdrawing groups at opposite ends of the hexyl chain.

  • The Acyl Chloride Group (-COCl): The carbonyl carbon is double-bonded to a highly electronegative oxygen atom and single-bonded to a chlorine atom. This creates a significant electron deficit at the carbonyl carbon and, through an inductive effect, deshields the adjacent methylene protons (at C2). Protons alpha to a carbonyl group in acyl chlorides typically resonate around 2.5-3.0 ppm.[5] The carbonyl carbon itself is highly deshielded, appearing far downfield in the ¹³C NMR spectrum, generally in the 160-180 ppm region.[5]

  • The Bromo Group (-Br): Bromine is an electronegative halogen that withdraws electron density from the carbon to which it is attached (C6). This inductive effect deshields the adjacent protons, causing them to appear downfield. Protons on a carbon adjacent to a bromine atom typically resonate in the 3.0-4.0 ppm range. The carbon atom directly bonded to bromine also experiences this deshielding effect.[6]

The combination of these two groups on the same alkyl chain results in a predictable gradient of chemical shifts, with the protons and carbons at either end of the molecule being the most deshielded and those in the center being the most shielded (upfield).

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), displays five distinct signals corresponding to the five methylene (-CH₂-) groups.

G cluster_molecule This compound Structure cluster_shifts ¹H NMR Signal Assignments C1 Br C2 CH₂ S_C6 H on C6 3.42 ppm C2->S_C6 adjacent to Br C3 CH₂ S_C5 H on C5 1.89 ppm C3->S_C5 C4 CH₂ S_C3 H on C3 1.74 ppm C4->S_C3 S_C4 H on C4 ~1.52 ppm C4->S_C4 C5 CH₂ S_C2 H on C2 2.93 ppm C5->S_C2 adjacent to COCl C6 C=O C7 Cl

Based on spectral data, the assignments are as follows:

PositionSignal AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
-CH₂-Br (C6)Triplet~3.42t~6.7 HzMost downfield due to the strong deshielding effect of the adjacent bromine atom.
-CH₂-COCl (C2)Triplet~2.93t~7.3 HzSecond most downfield signal due to the deshielding effect of the acyl chloride group.
-CH₂- (C5)Quintet~1.89p~6.8 HzAdjacent to the highly deshielded C6 methylene group.
-CH₂- (C3)Quintet~1.74p~7.4 HzAdjacent to the deshielded C2 methylene group.
-CH₂- (C4)Quintet~1.52p~7.2 HzMost upfield (shielded) signal, as it is furthest from both electron-withdrawing groups.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The splitting patterns (multiplicity) provide clear evidence of the connectivity within the molecule. Each methylene signal is split into a triplet (t) or a quintet (p) by its neighboring methylene protons, confirming the linear chain structure.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, one for each unique carbon atom. The chemical shifts are highly dependent on the proximity to the electron-withdrawing groups.

G cluster_molecule This compound Structure cluster_shifts Predicted ¹³C NMR Signal Assignments C1_label C1 S_C1 C1 (C=O) 172.8 ppm C1_label->S_C1 Acyl Chloride C2_label C2 S_C2 C2 47.5 ppm C2_label->S_C2 C3_label C3 S_C3 C3 27.5 ppm C3_label->S_C3 C4_label C4 S_C4 C4 24.0 ppm C4_label->S_C4 C5_label C5 S_C5 C5 32.0 ppm C5_label->S_C5 C6_label C6 S_C6 C6 33.2 ppm C6_label->S_C6 Alkyl Bromide mol Cl-C(=O)-CH₂-CH₂-CH₂-CH₂-CH₂-Br

While a publicly available, fully assigned experimental spectrum is elusive, ¹³C NMR prediction algorithms and comparison with analogous structures provide a reliable assignment.[7][8] For a comparative baseline, the ¹³C NMR spectrum of hexanoyl chloride (without the bromine) shows signals at approximately 173.3, 47.0, 31.0, 24.5, 22.3, and 13.8 ppm.[9] The introduction of the bromine atom at the C6 position significantly influences the shifts of the nearby carbons.

PositionPredicted Chemical Shift (ppm)Rationale
C=O (C1)~172.8Most downfield signal, characteristic of an acyl chloride carbonyl carbon.[5]
-CH₂-COCl (C2)~47.5Deshielded by the adjacent carbonyl group.
-CH₂-Br (C6)~33.2Downfield shift due to the electronegative bromine atom.
-CH₂- (C5)~32.0Slightly deshielded by the adjacent C6-Br group.
-CH₂- (C3)~27.5Relatively shielded, but influenced by the C2 position.
-CH₂- (C4)~24.0Most upfield (shielded) signal of the methylene carbons, being furthest from both functional groups.

The predicted values are consistent with established substituent effects, where the electronegativity of the attached atoms is a primary determinant of the chemical shift.[10]

Experimental Protocol: Best Practices for Acquiring High-Quality NMR Data

Due to the reactive nature of this compound, careful sample preparation is crucial to prevent degradation and ensure spectral accuracy.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃), preferably from a fresh, sealed ampoule or stored over molecular sieves to ensure dryness.

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent).

  • Clean, dry 5 mm NMR tube and cap.

  • Pasteur pipette and bulb.

  • Inert atmosphere (e.g., nitrogen or argon) is recommended.

Step-by-Step Methodology:

  • Drying the NMR Tube: Ensure the NMR tube is scrupulously clean and dry. This can be achieved by rinsing with acetone, followed by drying in an oven at >100 °C for several hours and allowing it to cool in a desiccator.[11]

  • Solvent Preparation: Use a high-quality deuterated solvent. CDCl₃ is a common choice, but its slightly acidic nature should be noted.[11] Ensure the solvent is dry, as any water will readily react with the acyl chloride, leading to the formation of 6-bromohexanoic acid and HCl, which will appear as impurities in the spectrum.

  • Sample Preparation:

    • Under an inert atmosphere if possible, add approximately 0.5-0.6 mL of the deuterated solvent to the clean, dry NMR tube. This corresponds to a solution height of about 4-5 cm.[11]

    • Using a clean, dry pipette, add 1-2 drops of liquid this compound (approximately 5-15 mg) to the solvent in the NMR tube.

    • Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

  • Data Acquisition:

    • Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) can be used as a reference.[12]

    • Integrate the signals in the ¹H spectrum to confirm the 2:2:2:2:2 proton ratio.

    • Assign the peaks in both spectra based on their chemical shifts and multiplicities as detailed above.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal confirmation of the structure of this compound. The distinct chemical shifts and coupling patterns observed are a direct consequence of the inductive effects of the terminal acyl chloride and bromo functional groups. By following rigorous experimental protocols, researchers can obtain high-fidelity spectra that not only verify the identity of this key synthetic intermediate but also confirm its purity, ensuring the success of subsequent chemical transformations. This guide serves as a technical resource for scientists, providing the foundational knowledge required to confidently interpret the NMR data of this and similar bifunctional molecules.

References

Decoding the Molecular Signature: A Technical Guide to the FTIR Spectrum of 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-bromohexanoyl chloride (C₆H₁₀BrClO). As a bifunctional reagent widely utilized in pharmaceutical synthesis and as a versatile chemical intermediate, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1][2] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple peak list to explain the causal relationships between molecular structure and vibrational modes. It offers a detailed, field-proven protocol for acquiring high-quality spectra and a systematic approach to spectral interpretation, including the identification of common synthetic impurities.

Introduction: The Vibrational Tale of a Bifunctional Reagent

This compound is a valuable building block in organic synthesis, featuring two key reactive sites: a terminal acyl chloride and a primary alkyl bromide.[2] This dual functionality allows for sequential or orthogonal chemical modifications, making it a staple in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

FTIR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule. For a molecule like this compound, the FTIR spectrum serves as a unique molecular fingerprint, providing definitive confirmation of its functional groups. The energy of absorbed infrared radiation corresponds to specific bond stretching and bending motions. Therefore, the resulting spectrum is a direct readout of the molecule's covalent bond architecture. This guide will dissect this fingerprint to provide an authoritative reference for researchers.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22809-37-6[3]
Molecular Formula C₆H₁₀BrClO[3]
Molecular Weight 213.50 g/mol [3]
Appearance Clear colorless to yellowish liquid[4]
Boiling Point 130 °C at 20 mmHg[3]
Density 1.395 g/mL at 25 °C[3]

Anatomy of the Spectrum: Predicted Vibrational Assignments

The FTIR spectrum of this compound is best understood by dissecting the molecule into its constituent parts: the acyl chloride group, the long alkyl (polymethylene) chain, and the terminal alkyl bromide. Each of these components gives rise to characteristic absorption bands. While a reference spectrum is the ultimate confirmation, we can predict the key features with high confidence based on established group frequencies.

Table of Predicted Major Vibrational Modes

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Expert Insights
~1800 C=O StretchAcyl ChlorideStrong, SharpThe highly electronegative chlorine atom attached to the carbonyl carbon enhances the double bond character through the inductive effect, shifting the stretching frequency to a much higher value than that of ketones or esters.[5] This is the most diagnostic peak in the spectrum.
2960-2850 C-H Asymmetric & Symmetric StretchAlkyl CH₂StrongThese strong absorptions are characteristic of all aliphatic chains and confirm the presence of the hexanoyl backbone. Multiple peaks are expected in this region.
1470-1450 CH₂ Scissoring (Bending)Alkyl CH₂MediumThis bending vibration is a reliable indicator of the -(CH₂)n- chain.
~1410 CH₂ Bending (adjacent to C=O)-CH₂-COClMediumThe methylene group adjacent to the electron-withdrawing carbonyl group will have its bending vibration shifted slightly.
690-515 C-Br StretchAlkyl BromideMedium to WeakThe position of this peak is sensitive to the conformation of the alkyl chain. Its presence in the lower frequency "fingerprint" region confirms the bromo- functionality.
~950 C-C StretchAcyl Chloride SkeletonMediumThis skeletal vibration involves the C-C bond adjacent to the carbonyl group.
730-550 C-Cl StretchAcyl ChlorideMedium to StrongThis band confirms the acyl chloride group but can be complex and may overlap with the C-Br stretch, sometimes splitting due to rotational isomers.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental procedure. This compound is a liquid at room temperature and is highly corrosive and moisture-sensitive, reacting violently with water.[3] Therefore, appropriate safety measures and sample handling techniques are critical.

Safety & Handling
  • Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[3]

  • Moisture Sensitivity: The acyl chloride functional group readily hydrolyzes to the corresponding carboxylic acid upon contact with atmospheric moisture. Ensure all glassware and sampling accessories are scrupulously dried. Store the compound under an inert atmosphere.[4]

  • Corrosivity: this compound causes severe skin burns and eye damage.[3] Handle with extreme care.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for this compound due to its simplicity, speed, and minimal sample volume requirement. It avoids the need for hygroscopic salt plates (NaCl, KBr).

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable dry, volatile solvent (e.g., anhydrous dichloromethane or isopropanol) and wipe dry with a soft, lint-free tissue.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the absorbance of the ATR crystal itself.

  • Sample Application: In a fume hood, carefully place a single, small drop of this compound onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Data Acquisition: Immediately initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Post-Measurement Cleaning: Promptly and thoroughly clean the ATR crystal with the appropriate solvent to prevent corrosion and sample carryover.

Alternative Method: Transmission (Neat Liquid Cell)

This traditional method sandwiches a thin film of the liquid between two infrared-transparent salt plates.

Step-by-Step Transmission Protocol:

  • Cell Preparation: Use oven-dried potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Do not use water to clean them.

  • Sample Application: In a fume hood, place one drop of this compound onto the surface of one salt plate.

  • Cell Assembly: Place the second plate on top, gently rotating to spread the liquid into a thin, uniform film without air bubbles.

  • Data Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum using parameters similar to the ATR method.

  • Cleaning: Disassemble the plates immediately after measurement and clean thoroughly with an anhydrous solvent like dichloromethane, followed by a final rinse with anhydrous ethanol. Store the plates in a desiccator.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_atr ATR Method (Recommended) cluster_transmission Transmission Method (Alternative) PPE Don PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood CleanATR Clean ATR Crystal FumeHood->CleanATR DryPlates Use Dry Salt Plates (KBr or NaCl) FumeHood->DryPlates Background Acquire Background Spectrum CleanATR->Background ApplySampleATR Apply 1 Drop of Sample to Crystal Background->ApplySampleATR ScanATR Acquire Sample Spectrum ApplySampleATR->ScanATR CleanPostATR Clean ATR Crystal Immediately ScanATR->CleanPostATR Analysis Spectral Analysis & Interpretation CleanPostATR->Analysis ApplySampleTX Apply 1 Drop & Form Film Between Plates DryPlates->ApplySampleTX ScanTX Acquire Sample Spectrum ApplySampleTX->ScanTX CleanPostTX Clean & Store Plates in Desiccator ScanTX->CleanPostTX CleanPostTX->Analysis

Caption: Recommended and alternative workflows for acquiring the FTIR spectrum of this compound.

Spectral Interpretation: A Self-Validating System

A high-quality spectrum of pure this compound should be dominated by the features outlined in Section 2. However, real-world samples may contain impurities from the synthesis or degradation. The power of FTIR lies in its ability to detect these extraneous species.

The Signature of Purity

The hallmark of a pure sample is the presence of a very strong, sharp absorption band around 1800 cm⁻¹ and the complete absence of a broad absorption band in the 3300-2500 cm⁻¹ region. The high-frequency carbonyl peak confirms the acyl chloride, while the absence of the latter signal confirms the lack of carboxylic acid, the primary hydrolysis product.

Identifying Potential Impurities

The most common synthesis route to this compound is the reaction of 6-bromohexanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Unreacted Starting Material (6-Bromohexanoic Acid): If the reaction is incomplete, the spectrum will show characteristic peaks of the carboxylic acid.

    • Key Indicator: A very broad O-H stretching band from 3300-2500 cm⁻¹ . This is often the most obvious sign of contamination.

    • Corroborating Peak: The C=O stretch of the carboxylic acid appears around 1710 cm⁻¹ . This may appear as a shoulder on the much stronger acyl chloride C=O peak or as a distinct, weaker peak.

  • Hydrolysis Product (6-Bromohexanoic Acid): If the sample has been exposed to moisture, it will hydrolyze back to the starting carboxylic acid. The spectral indicators are identical to those for the unreacted starting material.

  • Residual Thionyl Chloride (SOCl₂): If thionyl chloride is used in the synthesis and not completely removed during workup, its characteristic peaks may be present.

    • Key Indicator: A strong S=O stretching absorption band is typically observed around 1230 cm⁻¹ .

The presence of these impurity peaks serves as an internal invalidation of sample purity, prompting further purification steps.

Conclusion

The FTIR spectrum of this compound is a powerful and definitive tool for its identification and quality control. The key diagnostic feature is the intense carbonyl (C=O) stretching vibration located at the characteristically high frequency of approximately 1800 cm⁻¹. This, combined with the C-H stretching and bending modes of the alkyl chain and the C-Br stretch in the fingerprint region, provides a unique spectral signature. By following the rigorous experimental and safety protocols outlined in this guide, researchers and drug development professionals can confidently acquire and interpret high-fidelity spectra, ensuring the integrity of this critical synthetic intermediate. The ability to quickly identify common impurities like the parent carboxylic acid provides a self-validating system for quality assessment, which is indispensable in the exacting environment of pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 6-Bromohexanoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-Bromohexanoyl chloride is a bifunctional reagent widely employed in the synthesis of pharmaceuticals, bioconjugates, and polymers. Its utility is fundamentally governed by its solubility and stability in reaction media. This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles that dictate solvent selection. We will explore its solubility in a range of common organic solvents, detail its reactivity with protic and nucleophilic media, and provide a validated experimental protocol for determining solubility. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed and effective solvent choice for synthetic applications.

Introduction to this compound: A Versatile Synthetic Tool

This compound (C₆H₁₀BrClO) is a linear, six-carbon acyl chloride with a terminal bromine atom.[1][2] This dual-functionality makes it a valuable linker molecule. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the bromo- group provides a handle for subsequent nucleophilic substitution or organometallic coupling reactions.[3][4] Its application spans from creating antibody-drug conjugates to modifying polymer surfaces.

Key Physicochemical Properties:

  • Molecular Weight: 213.50 g/mol [1][5]

  • Appearance: Colorless to light yellow liquid[6]

  • Boiling Point: ~130 °C at 20 mmHg[2][6]

  • Density: ~1.395 g/mL at 25 °C[2][6]

Understanding the solubility of this reagent is not merely a matter of convenience; it is critical for controlling reaction kinetics, ensuring homogeneity, and maximizing yield.

The Theory Behind Acyl Chloride Solubility and Stability

The solubility of this compound is dictated by the interplay of its three key structural features: the polar, highly electrophilic acyl chloride head; the nonpolar five-carbon alkyl chain; and the polarizable terminal bromine atom.

  • The Acyl Chloride Group (-COCl): This functional group is highly polar, making the molecule an excellent electrophile.[3] However, it does not engage in hydrogen bonding. Its high reactivity, particularly towards nucleophiles, is the most critical factor in solvent selection.[7][8]

  • The Alkyl Chain (-(CH₂)₅-): The five-carbon chain imparts significant nonpolar character to the molecule, favoring solubility in solvents with low to moderate polarity.

  • The Bromo Group (-Br): The terminal bromine adds polarity and is a good leaving group in its own right, a factor to consider in certain reaction conditions.

The guiding principle is "like dissolves like." The molecule's mixed polarity suggests it will be most soluble in aprotic solvents of intermediate polarity that can solvate both the polar head and the nonpolar tail without reacting.

Crucial Point on Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives.[3][9] They react vigorously, often violently, with protic solvents such as water, alcohols, and phenols.[7][8][9][10][11] They also react readily with primary and secondary amines and even with atmospheric moisture.[4][7] This reactivity is not a solubility issue but a chemical incompatibility that leads to the decomposition of the reagent and the formation of byproducts (e.g., carboxylic acid, ester, or amide). Therefore, all solvents must be anhydrous for most applications.

Solubility Profile of this compound: A Quantitative & Qualitative Analysis

Based on empirical data from safety data sheets, chemical supplier information, and established chemical principles, the following table summarizes the solubility and compatibility of this compound.

SolventPolarity IndexTypeSolubility / CompatibilityRationale & Expert Insight
Recommended Solvents
Dichloromethane (DCM)3.1Aprotic, HalogenatedSoluble / Miscible Excellent choice. Its moderate polarity effectively solvates the molecule, and it is inert to the acyl chloride group. Routinely used for reactions with amines (in the presence of a non-nucleophilic base).
Chloroform (CHCl₃)4.1Aprotic, HalogenatedSoluble / Miscible Similar to DCM, provides good solubility and is inert.
Tetrahydrofuran (THF)4.0Aprotic, EtherSoluble / Miscible Good general-purpose solvent. Must be anhydrous, as THF can contain water. Peroxide formation in aged THF is a safety concern.
Diethyl Ether2.8Aprotic, EtherSoluble / Miscible Good solubility due to its low polarity, but its high volatility can be problematic for reactions requiring elevated temperatures. Must be anhydrous.
Toluene2.4Aprotic, AromaticSoluble A nonpolar solvent that effectively dissolves the alkyl chain. Useful for reactions where a nonpolar environment is preferred.
Hexanes / Heptane0.1Aprotic, AliphaticSoluble The nonpolar nature aligns well with the alkyl chain. Solubility of polar reactants may be limited.
Acetonitrile (MeCN)5.8Aprotic, PolarSoluble A polar aprotic solvent that provides good solubility. Must be rigorously dried as it is hygroscopic.
Solvents Requiring Caution
Acetone5.1Aprotic, KetoneSoluble, but potentially reactive While aprotic, enolizable ketones can potentially react with highly reactive acyl chlorides under certain conditions (e.g., strong base). Use with caution.
N,N-Dimethylformamide (DMF)6.4Aprotic, PolarSoluble, but potentially reactive Can be a source of dimethylamine impurity upon decomposition, which will react to form an amide. High-purity, amine-free grades are essential.
Dimethyl Sulfoxide (DMSO)7.2Aprotic, PolarSoluble, but potentially reactive Highly hygroscopic. Can promote side reactions. Use only when absolutely necessary and with rigorously dried material.
Incompatible Solvents (Reactive)
Water (H₂O)10.2ProticReacts Violently Rapid hydrolysis occurs to form 6-bromohexanoic acid and corrosive HCl gas.[6][7][10][11]
Alcohols (Methanol, Ethanol)5.1 - 6.6ProticReacts Rapidly Rapidly forms the corresponding ester (e.g., methyl 6-bromohexanoate) and HCl.[4][8]
Amines (Primary, Secondary)-NucleophilicReacts Rapidly This is the desired reaction for amide formation, not a solvent choice. The amine itself is a reactant.[4]

Experimental Protocol: A Self-Validating Method for Solubility Determination

When exploring a novel solvent system, it is crucial to experimentally verify both solubility and compatibility.

Objective: To determine if this compound is soluble in a test solvent at a target concentration and to check for signs of immediate reactivity.

Materials:

  • This compound

  • Test solvent (anhydrous grade)

  • Small, dry glass vial or test tube with a septum or cap

  • Dry nitrogen or argon supply

  • Micropipette or syringe

Procedure:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add 1 mL of the anhydrous test solvent to a dry vial.

  • Initial Addition: Add a small, known amount of this compound (e.g., 21.4 mg for a ~0.1 M solution).

  • Observation for Solubility: Cap the vial and gently swirl or stir. Observe if the compound dissolves completely to form a clear solution. If not, the compound is insoluble or poorly soluble at this concentration.[12]

  • Observation for Reactivity: Carefully observe for any signs of a chemical reaction:

    • Gas evolution: Bubbles (likely HCl) indicate a reaction with a protic impurity (like water).

    • Color change: A sudden change in color can signify decomposition or reaction.

    • Precipitate formation: Formation of a solid may indicate an insoluble reaction product.

    • Exotherm: A noticeable increase in temperature indicates a reaction is occurring.

  • Confirmation (Optional): For a more rigorous check, a small aliquot of the solution can be analyzed by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy immediately after mixing and after a set period (e.g., 30 minutes) to see if any new spots or peaks corresponding to degradation products have appeared.

This systematic approach provides a trustworthy and self-validating method for assessing new solvent candidates.[13]

Visualization: A Workflow for Rational Solvent Selection

Choosing the correct solvent is a multi-step decision process that balances solubility, reactivity, and practical considerations for the intended chemical transformation. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Start: Define Reaction check_solubility Are all reactants/reagents soluble in the solvent? start->check_solubility check_reactivity Is the solvent inert to all reactants and reagents? check_solubility->check_reactivity Yes fail Re-evaluate Solvent Choice check_solubility->fail No check_temp Is the solvent's boiling point compatible with reaction temperature? check_reactivity->check_temp Yes (Inert) check_reactivity->fail No (Reactive) check_workup Does the solvent facilitate product isolation/purification? check_temp->check_workup Yes check_temp->fail No decision Select Solvent check_workup->decision Yes check_workup->fail No fail->check_solubility Iterate

Caption: A decision workflow for selecting an appropriate organic solvent.

Conclusion

The effective use of this compound hinges on a sound understanding of its solubility and chemical compatibility. While it is readily soluble in a wide range of common aprotic organic solvents, its high reactivity precludes the use of any protic media. Anhydrous chlorinated solvents like dichloromethane and ethers like THF represent the most reliable and versatile choices for general synthetic applications. For any new application, the simple, direct experimental validation of solubility and stability is a critical step that ensures reproducibility and success. This guide provides the foundational principles and practical methodologies to empower researchers to make optimal, evidence-based decisions in their synthetic endeavors.

References

An In-depth Technical Guide to the Stability and Storage of 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic pathways. 6-Bromohexanoyl chloride (CAS No: 22809-37-6), a bifunctional reagent, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive overview of the stability, proper storage, and handling of this compound, grounded in chemical principles and established laboratory practices.

Chemical Profile and Intrinsic Instability

This compound is a colorless to light yellow liquid with a pungent odor.[1][3][4] Its molecular structure incorporates two key reactive sites: a terminal acyl chloride and a primary alkyl bromide. This dual functionality makes it a versatile reagent but also contributes to its inherent instability, primarily driven by the highly electrophilic nature of the acyl chloride group.

The primary mechanism of degradation for this compound is hydrolysis.[5] Acyl chlorides, in general, are highly susceptible to reaction with water.[1][3] This reaction is vigorous, often violent, and results in the formation of 6-bromohexanoic acid and corrosive hydrochloric acid gas.[6][7][8]

Decomposition Pathway of this compound via Hydrolysis

6-Bromohexanoyl_Chloride This compound Br(CH₂)₅COCl Products 6-Bromohexanoic Acid Br(CH₂)₅COOH + Hydrochloric Acid HCl 6-Bromohexanoyl_Chloride->Products Hydrolysis H2O H₂O (Moisture) H2O->Products

Caption: Hydrolysis of this compound upon exposure to moisture.

This reaction is often autocatalytic, as the generated HCl can further promote the decomposition of the remaining acyl chloride. The presence of moisture in the storage container or during handling is, therefore, the most critical factor affecting the stability of this compound.

Recommended Storage Conditions: A Proactive Approach to Preservation

Proper storage is the cornerstone of maintaining the purity and reactivity of this compound. The following conditions are recommended, with the underlying rationale explained to foster a deeper understanding of the required precautions.

ParameterRecommendationRationale
Temperature Cool, dry place; Room temperature.[3][4][9]While refrigeration might seem intuitive for preserving reactive chemicals, for this compound, maintaining a moisture-free environment is more critical. Storing at room temperature in a desiccated environment prevents condensation that can occur when a cold container is opened in a humid laboratory atmosphere.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).[3][4][9]Displacing air with an inert gas minimizes the presence of atmospheric moisture, thereby preventing hydrolysis. This is a crucial step for long-term storage and for maintaining the integrity of the compound after the container has been opened.
Container Tightly closed, original container.[1][6] Store in a corrosive-resistant container with a resistant inner liner.[10]A tightly sealed container is the first line of defense against moisture ingress. The corrosive nature of both the compound and its potential decomposition products (HCl) necessitates the use of appropriate, resistant container materials.
Location A designated corrosives area.[1][6] Well-ventilated place.[6]Due to its corrosive nature and the potential for the release of HCl gas, this compound should be stored in an area specifically designed for corrosive materials.[1][6] Good ventilation is essential to dissipate any vapors that may escape.
Incompatible Materials Water, strong oxidizing agents, strong bases, and alcohols.As discussed, water leads to rapid decomposition.[1][3] Strong bases and alcohols will also readily react with the acyl chloride functional group. Contact with these materials must be strictly avoided.

Safe Handling and Use: Mitigating Risks in the Laboratory

The reactive and corrosive nature of this compound demands stringent adherence to safe handling protocols.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6][7][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[6][7]

  • Skin and Body Protection: A lab coat and long-sleeved clothing are essential.[6][7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][8]

  • Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors, which are lachrymatory (cause tearing) and can irritate the respiratory system.[3][6][7][9]

Experimental Workflow for a Typical Acylation Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Setup Assemble dry glassware under inert atmosphere Reagents Prepare anhydrous solvent and nucleophile Setup->Reagents Transfer Transfer this compound via syringe Reagents->Transfer Addition Slowly add to the nucleophile solution at 0°C Transfer->Addition Reaction_Progress Monitor reaction (TLC, GC, etc.) Addition->Reaction_Progress Quench Carefully quench with aqueous solution Reaction_Progress->Quench Extraction Extract with an organic solvent Quench->Extraction Purification Purify product (e.g., chromatography) Extraction->Purification

Caption: A generalized workflow for using this compound in an acylation reaction.

Step-by-Step Protocol for Handling in a Synthetic Procedure:

  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent and Reagent Preparation: Use anhydrous solvents. If the reaction involves a nucleophile that can be deprotonated (e.g., an amine or alcohol), consider the stoichiometry carefully, as the reaction will generate one equivalent of HCl. Often, a non-nucleophilic base (e.g., pyridine or triethylamine) is added to scavenge the HCl produced.[11]

  • Dispensing this compound: The bottle should be allowed to come to room temperature before opening to prevent condensation of atmospheric moisture. Use a syringe or cannula to transfer the required amount under an inert atmosphere.

  • Reaction: The addition of this compound to the reaction mixture should be done slowly and, if the reaction is exothermic, with appropriate cooling (e.g., an ice bath).

  • Quenching: After the reaction is complete, any remaining unreacted this compound must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cold aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize the HCl and hydrolyze the excess acyl chloride.

  • Disposal: Any waste containing this compound should be quenched before disposal according to institutional guidelines.

Troubleshooting and Purity Assessment

A common issue encountered when using this compound is lower-than-expected yields or the formation of byproducts. This is often attributable to the degradation of the starting material.

  • Visual Inspection: A pronounced yellow or brown color can indicate decomposition. While some suppliers note the appearance as "colorless to yellow," a significant color change from the time of purchase is a red flag.[12]

  • Spectroscopic Analysis: For critical applications, it is advisable to check the purity of the material before use. This can be done via:

    • ¹H NMR: The presence of a broad singlet corresponding to the carboxylic acid proton of 6-bromohexanoic acid is a clear indication of hydrolysis.

    • FTIR: The appearance of a broad O-H stretch and a shift in the carbonyl peak from the characteristic acyl chloride region (~1800 cm⁻¹) to the carboxylic acid region (~1710 cm⁻¹) signifies decomposition.

If degradation is suspected, purification by distillation under reduced pressure can be performed, although this should be done with extreme care due to the compound's reactivity and corrosivity.[13]

Conclusion

This compound is a powerful synthetic tool, but its utility is directly proportional to its purity. A thorough understanding of its inherent instability, particularly its reactivity with water, is essential for its successful application. By implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

Methodological & Application

Application Notes and Protocols for Protein Modification Using 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Harnessing Bifunctional Reactivity for Advanced Proteomics and Drug Development

In the dynamic fields of chemical biology and drug development, the precise chemical modification of proteins is a cornerstone technology. It enables the attachment of probes for imaging, the linkage of payloads for targeted therapies, and the introduction of biophysical handles to study protein structure and function. 6-Bromohexanoyl chloride is a bifunctional reagent of significant interest, offering a versatile tool for protein modification. This molecule possesses two distinct reactive sites: a highly reactive acyl chloride and a more moderately reactive bromoalkane.

The acyl chloride provides a rapid means of acylating nucleophilic amino acid residues, primarily the ε-amino group of lysine, leading to the formation of a stable amide bond.[1][2][3] The hexanoyl chain acts as a flexible spacer, and the terminal bromine atom introduces a secondary site for further chemical elaboration, such as the attachment of another molecule via nucleophilic substitution. This dual functionality makes this compound an excellent candidate for constructing complex bioconjugates, including PROTACs (Proteolysis Targeting Chimeras) where it can serve as a linker between a target-binding ligand and an E3 ligase ligand.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using this compound for protein modification. We will delve into the underlying chemical logic, provide detailed, field-proven protocols, and discuss methods for the characterization of the resulting modified proteins.

Chemical Principle and Reaction Specificity

The primary reaction of this compound with a protein is the acylation of nucleophilic residues. The acyl chloride is a highly electrophilic functional group that reacts readily with primary amines.

Target Residues:

  • Lysine: The ε-amino group of lysine is the most common target for acylation by acyl chlorides.[1][2] The reaction is highly favorable under slightly basic conditions, where the amino group is deprotonated and thus more nucleophilic.[1][2]

  • N-terminus: The α-amino group of the protein's N-terminus can also be acylated.

  • Cysteine: While the thiol group of cysteine is a potent nucleophile, its reaction with acyl chlorides is generally less favorable than with lysine's amine under the typical pH conditions used for acylation. However, at higher pH, cysteine reactivity can increase.[5]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues are generally less reactive towards acyl chlorides under aqueous conditions but can be modified under more forcing conditions or with specific catalysts.

Reaction Mechanism: Nucleophilic Acyl Substitution

The modification of a lysine residue proceeds via a nucleophilic acyl substitution mechanism. The deprotonated ε-amino group of lysine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming a stable amide bond. The reaction releases hydrochloric acid, which must be buffered to maintain the desired pH.

Visualizing the Core Reaction

G cluster_reactants Reactants cluster_products Products Protein_Lys Protein-Lysine (-NH2) Modified_Protein Modified Protein (Amide Bond) Protein_Lys->Modified_Protein Nucleophilic Attack Bromo_Cl 6-Bromohexanoyl chloride Bromo_Cl->Modified_Protein Acylation HCl HCl

Caption: Nucleophilic acylation of a protein's lysine residue by this compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol provides a starting point for the modification of a target protein. Optimization of the molar ratio of the reagent, reaction time, and temperature may be necessary for each specific protein.

Materials:

  • Target protein solution (e.g., in phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5 - 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in a suitable buffer that does not contain primary amines (e.g., Tris). Phosphate or bicarbonate buffers are recommended.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in an anhydrous aprotic solvent (e.g., 100 mM in DMF). Due to the reactivity of the acyl chloride with water, it is crucial to use an anhydrous solvent and prepare the solution immediately before use.

  • Reaction Setup:

    • To the protein solution in the reaction buffer, add the desired molar excess of the this compound stock solution. A starting point of 10-20 molar equivalents is recommended.

    • Perform the addition dropwise while gently vortexing the protein solution to ensure efficient mixing and avoid localized high concentrations of the reagent.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent, byproducts, and quenching agent by either:

      • Size-Exclusion Chromatography (Desalting Column): Equilibrate the column with the desired final buffer and apply the reaction mixture.

      • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of the desired buffer at 4°C, with several buffer changes over 24-48 hours.

  • Characterization and Storage:

    • Determine the concentration of the modified protein using a standard protein assay (e.g., BCA assay).

    • Assess the extent of modification using the protocols outlined below.

    • Store the modified protein at an appropriate temperature (e.g., -80°C) in a suitable buffer.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is the gold standard for confirming protein modification and identifying the sites of modification.

A. Intact Protein Mass Analysis (Top-Down Approach):

  • Sample Preparation:

    • Desalt the purified, modified protein using a C4 ZipTip or equivalent to remove any remaining non-volatile salts.

    • Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in the positive ion mode.

    • Deconvolute the resulting multiply charged spectrum to obtain the average mass of the intact protein.

  • Data Analysis:

    • The expected mass increase upon modification with this compound is approximately 195.00 Da (C6H10BrO).

    • Compare the mass of the modified protein to the unmodified control. The number of modifications can be estimated from the mass shift.

B. Peptide Mapping (Bottom-Up Approach):

  • Protein Digestion:

    • Denature the modified protein in a solution containing urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the 6-bromohexanoyl group (195.00 Da) on lysine residues.

    • The search results will identify the specific lysine residues that have been modified.

Quantitative Data Summary

ParameterValueReference
Molecular Formula of this compoundC6H10BrClO[4][6][7]
Molecular Weight of this compound213.50 g/mol [4][7]
Mass Shift upon Protein Acylation+195.00 DaCalculated
Recommended Reaction pH7.5 - 8.5[1][2][5]
Molar Excess of Reagent (Starting Point)10-20 equivalentsGeneral Protocol
Quenching AgentTris-HClGeneral Protocol

Troubleshooting and Key Considerations

  • Low Modification Efficiency:

    • Increase the molar excess of this compound.

    • Increase the reaction time or temperature.

    • Ensure the reaction pH is optimal for lysine deprotonation (pH > 8.0).[1][2]

  • Protein Precipitation:

    • High concentrations of organic co-solvents (from the reagent stock) can denature proteins. Keep the volume of the stock solution added to a minimum (ideally <5% of the total reaction volume).

    • Perform the reaction at a lower protein concentration.

    • Add the reagent more slowly to the protein solution.

  • Non-specific Modification:

    • Lower the reaction pH to increase the selectivity for the most nucleophilic lysine residues.

    • Reduce the molar excess of the reagent.

  • Hydrolysis of the Reagent:

    • This compound is sensitive to moisture and will hydrolyze to 6-bromohexanoic acid in aqueous solutions.[8][9] It is imperative to use anhydrous solvents for the stock solution and to add it to the buffered protein solution immediately after preparation.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer Reaction Add Reagent to Protein (pH 7.5-8.5, RT, 1-2h) Protein_Prep->Reaction Reagent_Prep Prepare Fresh Reagent Stock Reagent_Prep->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Purify (Desalting/ Dialysis) Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

Caption: A streamlined workflow for protein modification with this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the chemical modification of proteins. Its bifunctional nature opens up a wide range of possibilities for the construction of sophisticated bioconjugates for research and therapeutic applications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this chemistry. As with any protein modification strategy, careful optimization and thorough characterization are paramount to achieving desired outcomes. The continued development of novel bio-conjugation reagents and methodologies will undoubtedly further expand the toolkit available to researchers, enabling ever more precise control over protein function and the development of next-generation protein-based therapeutics.

References

Application Notes and Protocols for Lysine Modification in Proteins using 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing and Modifying Protein Function through Lysine Acylation

Post-translational modifications (PTMs) are critical regulators of protein function, influencing everything from enzymatic activity and protein stability to subcellular localization and protein-protein interactions.[1] Among the various amino acid residues susceptible to modification, lysine is a frequent target due to the nucleophilicity of its ε-amino group and its common presence on protein surfaces.[2] The chemical modification of lysine residues provides a powerful tool for researchers to install biochemical probes, attach therapeutic payloads, or investigate the role of specific residues in protein function.

6-Bromohexanoyl chloride is a bifunctional reagent that serves as a versatile tool for the covalent modification of lysine residues. It features a reactive acyl chloride that readily forms a stable amide bond with the primary amine of lysine, and a terminal bromo group that can be used for subsequent "click" chemistry or other orthogonal ligation strategies. This allows for a two-step approach to protein functionalization, expanding the possibilities for creating complex protein conjugates.

This document provides a comprehensive guide to the use of this compound for the modification of lysine residues in proteins. It covers the underlying chemical principles, detailed experimental protocols for modification and purification, and methods for the characterization of the resulting modified protein.

Mechanism of Lysine Modification

The modification of lysine with this compound is a nucleophilic acyl substitution reaction. The unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the release of hydrochloric acid.

To favor the modification of lysine residues over the N-terminal α-amino group, the reaction is typically carried out at a pH of 8.5-9.5.[3] At this pH, a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while the N-terminal α-amino group (pKa ~8.0) is also reactive. However, the higher abundance of lysine residues on the protein surface often leads to their preferential modification.[3]

reaction_mechanism cluster_reactants Reactants cluster_products Products Lysine Protein-Lysine-NH₂ Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack AcylChloride Br-(CH₂)₅-COCl (this compound) AcylChloride->Intermediate Product Modified Protein-Lysine-NH-CO-(CH₂)₅-Br Intermediate->Product Chloride leaving group elimination HCl HCl Intermediate->HCl

Caption: Reaction of this compound with a lysine residue.

Experimental Protocols

Safety Precautions

This compound is corrosive and reacts violently with water.[4] It is essential to handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Purification column: Size-exclusion chromatography (SEC) column appropriate for the molecular weight of the protein

  • Purification Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the purified protein

Protocol 1: Modification of a Model Protein

This protocol provides a general procedure for the modification of a protein with this compound. Optimal conditions, such as the molar excess of the reagent and reaction time, may need to be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that could compete with lysine for modification.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., 100 mM in DMF). This solution should be prepared fresh immediately before use due to the reagent's sensitivity to moisture.

  • Modification Reaction:

    • While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[5] The primary amine in the Tris buffer will react with and consume any remaining this compound.[5]

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the Modified Protein

Size-exclusion chromatography (SEC) is an effective method for separating the modified protein from excess reagent, hydrolyzed reagent, and quenching buffer components.[6]

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated SEC column.

    • Elute the protein with the Purification Buffer at the recommended flow rate for the column.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

    • Pool the fractions containing the protein peak.

    • Confirm the presence and purity of the modified protein by SDS-PAGE.

Characterization of the Modified Protein

Mass spectrometry is the primary analytical technique for confirming the successful modification of the protein and determining the extent and location of the modification.[8]

Mass Spectrometry Analysis
  • Intact Protein Analysis:

    • Analyze the purified modified protein by electrospray ionization mass spectrometry (ESI-MS) to determine the overall mass increase. The expected mass increase for each 6-bromohexanoyl modification is 194.00 Da (for the bromine-79 isotope) or 196.00 Da (for the bromine-81 isotope), corresponding to the addition of a C6H10BrO group and the loss of a hydrogen atom.

  • Peptide Mapping Analysis:

    • Digest the modified protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence, specifying a variable modification of +194.00 Da or +196.00 Da on lysine residues. This will identify the specific lysine residues that have been modified.[9]

workflow Start Protein in Reaction Buffer AddReagent Add 6-Bromohexanoyl Chloride Solution Start->AddReagent React Incubate at RT (1-2 hours) AddReagent->React Quench Add Tris Buffer to Quench React->Quench Purify Purify by Size Exclusion Chromatography Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End Purified and Characterized Modified Protein Characterize->End

Caption: Experimental workflow for protein modification.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction pH 8.5 - 9.5Favors deprotonation and nucleophilicity of lysine ε-amino groups.[3]
Protein Concentration 1 - 10 mg/mLA balance between sufficient concentration for reaction and preventing aggregation.
Molar Excess of Reagent 10 - 50 foldEnsures efficient modification, but may need optimization to control the degree of labeling.
Reaction Time 1 - 2 hoursTypically sufficient for significant modification; can be adjusted based on protein reactivity.
Quenching Agent 50 - 100 mM Tris BufferEffectively neutralizes excess acyl chloride.[5]
Purification Method Size Exclusion ChromatographySeparates protein from small molecule reagents and byproducts based on size.[6]

References

6-Bromohexanoyl chloride in antibody-drug conjugate (ADC) development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 6-Bromohexanoyl Chloride in Antibody-Drug Conjugate (ADC) Development

Audience: Researchers, scientists, and drug development professionals.

Guide Overview: Leveraging this compound for Robust ADC Synthesis

This document provides a detailed technical guide for the application of this compound as a bifunctional linker precursor in the development of Antibody-Drug Conjugates (ADCs). We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for experimental design, and robust methods for characterization and quality control. The protocols outlined herein are designed to be self-validating, ensuring that researchers can confidently assess the success of each stage of the conjugation process.

The development of ADCs represents a paradigm shift in targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload.[1][2] The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release.[][] this compound offers a straightforward and effective means to create a stable, non-cleavable linkage, serving as a foundational tool for researchers exploring novel ADC constructs.

The Scientific Rationale: Why Use this compound?

This compound is a heterobifunctional crosslinker. This means it possesses two different reactive groups, allowing for a sequential, controlled conjugation process.

  • Acyl Chloride Group (-COCl): This highly reactive group readily forms stable amide bonds with nucleophilic primary amines, such as the ε-amino group of lysine residues abundantly found on the surface of antibodies.[5][6] This reaction is rapid and efficient under specific conditions.

  • Bromoalkane Group (-Br): The terminal alkyl bromide provides a stable, electrophilic "handle." After the linker is attached to the antibody, this handle can be targeted by a nucleophilic group on a payload molecule (e.g., a thiol or amine) to complete the ADC construct via nucleophilic substitution.

The resulting six-carbon alkyl chain acts as a simple, non-cleavable spacer. ADCs built with such linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell to release the payload.[][7] This approach ensures high stability in systemic circulation, minimizing premature drug release and associated off-target toxicity.[]

Reaction Mechanism Overview

The conjugation process is a two-stage chemical strategy. The first stage involves the acylation of the antibody, followed by a second stage of payload attachment.

G cluster_1 Stage 2: Payload Conjugation mAb Antibody (mAb) (with Lysine -NH2) mAb_linker Bromo-Functionalized mAb Intermediate mAb->mAb_linker Amide Bond Formation payload Payload (with Nucleophile, e.g., -SH) linker 6-Bromohexanoyl Chloride linker->mAb_linker ADC Final Antibody-Drug Conjugate (ADC) mAb_linker_2 Bromo-Functionalized mAb Intermediate payload->ADC mAb_linker_2->ADC Thioether Bond Formation

Caption: Two-stage conjugation workflow using this compound.

Experimental Protocol: Synthesis of a Model ADC

This protocol details the synthesis of a model ADC. Critical Note: this compound is extremely sensitive to moisture and will rapidly hydrolyze. All handling of the pure reagent and its solutions in organic solvents must be performed under anhydrous conditions (e.g., in a glovebox or using dry solvents and inert gas).

Part A: Antibody Acylation with this compound

Objective: To covalently attach the bromohexanoyl linker to surface-accessible lysine residues on the antibody.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab, IgG1): ~5-10 mg/mL

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

  • This compound (CAS: 22809-37-6)[9]

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. This removes any interfering primary amines (e.g., from Tris buffers) and establishes the optimal pH for lysine reactivity.

  • Linker Preparation (Perform under inert atmosphere): Prepare a 100 mM stock solution of this compound in anhydrous DMF. This must be done immediately before use.

  • Stoichiometry Calculation: The molar excess of linker relative to the antibody will determine the average drug-to-antibody ratio (DAR). A common starting point is a 10-fold molar excess.

    • Rationale: Lysine-based conjugation is a stochastic process.[10] Using a molar excess drives the reaction, but excessive amounts can lead to high DARs, potential protein aggregation, and poor pharmacokinetics.[11] Titration is necessary to optimize the DAR for a specific antibody-payload combination.

  • Conjugation Reaction: While gently stirring the antibody solution at 4°C, add the calculated volume of the this compound stock solution dropwise.

  • Incubation: Allow the reaction to proceed for 1-2 hours at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at 4°C.

    • Rationale: The Tris buffer contains a primary amine that will react with and consume any remaining acyl chloride, preventing further modification of the antibody.

Part B: Purification of the Bromo-Functionalized Antibody

Objective: To remove unreacted linker, quenched byproducts, and DMF.

Method:

  • Size Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). This method efficiently separates the large antibody intermediate from small molecule impurities.[1]

  • Concentration: Concentrate the purified bromo-functionalized antibody using a centrifugal filtration device with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG).

  • Quantification: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Part C: Conjugation of a Thiolated Payload

Objective: To attach the payload to the bromo-functionalized antibody.

Materials:

  • Bromo-functionalized antibody from Part B.

  • Thiol-containing payload (e.g., a derivative of MMAE or DM1 with a free thiol).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the payload.

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Reaction Setup: In a reaction vessel, add the bromo-functionalized antibody. A typical starting point is a 5-fold molar excess of payload over the number of attached linkers (which can be estimated from the initial linker excess or determined later).

  • Conjugation: Add the payload stock solution to the antibody solution. If the payload is highly hydrophobic, the addition of a small percentage (e.g., 5-10% v/v) of a co-solvent like DMSO to the reaction mixture may be required.

  • Incubation: Incubate the reaction for 16-24 hours at room temperature with gentle agitation, protected from light.

    • Rationale: The nucleophilic substitution reaction between a thiol and an alkyl bromide is slower than the initial acylation. The longer incubation time ensures complete conjugation. EDTA is included to chelate any trace metals that could catalyze the formation of disulfide bonds between payload molecules.

Part D: Purification and Formulation of the Final ADC

Objective: To remove unreacted payload and formulate the ADC in a stable buffer.

Method:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the preferred method for purifying the final ADC. It can effectively separate unconjugated antibody, excess payload, and different DAR species based on the increased hydrophobicity imparted by the linker-payload.[12]

  • Buffer Exchange: The purified ADC fractions are pooled and buffer-exchanged into a final formulation buffer (e.g., a histidine or citrate-based buffer with stabilizing excipients like sucrose or polysorbate 20).

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter into a sterile storage vial.

Characterization and Quality Control

Thorough characterization is essential to ensure the production of a well-defined and consistent ADC.

ParameterMethodPurpose & Expected Outcome
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, HIC, Mass Spectrometry (MS)Determines the average number of payload molecules per antibody. A typical target is a DAR of 2-4. HIC provides a profile of the DAR distribution.[12]
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)Quantifies the percentage of monomer, aggregates, and fragments. The monomer content should ideally be >95%.[1]
Conjugation Confirmation Mass Spectrometry (MS)Confirms the covalent attachment of the linker and payload by measuring the mass increase of the antibody light and heavy chains under reducing conditions.[13]
Charge Heterogeneity Ion-Exchange Chromatography (IEX) or cIEFAssesses changes in the antibody's surface charge profile post-conjugation. Conjugation to lysine neutralizes a positive charge, leading to a shift in the elution profile.
In Vitro Potency Cell-Based Cytotoxicity AssayConfirms that the final ADC retains its biological activity and can effectively kill target antigen-expressing cells.

Overall Workflow and Key Decision Points

The entire process requires careful planning and execution, with critical quality control checks at each stage.

Caption: Comprehensive workflow for ADC synthesis and characterization.

Troubleshooting Common Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Conjugation (Low DAR) - Hydrolysis of this compound stock.- Insufficient molar excess of linker.- Incorrect buffer pH (too low).- Prepare fresh linker stock solution under anhydrous conditions.- Increase the molar ratio of linker to antibody in increments.- Ensure conjugation buffer pH is 7.5-8.5 for optimal lysine reactivity.
High Aggregation - High DAR leading to increased hydrophobicity.- Use of excessive organic co-solvent.- Sub-optimal formulation buffer.- Reduce the molar excess of the linker to target a lower average DAR.- Minimize co-solvent concentration during payload conjugation (<10%).- Screen formulation buffers with different pH and excipients (e.g., arginine, polysorbates) to improve stability.
Broad DAR Distribution in HIC - Inconsistent reaction conditions.- Inherent nature of stochastic lysine conjugation.- Ensure precise control over temperature, time, and rate of linker addition.- Optimize HIC gradient to achieve better separation of DAR species and pool narrower fractions for a more homogenous product.
Loss of Antibody Activity - Modification of lysine residues within the antigen-binding site (CDR).- While unavoidable with stochastic methods, reducing the overall DAR can mitigate this risk. For critical applications, consider site-specific conjugation technologies.[14][15]

References

Application Notes and Protocols for Polymer Synthesis Initiated by 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Dual-Nature Initiator

In the landscape of advanced polymer synthesis, control over macromolecular architecture is paramount for tailoring material properties to specific, high-value applications in research, medicine, and industry. 6-Bromohexanoyl chloride emerges as a uniquely versatile tool in this pursuit, functioning as a dual-nature initiator. Its molecular structure possesses two distinct and orthogonally reactive sites: a reactive acyl chloride group and a terminal alkyl bromide. This architecture allows for the sequential or simultaneous initiation of two disparate polymerization mechanisms: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). This capability enables the rational design and synthesis of complex polymer structures, such as well-defined block copolymers, from a single initiating molecule. This guide provides an in-depth exploration of the theoretical underpinnings and practical application of this compound in polymer synthesis, complete with detailed protocols for researchers, scientists, and professionals in drug development.

Theoretical Framework: Harnessing Orthogonal Reactivity

The efficacy of this compound as a dual initiator lies in the differential reactivity of its functional groups, which can be selectively engaged under specific catalytic conditions.

  • The Acyl Chloride Functionality for Ring-Opening Polymerization (ROP): The highly electrophilic acyl chloride group serves as an efficient initiator for the ROP of cyclic esters, such as ε-caprolactone. The initiation typically proceeds via a nucleophilic attack on the acyl chloride by a hydroxyl-containing molecule (e.g., an alcohol co-initiator or trace water), or directly by the monomer in some catalytic systems. This process leads to the formation of a polyester chain with a terminal ester group derived from the initiator.

  • The Alkyl Bromide Functionality for Atom Transfer Radical Polymerization (ATRP): The terminal carbon-bromine bond is a classic initiating site for ATRP, a controlled/"living" radical polymerization technique.[1] In the presence of a transition metal catalyst (typically copper-based) in its lower oxidation state, the C-Br bond is homolytically cleaved to generate a radical species that initiates the polymerization of vinyl monomers like methyl methacrylate.[1] The key to ATRP's control lies in the reversible deactivation of the growing polymer chain by the catalyst in its higher oxidation state, which maintains a low concentration of active radicals and minimizes termination reactions.

The strategic combination of these two polymerization methods, initiated from a single molecule, allows for the synthesis of block copolymers with distinct polyester and polyacrylate segments.

Visualizing the Dual Initiation Pathway

The following diagram illustrates the sequential utilization of this compound to first synthesize a poly(ε-caprolactone) (PCL) macroinitiator via ROP, followed by the growth of a poly(methyl methacrylate) (PMMA) block via ATRP.

G cluster_0 Step 1: Ring-Opening Polymerization (ROP) cluster_1 Step 2: Atom Transfer Radical Polymerization (ATRP) Initiator This compound Reaction1 ROP Initiator->Reaction1 Initiation Monomer1 ε-Caprolactone Monomer1->Reaction1 Catalyst1 Sn(Oct)2 Catalyst1->Reaction1 Macroinitiator Br-PCL-OH Macroinitiator Reaction2 ATRP Macroinitiator->Reaction2 Initiation from Br- end Reaction1->Macroinitiator Monomer2 Methyl Methacrylate (MMA) Monomer2->Reaction2 Catalyst2 Cu(I)Br / Ligand Catalyst2->Reaction2 BlockCopolymer PMMA-b-PCL Block Copolymer Reaction2->BlockCopolymer

References

Application Notes & Protocols: Synthesis of N-Alkyl-6-bromohexanamides via Reaction of 6-Bromohexanoyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of N-alkyl-6-bromohexanamides, a critical class of bifunctional molecules, through the acylation of primary amines with 6-bromohexanoyl chloride. This reaction is fundamental in the fields of bioconjugation, linker chemistry for antibody-drug conjugates (ADCs), and the development of functionalized materials. We will delve into the underlying nucleophilic acyl substitution mechanism, provide validated, step-by-step protocols, and offer insights into reaction optimization, troubleshooting, and safety considerations. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this essential chemical transformation.

Introduction: The Versatility of N-Alkyl-6-bromohexanamides

The reaction between this compound and a primary amine yields an N-alkyl-6-bromohexanamide, a molecule possessing two distinct reactive handles: a stable amide bond and a terminal alkyl bromide. This bifunctional nature is the cornerstone of its utility. The amide linkage provides structural rigidity and metabolic stability, often serving as a core component of a larger molecular scaffold.[1] The terminal alkyl bromide, a versatile electrophile, can readily participate in nucleophilic substitution reactions with thiols, amines, and other nucleophiles, making it an ideal anchor point for attaching these linkers to biomolecules or surfaces.

This reactivity profile makes N-alkyl-6-bromohexanamides invaluable precursors for:

  • Bioconjugation: Creating linkers to attach drugs, probes, or imaging agents to proteins, antibodies, and other biomolecules.[2]

  • Antibody-Drug Conjugates (ADCs): Synthesizing the linker component that connects a cytotoxic drug to a monoclonal antibody, a key strategy in targeted cancer therapy.[1]

  • Surface Functionalization: Modifying the surfaces of materials to introduce specific chemical functionalities.

  • Synthesis of Complex Molecules: Serving as building blocks in multi-step organic synthesis.[3]

The Chemistry: Mechanism and Rationale

The formation of an N-alkyl-6-bromohexanamide from this compound and a primary amine is a classic example of a nucleophilic acyl substitution reaction.[4] The high reactivity of the acyl chloride functional group makes this transformation efficient and generally high-yielding.[5]

The Core Mechanism

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[6] This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[6]

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture, to yield the final N-alkyl-6-bromohexanamide and a protonated base.[7]

The overall reaction is often performed under Schotten-Baumann conditions , which involve using a base to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[8][9] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]

Experimental Workflow Setup 1. Dissolve amine and base in DCM at 0°C Addition 2. Add this compound dropwise Setup->Addition Reaction 3. Stir at room temperature, monitor by TLC Addition->Reaction Workup 4. Aqueous workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification 5. Dry, concentrate, and purify by chromatography Workup->Purification

References

Application Notes and Protocols for Attaching PEG Chains using 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of PEGylation

In the landscape of modern drug development, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a transformative strategy to enhance the therapeutic efficacy of biomolecules.[1][2] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecule drugs by increasing their hydrodynamic size.[3] The resulting benefits are manifold, including an extended circulatory half-life due to reduced renal clearance, enhanced stability against proteolytic degradation, and a diminished immunogenic and antigenic profile.[4]

6-Bromohexanoyl chloride is a versatile heterobifunctional linker that can be employed to introduce a reactive bromo group onto a PEG chain, which can subsequently be used for conjugation to target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization techniques for utilizing this compound in PEGylation strategies.

Causality of Experimental Choices: Why this compound?

The choice of this compound as a PEGylation reagent is predicated on its distinct chemical functionalities. The acyl chloride group provides a highly reactive site for facile reaction with nucleophiles, such as the terminal amine of an amine-terminated PEG, to form a stable amide bond. The hexanoyl chain acts as a flexible spacer, and the terminal bromo group serves as a versatile handle for subsequent conjugation to nucleophilic residues on a target molecule, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[3]

This two-step approach, involving the initial formation of a bromo-terminated PEG linker followed by its conjugation to a biomolecule, offers a high degree of control over the PEGylation process, paving the way for the development of well-defined and homogeneous bioconjugates.

Reaction Mechanism: A Tale of Two Nucleophiles

The overall process can be dissected into two key stages: the formation of the bromo-terminated PEG linker and its subsequent conjugation to a target molecule.

Stage 1: Synthesis of Bromo-Terminated PEG

The initial step involves the reaction of an amine-terminated polyethylene glycol (PEG-NH₂) with this compound. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond and yielding the desired bromo-terminated PEG linker. A non-nucleophilic base, such as triethylamine (TEA), is typically added to neutralize the hydrochloric acid byproduct.

Stage 2: Conjugation to a Target Molecule

The bromo-terminated PEG, now a reactive linker, can be conjugated to a target molecule containing a suitable nucleophilic group. A prime example is the reaction with a cysteine residue on a protein or peptide. The thiol group of the cysteine, in its deprotonated thiolate form, acts as a potent nucleophile, attacking the carbon atom bearing the bromine. This nucleophilic substitution reaction results in the formation of a stable thioether linkage, covalently attaching the PEG chain to the target molecule.

G cluster_0 Stage 1: Synthesis of Bromo-Terminated PEG cluster_1 Stage 2: Conjugation to Target Molecule PEG_NH2 Amine-Terminated PEG (PEG-NH₂) Reaction1 Nucleophilic Acyl Substitution PEG_NH2->Reaction1 Bromo_Chloride This compound Bromo_Chloride->Reaction1 Bromo_PEG Bromo-Terminated PEG Reaction1->Bromo_PEG HCl HCl Reaction1->HCl Reaction2 Nucleophilic Substitution Bromo_PEG->Reaction2 Bromo_PEG->Reaction2 TEA Triethylamine (TEA) TEAHCl Triethylammonium Chloride HClTEA HClTEA Target_Molecule Target Molecule (e.g., Protein with Cysteine) Target_Molecule->Reaction2 PEGylated_Product PEGylated Product Reaction2->PEGylated_Product

Figure 1: Overall workflow for PEGylation using this compound.

Experimental Protocols

Protocol 1: Synthesis of Bromo-Terminated PEG

This protocol details the synthesis of a bromo-terminated PEG linker from an amine-terminated PEG and this compound.

Materials:

  • Amine-terminated polyethylene glycol (PEG-NH₂) of desired molecular weight

  • This compound

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve amine-terminated PEG (1 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.2 equivalents) to the solution with stirring.

  • Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure.

  • Precipitation:

    • Dissolve the concentrated residue in a minimal amount of DCM.

    • Slowly add the DCM solution to a stirred beaker of cold diethyl ether (approximately 10-20 times the volume of the DCM solution).[5]

    • A white precipitate of the bromo-terminated PEG should form.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

    • Dry the final product under vacuum.

Table 1: Typical Reaction Parameters for Synthesis of Bromo-Terminated PEG

ParameterValue
Solvent Anhydrous Dichloromethane (DCM)
Base Triethylamine (TEA)
Stoichiometry (PEG-NH₂:TEA:Acyl Chloride) 1 : 1.2 : 1.1
Reaction Temperature 0°C to Room Temperature
Reaction Time 4-6 hours
Purification Method Precipitation in cold diethyl ether
Protocol 2: PEGylation of a Cysteine-Containing Protein

This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue using the synthesized bromo-terminated PEG.

Materials:

  • Cysteine-containing protein

  • Bromo-terminated PEG (from Protocol 1)

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5[3]

  • Reducing agent (if necessary, e.g., DTT or TCEP)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of a reducing agent and incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.[3]

  • PEGylation Reaction:

    • Prepare a stock solution of the bromo-terminated PEG in an appropriate solvent (e.g., DMF or DMSO).

    • Add a 10- to 50-fold molar excess of the bromo-terminated PEG stock solution to the protein solution.[3] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess bromo-terminated PEG.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography technique, such as Size Exclusion Chromatography (SEC). The PEGylated protein will have a larger hydrodynamic radius and elute earlier than the un-PEGylated protein.

G start Start dissolve_peg Dissolve Amine-PEG in Anhydrous DCM start->dissolve_peg add_tea Add Triethylamine dissolve_peg->add_tea cool_reaction Cool to 0°C add_tea->cool_reaction add_acyl_chloride Add this compound cool_reaction->add_acyl_chloride react_4_6h React at RT for 4-6h add_acyl_chloride->react_4_6h filter_salt Filter Triethylammonium Chloride react_4_6h->filter_salt concentrate Concentrate Filtrate filter_salt->concentrate dissolve_dcm Dissolve in Minimal DCM concentrate->dissolve_dcm precipitate Precipitate in Cold Diethyl Ether dissolve_dcm->precipitate collect_product Collect and Dry Bromo-Terminated PEG precipitate->collect_product end End collect_product->end

Figure 2: Workflow for the synthesis of bromo-terminated PEG.

Characterization of the Bromo-Terminated PEG Linker

Thorough characterization of the synthesized bromo-terminated PEG is crucial to ensure its identity and purity before proceeding with bioconjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a powerful technique for confirming the successful functionalization of the PEG chain.[6] The proton NMR spectrum should show characteristic signals for the repeating ethylene glycol units (typically a broad singlet around 3.6 ppm). New signals corresponding to the protons of the hexanoyl linker will appear, including a triplet around 3.4 ppm for the methylene group adjacent to the bromine and a triplet around 2.2 ppm for the methylene group adjacent to the amide carbonyl. The integration of these signals relative to the PEG backbone protons can be used to confirm the degree of functionalization.

  • ¹³C NMR: Carbon NMR can provide further structural confirmation, with distinct signals for the carbons of the PEG backbone and the hexanoyl linker.

Table 2: Predicted ¹H NMR Signals for Bromo-Terminated PEG

ProtonsChemical Shift (ppm, approx.)Multiplicity
PEG Backbone (-O-CH₂-CH₂-) 3.6Broad Singlet
-CH₂-Br 3.4Triplet
-CO-NH-CH₂- 3.3Multiplet
-CO-CH₂- 2.2Triplet
Linker -CH₂- groups 1.3 - 1.7Multiplets

Note: Chemical shifts are approximate and can vary depending on the solvent and the molecular weight of the PEG.

Mass Spectrometry (MS):

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight distribution of the bromo-terminated PEG and confirm the addition of the bromohexanoyl moiety.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis of the bromo-terminated PEG in Protocol 1 is confirmed by the characterization data. The subsequent successful PEGylation in Protocol 2, as monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein) and chromatography (where the PEGylated product will have a different retention time), validates the reactivity of the synthesized linker.

Conclusion

The use of this compound provides a robust and controllable method for the synthesis of bromo-terminated PEG linkers, which are valuable reagents for the site-specific PEGylation of therapeutic molecules. The detailed protocols and characterization methods provided in this application note offer a comprehensive guide for researchers to successfully implement this strategy in their drug development programs. Careful execution of these protocols, coupled with thorough characterization, will enable the generation of well-defined and effective PEGylated bioconjugates.

References

Application Notes and Protocols for the Synthesis of Small Molecule Probes with 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Utility of 6-Bromohexanoyl Chloride in Probe Synthesis

In the landscape of chemical biology and drug discovery, the precise interrogation and manipulation of biological systems necessitate the use of meticulously designed molecular tools. Small molecule probes, which can be tailored to interact with specific biomolecules, are indispensable for elucidating biological pathways, validating drug targets, and developing novel therapeutic agents.[1][2] A critical component in the construction of many of these probes is the linker, a molecular scaffold that connects a recognition element (e.g., a ligand for a target protein) to a reporter or functional moiety (e.g., a fluorescent dye, a biotin tag, or an E3 ligase ligand in the case of PROTACs).[3][4]

This compound has emerged as a highly versatile and widely employed bifunctional linker for these applications.[5][6] Its structure is elegantly simple yet functionally powerful: a six-carbon aliphatic chain provides spatial separation between the conjugated moieties, which is often crucial for maintaining the biological activity of each component.[3] At one end, the highly reactive acyl chloride group allows for efficient covalent modification of nucleophilic residues on a target molecule, most commonly primary and secondary amines, as well as alcohols.[7][8] At the other end, the bromo- functional group serves as a stable yet reactive handle for subsequent conjugation reactions, typically through nucleophilic substitution.[9] This dual reactivity, combined with the flexible nature of the hexyl chain, makes this compound an invaluable reagent for the modular synthesis of complex molecular probes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of small molecule probes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for common conjugation reactions, and discuss the critical parameters for successful probe synthesis.

Chemical Properties and Handling of this compound

Before commencing any experimental work, it is imperative to understand the chemical properties and safety considerations associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22809-37-6[10][11][12]
Molecular Formula C₆H₁₀BrClO[5][11]
Molecular Weight 213.50 g/mol [5][11]
Appearance Colorless to light yellow clear liquid[10]
Boiling Point 130 °C at 20 mmHg[10][13][14]
Density ~1.4 g/mL at 25 °C[13][14]
Refractive Index n20/D ~1.49[10][13][14]

Safety and Handling:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[10][15][16][17] It reacts violently with water, releasing hydrochloric acid gas.[15][16][17] Inhalation, ingestion, or skin contact can cause severe burns.[10][11][15] It is also a lachrymator, meaning it can cause tearing.[15][16]

Mandatory Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][15][16]

  • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or transferring, to prevent hydrolysis.

  • Use dry solvents and glassware to avoid decomposition of the acyl chloride.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16][17]

  • Dispose of waste in accordance with institutional and local regulations.[10][15]

Core Reaction Principle: Nucleophilic Acyl Substitution

The primary utility of this compound in probe synthesis stems from its reactivity as an acylating agent in nucleophilic acyl substitution reactions. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it susceptible to attack by nucleophiles such as amines and alcohols.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic attack on the acyl chloride, forming a tetrahedral intermediate, followed by elimination of the chloride leaving group.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of small molecule substrates. It is recommended to perform small-scale pilot reactions to optimize conditions for your specific molecule of interest.

Protocol 1: Acylation of a Primary Amine

This protocol describes the reaction of this compound with a molecule containing a primary amine to form a stable amide bond. This is a fundamental step in creating probes where the linker is attached to a lysine residue in a peptide or a primary amine on a small molecule.

Diagram 2: Workflow for Amine Acylation

G start Dissolve Amine Substrate in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., DIEA, Et₃N) start->add_base cool Cool Reaction to 0 °C add_base->cool add_acyl Add this compound (dropwise) cool->add_acyl react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_acyl->react quench Quench Reaction (e.g., with water or sat. NaHCO₃) react->quench extract Work-up and Extraction quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify

Caption: Step-by-step workflow for the acylation of a primary amine with this compound.

Materials and Reagents:

ReagentPurposeTypical Molar Excess
Amine-containing SubstrateStarting material1.0 eq
This compoundAcylating agent1.1 - 1.5 eq
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Solvent-
Diisopropylethylamine (DIEA) or Triethylamine (Et₃N)Non-nucleophilic base2.0 - 3.0 eq
Saturated Sodium Bicarbonate (NaHCO₃) solutionQuenching agent-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent-

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base, such as DIEA (2.0 eq). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Acylation: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the cooled mixture dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bromo-functionalized amide.

Protocol 2: Acylation of a Phenol or Alcohol

This protocol details the esterification of a hydroxyl group with this compound. This is particularly useful for attaching the linker to tyrosine residues or other hydroxyl-containing small molecules. Alcohols are generally less nucleophilic than amines, so the reaction conditions may require adjustment.[8][18]

Diagram 3: Workflow for Alcohol Acylation

G start Dissolve Alcohol Substrate in Anhydrous Solvent add_base Add Base (e.g., Pyridine, DMAP) start->add_base cool Cool Reaction to 0 °C add_base->cool add_acyl Add this compound (dropwise) cool->add_acyl react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_acyl->react quench Quench Reaction (e.g., with water) react->quench extract Work-up and Extraction quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify

References

Application Notes and Protocols for Nanoparticle Coating with 6-Bromohexanoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Engineering Nanoparticle Surfaces for Targeted Applications

The functionalization of nanoparticle surfaces is a critical step in the development of advanced nanomaterials for a wide range of applications, including targeted drug delivery, medical imaging, and diagnostics.[1][2][3] The ability to precisely control the surface chemistry of nanoparticles allows for the attachment of various molecules, such as targeting ligands, therapeutic agents, and imaging probes.[4][5][6] Among the various chemical strategies for surface modification, the use of heterobifunctional crosslinkers offers a versatile approach to introduce reactive functional groups.[7][8][9][10]

This guide provides a comprehensive overview and detailed protocols for the coating of nanoparticles with 6-bromohexanoyl chloride. This heterobifunctional linker possesses two distinct reactive moieties: an acyl chloride group and a terminal alkyl bromide.[11][12] The acyl chloride readily reacts with primary amines on the nanoparticle surface to form a stable amide bond, while the alkyl bromide serves as a versatile handle for subsequent bioconjugation reactions.[1][13] This dual reactivity makes this compound an excellent choice for creating functionalized nanoparticles with the potential for further modification.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.

Core Principle: A Two-Step Approach to Functionalization

The overall strategy for coating nanoparticles with this compound derivatives involves a two-step process. The first step is the introduction of primary amine groups onto the nanoparticle surface. This is a crucial prerequisite as the acyl chloride group of the linker reacts specifically with these amines. The second step involves the reaction of the amine-functionalized nanoparticles with this compound to yield a surface decorated with reactive alkyl bromide groups.

Mechanism of Amide Bond Formation

The reaction between the amine-functionalized nanoparticle and this compound is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the surface amine group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. This reaction is typically carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the highly reactive acyl chloride.[11] The presence of a non-nucleophilic base is also recommended to scavenge the hydrochloric acid byproduct generated during the reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the nanoparticle coating process.

Part 1: Synthesis of Amine-Functionalized Nanoparticles

The choice of method for amine functionalization depends on the core material of the nanoparticle. Below are protocols for two common types of nanoparticles: silica and iron oxide.

Protocol 1.1: Amine Functionalization of Silica Nanoparticles (SiO₂) using APTES

This protocol describes the modification of silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.[14][15][16][17][18]

  • Materials:

    • Silica nanoparticles (SiO₂)

    • (3-Aminopropyl)triethoxysilane (APTES)

    • Anhydrous toluene

    • Ethanol

    • Deionized water

  • Procedure:

    • Disperse 100 mg of silica nanoparticles in 20 mL of anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a homogeneous suspension.

    • Add 1 mL of APTES to the nanoparticle suspension.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the amine-functionalized silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.

    • Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted APTES.

    • Dry the purified amine-functionalized silica nanoparticles under vacuum.

Protocol 1.2: Amine Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol outlines a one-pot synthesis of amine-functionalized iron oxide nanoparticles using polyethyleneimine (PEI) as a coating agent.[19][20][21][22][23]

  • Materials:

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

    • Branched polyethyleneimine (PEI)

    • Ammonium hydroxide (25%)

    • Deionized water

  • Procedure:

    • Dissolve 2.16 g of FeCl₃·6H₂O and 0.80 g of FeCl₂·4H₂O in 40 mL of deionized water in a three-neck flask under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • In a separate beaker, dissolve 1.0 g of branched PEI in 10 mL of deionized water.

    • Rapidly inject the PEI solution into the iron salt solution.

    • Immediately add 5 mL of ammonium hydroxide (25%) to the reaction mixture. A black precipitate will form instantly.

    • Continue stirring at 80°C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the amine-functionalized iron oxide nanoparticles using a strong magnet.

    • Wash the nanoparticles three times with deionized water and twice with ethanol.

    • Resuspend the purified nanoparticles in the desired solvent for the next step.

Part 2: Coating with this compound

This protocol details the reaction of amine-functionalized nanoparticles with this compound. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the acyl chloride.[11]

  • Materials:

    • Amine-functionalized nanoparticles (from Part 1)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous ethanol (for quenching)

  • Procedure:

    • Disperse 50 mg of amine-functionalized nanoparticles in 10 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add a 2-fold molar excess of anhydrous triethylamine or DIPEA relative to the estimated surface amine groups.

    • In a separate vial, dissolve a 1.5-fold molar excess of this compound in 2 mL of anhydrous DMF.

    • Add the this compound solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

    • Quench any unreacted this compound by adding a small amount of anhydrous ethanol.

    • Pellet the functionalized nanoparticles by centrifugation (or magnetic separation for IONPs).

    • Wash the nanoparticles three times with DMF and twice with anhydrous ethanol to remove excess reagents and byproducts.

    • Dry the final bromo-functionalized nanoparticles under vacuum and store in a desiccator.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the successful functionalization of the nanoparticles at each step.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

ParameterBefore Functionalization (Amine-NP)After Functionalization (Bromo-NP)Technique
Hydrodynamic Diameter (nm)100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.150.18Dynamic Light Scattering (DLS)
Zeta Potential (mV)+35 ± 3+30 ± 4Zeta Potential Analysis

Note: The values presented are illustrative and may vary depending on the specific nanoparticle system.

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the nanoparticle surface.[24][25] After amine functionalization, characteristic peaks for N-H stretching and bending should be observed. Following the reaction with this compound, the appearance of a strong amide C=O stretching peak (around 1650 cm⁻¹) and the disappearance of the primary amine N-H bending peak confirm the successful reaction.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. After amine functionalization, the appearance of a nitrogen (N 1s) peak is expected. After coating with this compound, the appearance of a bromine (Br 3d) peak confirms the presence of the bromo-functionalization.

  • Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension. A slight increase in size is expected after each functionalization step. Zeta potential measurements provide information about the surface charge of the nanoparticles. A positive zeta potential is expected for amine-functionalized nanoparticles, which may decrease slightly after reacting with this compound.

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Part 1: Amine Functionalization cluster_1 Part 2: Bromo-Functionalization cluster_2 Part 3: Bioconjugation Nanoparticle Core Nanoparticle Core Amine-Functionalized NP Amine-Functionalized NP Nanoparticle Core->Amine-Functionalized NP APTES or PEI Bromo-Functionalized NP Bromo-Functionalized NP Amine-Functionalized NP->Bromo-Functionalized NP This compound Characterization_1 FTIR, XPS, DLS, Zeta Potential Amine-Functionalized NP->Characterization_1 Conjugated NP Conjugated NP Bromo-Functionalized NP->Conjugated NP Thiol- or Azide- containing molecule Characterization_2 FTIR, XPS, DLS, Zeta Potential Bromo-Functionalized NP->Characterization_2 Characterization_3 Confirm Conjugation Conjugated NP->Characterization_3

Caption: Workflow for the functionalization of nanoparticles with this compound and subsequent bioconjugation.

Applications in Drug Development and Beyond

The terminal alkyl bromide on the nanoparticle surface is a versatile reactive group that can undergo nucleophilic substitution reactions with a variety of nucleophiles, including thiols and azides. This opens up a wide range of possibilities for further functionalization.

Subsequent Bioconjugation Reactions
  • Thiol-Maleimide Chemistry: The bromo-functionalized nanoparticles can be reacted with thiol-containing molecules, such as cysteine-containing peptides or antibodies, to form stable thioether bonds.[26][27][28][29][30]

  • Azide-Alkyne Click Chemistry: The alkyl bromide can be converted to an azide group by reaction with sodium azide.[6][13][31] The resulting azide-functionalized nanoparticles can then be used in highly efficient and specific "click" chemistry reactions with alkyne-containing molecules.[3][32][33][34][35][36]

Diagram 2: Applications in Targeted Drug Delivery

G cluster_0 Bioconjugation NP Bromo-Functionalized Nanoparticle Targeted Drug Delivery Targeted Drug Delivery NP->Targeted Drug Delivery Systemic Administration Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->NP Conjugation Drug Therapeutic Drug Drug->NP Conjugation or Encapsulation Tumor Cell Tumor Cell Targeted Drug Delivery->Tumor Cell Specific Binding Drug Release & \nTherapeutic Effect Drug Release & Therapeutic Effect Tumor Cell->Drug Release & \nTherapeutic Effect

Caption: Schematic of a targeted drug delivery system using functionalized nanoparticles.

These subsequent modifications enable the attachment of a wide array of biologically active molecules, making these nanoparticles promising candidates for:

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) can direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[2][37][38]

  • Medical Imaging: Attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) allows for the visualization and tracking of the nanoparticles in vivo.[3][5][6]

  • Theranostics: Co-delivery of therapeutic and diagnostic agents on a single nanoparticle platform enables simultaneous treatment and monitoring of disease progression.

Conclusion

The use of this compound provides a robust and versatile method for the surface functionalization of nanoparticles. The formation of a stable amide bond ensures a durable coating, while the terminal alkyl bromide offers a reactive handle for a multitude of subsequent bioconjugation reactions. The detailed protocols and characterization guidelines presented in these application notes are intended to empower researchers to develop novel nanoparticle-based platforms for a variety of biomedical applications.

References

Application Notes and Protocols: Crafting Functional Surfaces with 6-Bromohexanoyl Chloride Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Power of Self-Assembled Monolayers

In the realm of surface science and biomaterials, the ability to precisely engineer the interface between a synthetic material and its biological environment is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this pursuit, offering a straightforward yet powerful method for tailoring surface properties at the molecular level.[1][2] SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, creating a dense, uniform, and functional surface layer.[3][4][5] This guide focuses on the creation and application of SAMs derived from a unique precursor, 6-bromohexanoyl chloride, a molecule poised to unlock a versatile range of surface functionalization strategies.

The elegance of the SAM approach lies in its inherent simplicity and the remarkable degree of control it affords. By simply immersing a substrate, such as gold, into a dilute solution of an appropriate alkanethiol, a crystalline-like monolayer rapidly forms. The driving force behind this phenomenon is a strong, specific interaction between the sulfur headgroup of the alkanethiol and the gold surface, forming a stable semi-covalent bond.[6] This initial chemisorption is followed by a slower organization process, driven by van der Waals interactions between adjacent alkyl chains, resulting in a densely packed and well-ordered monolayer.[6]

The choice of this compound as the precursor for SAM formation is strategic. The terminal bromo group serves as a versatile chemical handle, a reactive site that can be readily modified through a variety of subsequent chemical reactions. This opens the door to a vast landscape of surface chemistries, enabling the covalent attachment of biomolecules, polymers, and other functional moieties.[7][8] This adaptability makes bromo-terminated SAMs an invaluable platform for a wide array of applications, from the development of high-sensitivity biosensors to the creation of advanced drug delivery systems and the engineering of biocompatible materials.[1][9][10]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the creation, characterization, and application of this compound-derived SAMs. We will delve into the fundamental principles governing SAM formation, provide detailed, field-proven protocols, and explore the advanced characterization techniques necessary to validate the quality and functionality of these engineered surfaces.

I. The Foundation: Understanding SAM Formation

The formation of an alkanethiol-based SAM on a gold substrate is a multi-step process governed by a delicate interplay of forces. The initial and most critical step is the chemisorption of the thiol headgroup onto the gold surface. This is widely accepted to be an oxidative addition of the S-H bond to the gold, resulting in a strong Au-S bond and the reductive elimination of hydrogen.[6] This bond is energetically favorable, with an interaction strength on the order of 45 kcal/mol, providing a stable anchor for the monolayer.

Following this initial binding, the alkyl chains of the thiol molecules begin to organize. At low surface coverage, the molecules tend to lie flat on the substrate. As the surface concentration increases, lateral pressure forces the chains to adopt a more upright, tilted conformation to maximize van der Waals interactions between neighboring molecules.[6] This self-organization process leads to the formation of a densely packed, quasi-crystalline monolayer, typically with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal.

The final structure and quality of the SAM are influenced by several factors, including the purity of the alkanethiol, the cleanliness of the substrate, the solvent used, and the immersion time. While initial monolayer formation is rapid, achieving a highly ordered and defect-free SAM often requires incubation times ranging from 12 to 48 hours.

Visualizing the Assembly Process

SAM_Formation cluster_0 Step 1: Chemisorption cluster_1 Step 2: Reorganization A Thiol in Solution C Initial Adsorption (Au-S Bond Formation) A->C Diffusion B Gold Substrate B->C D Low-Density Phase (Disordered Chains) C->D Increased Coverage E High-Density Phase (Ordered, Tilted Chains) D->E van der Waals Interactions

Figure 1: A simplified workflow illustrating the key stages of self-assembled monolayer formation on a gold substrate.

II. Experimental Protocols: From Substrate to Functional Surface

This section provides a detailed, step-by-step protocol for the preparation of this compound-derived SAMs. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents
Reagent/Material Grade/Purity Supplier (Example) Purpose
This compound≥97%Sigma-AldrichSAM Precursor
11-Mercapto-1-undecanol (MUDO)≥97%Sigma-AldrichIntermediate for SAM formation
Gold-coated substrates(e.g., silicon wafers, glass slides)Platypus TechnologiesSubstrate for SAM deposition
Absolute Ethanol200 Proof, AnhydrousDecon LabsSolvent for SAM solution
Sulfuric Acid (H₂SO₄)99.999%Sigma-AldrichPiranha solution component
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-AldrichPiranha solution component
Ultrapure Water18.2 MΩ·cmMilliporeRinsing and cleaning
Dry Nitrogen GasHigh PurityAirgasDrying substrates
Protocol 1: Synthesis of the Thiol Precursor

Due to the reactive nature of the acyl chloride, it is often advantageous to first synthesize a more stable thiol precursor, such as S-(6-bromohexanoyl)mercaptoethanol, before forming the SAM. However, for direct formation, a two-step process involving an underlying hydroxyl-terminated SAM is recommended for greater control and reproducibility. Here, we will focus on a more direct, yet carefully controlled, approach suitable for many applications. For the purpose of this guide, we will first create a hydroxyl-terminated SAM and then react it with this compound.

Protocol 2: Formation of the Hydroxyl-Terminated SAM
  • Substrate Cleaning (Critical Step):

    • Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Immerse the gold substrates in the piranha solution for 10-15 minutes. This will remove any organic contaminants and create a hydrophilic surface.

    • Rinse the substrates copiously with ultrapure water, followed by a final rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen gas.

  • SAM Solution Preparation:

    • Prepare a 1 mM solution of 11-mercapto-1-undecanol (MUDO) in absolute ethanol. For example, dissolve 2.18 mg of MUDO in 10 mL of absolute ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Self-Assembly Process:

    • Place the clean, dry gold substrates in a clean glass container.

    • Immerse the substrates in the MUDO solution, ensuring they are completely covered.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

  • Post-Assembly Rinsing:

    • Remove the substrates from the MUDO solution.

    • Rinse them thoroughly with absolute ethanol to remove any non-chemisorbed thiols.

    • Dry the substrates under a gentle stream of dry nitrogen gas.

Protocol 3: Surface Functionalization with this compound
  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place the hydroxyl-terminated SAM-coated substrates.

    • Prepare a solution of this compound (e.g., 10 mM) in a dry, aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran (THF). The presence of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to scavenge the HCl byproduct.

  • Acylation Reaction:

    • Immerse the substrates in the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by contact angle measurements.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse them sequentially with the reaction solvent (e.g., dichloromethane), followed by absolute ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen gas.

III. Characterization: Validating Your Functional Surface

Thorough characterization is essential to confirm the successful formation of a high-quality, bromo-terminated SAM. A combination of techniques should be employed to assess different aspects of the monolayer.

Key Characterization Techniques
Technique Information Provided Expected Result for Bromo-Terminated SAM
Contact Angle Goniometry Surface wettability and hydrophobicity.[11]A significant increase in the water contact angle after reaction with this compound, indicating a more hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.[12][13][14][15]Presence of bromine (Br 3d) and changes in the C 1s and O 1s spectra consistent with the ester linkage.
Ellipsometry Monolayer thickness.An increase in thickness corresponding to the length of the 6-bromohexanoyl group.
Atomic Force Microscopy (AFM) Surface morphology and topography.A smooth, continuous surface with low root-mean-square (RMS) roughness.
Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAS) Molecular orientation and chemical bonding.Appearance of a characteristic carbonyl (C=O) stretching peak around 1740 cm⁻¹.

Visualizing the Characterization Workflow

Characterization_Workflow Start Bromo-Terminated SAM ContactAngle Contact Angle Goniometry Start->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS Ellipsometry Ellipsometry Start->Ellipsometry AFM Atomic Force Microscopy (AFM) Start->AFM FTIR FTIR-RAS Start->FTIR Analysis Data Analysis and Interpretation ContactAngle->Analysis XPS->Analysis Ellipsometry->Analysis AFM->Analysis FTIR->Analysis

Figure 2: A typical workflow for the comprehensive characterization of a newly formed bromo-terminated self-assembled monolayer.

IV. Applications: Unleashing the Potential of Functionalized Surfaces

The true power of this compound-derived SAMs lies in their versatility as a platform for subsequent chemical modifications. The terminal bromine atom is a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules.[7][8]

Biosensor Development

Bromo-terminated SAMs are an excellent starting point for the fabrication of biosensors.[1][10] The bromine can be displaced by nucleophiles such as thiols, amines, or azides, enabling the immobilization of biomolecules like antibodies, enzymes, or DNA.[16] This covalent attachment ensures a stable and oriented presentation of the biorecognition element, leading to improved sensor performance.

Drug Delivery and Discovery

In drug delivery, these SAMs can be used to modify the surface of nanoparticles or other drug carriers to enhance their biocompatibility and targeting capabilities. For drug discovery, well-defined surfaces created with these SAMs are instrumental in developing high-throughput screening assays for drug-target interactions.[17]

Materials Science and Beyond

The ability to tailor surface properties with such precision has far-reaching implications in materials science. Bromo-terminated SAMs can be used to control cell adhesion and proliferation in tissue engineering applications, create surfaces with specific wetting properties, and serve as templates for the growth of more complex nanostructures.

V. Conclusion: A Versatile Platform for Surface Engineering

The use of this compound to create self-assembled monolayers provides a robust and highly adaptable platform for surface functionalization. By following the detailed protocols and characterization workflows outlined in this guide, researchers can reliably produce high-quality, reactive surfaces tailored to their specific application needs. The versatility of the terminal bromo group opens up a vast chemical toolbox for the covalent immobilization of a wide array of molecules, making these SAMs an invaluable tool in fields ranging from biosensing and drug development to fundamental surface science.

References

Application Notes and Protocols: 6-Bromohexanoyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptide Toolkit with Bifunctional Linkers

Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid assembly of complex sequences.[1] Beyond the linear arrangement of amino acids, the true potential of peptides in therapeutics and research often lies in their modification and cyclization.[2][3] 6-Bromohexanoyl chloride is a versatile bifunctional reagent that serves as a valuable tool for such modifications. Its structure, featuring a reactive acyl chloride and a terminal alkyl bromide, allows for the introduction of a flexible six-carbon linker that can be used for various post-synthesis manipulations.

This guide provides an in-depth exploration of the applications of this compound in SPPS, with a focus on detailed protocols for N-terminal modification and head-to-side-chain cyclization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality modified peptides.

Physicochemical Properties and Handling of this compound

Before delving into the synthetic protocols, it is crucial to understand the properties and safety considerations associated with this compound.

PropertyValueReference
Molecular Formula C₆H₁₀BrClO[4]
Molecular Weight 213.50 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 130 °C at 20 mmHg[6]
Density 1.395 g/mL at 25 °C[6]
Refractive Index n20/D 1.486[6]
CAS Number 22809-37-6[4]

Safety and Handling: this compound is a corrosive and moisture-sensitive compound.[5] It reacts violently with water and is a lachrymator, causing severe skin burns and eye damage.[7][8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Store under an inert atmosphere and away from moisture.[5]

Core Application 1: N-Terminal Modification of Resin-Bound Peptides

The most direct application of this compound in SPPS is the acylation of the N-terminal α-amino group of a peptide while it is still attached to the solid support. This modification introduces a bromohexyl group, which can serve as a handle for further functionalization, such as the attachment of labels, polyethylene glycol (PEG), or other moieties.

Workflow for N-Terminal Acylation

N_Terminal_Acylation Resin Peptide on Resin (Fmoc-deprotected N-terminus) Acylation Acylation with This compound (DIPEA, DMF) Resin->Acylation 1. Washing Washing Steps (DMF, DCM) Acylation->Washing 2. Cleavage Cleavage and Deprotection (TFA cocktail) Washing->Cleavage 3. Product N-(6-bromohexanoyl)-Peptide Cleavage->Product 4.

Caption: Workflow for N-terminal acylation of a resin-bound peptide.

Detailed Protocol: N-Terminal Acylation

This protocol assumes a standard Fmoc-based SPPS workflow.[9]

1. Resin Preparation:

  • Start with the fully assembled peptide on the solid support (e.g., Rink amide resin).
  • Perform the final N-terminal Fmoc deprotection using 20% piperidine in N,N-dimethylformamide (DMF).[9]
  • Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove residual piperidine.
  • Swell the resin in DMF for at least 30 minutes before the acylation step.[10]

2. Acylation Reaction:

  • In a separate vessel, prepare the acylation solution. For a 0.1 mmol scale synthesis, dissolve 3-5 equivalents of this compound in DMF.
  • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.[10]
  • Add the acylation solution to the swelled peptide-resin.
  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test, which should be negative upon completion, indicating the absence of free primary amines.

3. Washing:

  • After the reaction is complete, drain the acylation solution.
  • Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

4. Cleavage and Deprotection:

  • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.[11][12] A common choice is "Reagent B" (TFA/phenol/water/triisopropylsilane; 88:5:5:2 v/v/v/v) to minimize side reactions.[11][13][14]
  • The reaction time is typically 2-4 hours at room temperature.[9][12]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.[11]

5. Purification and Analysis:

  • Purify the crude N-(6-bromohexanoyl)-peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16]
  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.[17][18][19] The expected mass will be the mass of the peptide plus 194.99 Da (the mass of the bromohexanoyl group minus HCl).

Core Application 2: Synthesis of Head-to-Side-Chain Cyclic Peptides

A more advanced application of this compound is in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.[20] This reagent is particularly well-suited for creating head-to-side-chain cyclized peptides, where the N-terminus is linked to the side chain of an amino acid like lysine or ornithine.

Orthogonal Protection Strategy: The Key to Success

The synthesis of such cyclic peptides requires a carefully planned orthogonal protection strategy.[8][9] This means using protecting groups for the side chains that can be selectively removed without affecting other protecting groups or the peptide's linkage to the resin.[8] For head-to-side-chain cyclization involving a lysine residue, the ε-amino group of lysine must be protected with a group that can be removed while the peptide is still on the resin, leaving the N-terminal Fmoc group and other side-chain protecting groups intact. Common choices for this are the 4-methyltrityl (Mtt) or the allyloxycarbonyl (Alloc) groups.

Workflow for On-Resin Head-to-Side-Chain Cyclization

Cyclization_Workflow cluster_SPPS Standard SPPS cluster_Modification On-Resin Modification & Cyclization cluster_Finalization Final Steps Start Start with Resin Attach_Lys Attach Fmoc-Lys(Mtt)-OH Start->Attach_Lys Elongate Elongate Peptide Chain Attach_Lys->Elongate N_Acylation N-terminal Acylation with This compound Elongate->N_Acylation Mtt_Deprotection Selective Lys(Mtt) Deprotection (dilute TFA in DCM) N_Acylation->Mtt_Deprotection Cyclization Intramolecular Cyclization (Base-mediated) Mtt_Deprotection->Cyclization Cleavage Cleavage and Deprotection (TFA cocktail) Cyclization->Cleavage Purification Purification and Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Workflow for head-to-side-chain peptide cyclization.

Detailed Protocol: Head-to-Side-Chain Cyclization

1. Peptide Synthesis:

  • Synthesize the linear peptide sequence on a suitable resin using standard Fmoc-SPPS.[1]
  • Incorporate Fmoc-Lys(Mtt)-OH at the desired position for cyclization.

2. N-Terminal Acylation:

  • After the final amino acid coupling, remove the N-terminal Fmoc group.
  • Perform the acylation with this compound as described in the N-terminal modification protocol above.

3. Selective Lysine Side-Chain Deprotection:

  • Wash the resin with DCM.
  • Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for short periods (e.g., 10 x 2 minutes), monitoring the deprotection to avoid premature cleavage of other acid-labile groups. The trityl cation released will often impart a yellow color to the solution.
  • Wash the resin thoroughly with DCM and then with a solution of 5% DIPEA in DMF to neutralize the resin, followed by further DMF washes.

4. On-Resin Cyclization:

  • Swell the resin in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
  • Add a suitable base, such as DIPEA (4-6 equivalents), to the resin slurry.
  • Allow the intramolecular nucleophilic substitution reaction (alkylation of the deprotected lysine side-chain amine by the terminal bromide) to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 40-50 °C).
  • The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

5. Cleavage, Purification, and Analysis:

  • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
  • Cleave the cyclic peptide from the resin and deprotect the remaining side-chain groups using a suitable TFA cocktail.[11][12][13][14]
  • Purify the crude cyclic peptide by RP-HPLC.
  • Characterize the final product by high-resolution mass spectrometry to confirm the expected molecular weight and by analytical HPLC to assess purity.[15][16][17][18][19]

Troubleshooting and Key Considerations

  • Incomplete Acylation: If the Kaiser test remains positive after the acylation step, repeat the reaction with fresh reagents or increase the reaction time.

  • Premature Cleavage during Mtt Removal: Use very dilute TFA in DCM and short reaction times to minimize the loss of peptide from acid-sensitive resins.

  • Slow Cyclization: The intramolecular cyclization can be sterically hindered. Using a more polar solvent, increasing the temperature, or using a stronger, non-nucleophilic base may improve the reaction rate.

  • Side Reactions during Cleavage: The bromohexyl group is generally stable to standard TFA cleavage conditions. However, ensure the use of appropriate scavengers to prevent alkylation of sensitive residues like tryptophan or methionine.[12][13][14]

Conclusion

This compound is a powerful and versatile reagent for the modification of peptides in the solid phase. By providing a reactive handle for N-terminal functionalization or by acting as a linker for intramolecular cyclization, it significantly expands the possibilities for creating complex and functionally enhanced peptides. The protocols detailed in this guide, grounded in the principles of orthogonal protection and careful optimization of reaction conditions, provide a robust framework for researchers to successfully incorporate this reagent into their SPPS workflows. As with any synthetic procedure, careful planning, execution, and analysis are paramount to achieving the desired modified peptide with high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromohexanoyl Chloride Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-bromohexanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hydrolysis of this highly reactive reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Preventing and Identifying Hydrolysis

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low Reaction Yield and Suspected Starting Material Degradation

Symptoms:

  • Your reaction yield is significantly lower than expected.

  • You observe the formation of a crystalline solid byproduct.

  • The reaction mixture is unexpectedly acidic upon workup.

Root Cause Analysis:

This compound, like other acyl chlorides, is highly susceptible to hydrolysis.[1] The electrophilic carbonyl carbon is readily attacked by nucleophiles, including water.[2][3] This reaction is often rapid and violent, cleaving the molecule into 6-bromohexanoic acid and hydrochloric acid (HCl).[4][5][6] This side reaction consumes your starting material, leading to reduced yields and the formation of unwanted byproducts.[7]

dot

Caption: Hydrolysis of this compound.

Solutions:

1. Rigorous Exclusion of Moisture:

  • Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers) must be thoroughly dried in an oven at a minimum of 120°C for several hours or flame-dried under a stream of inert gas immediately before use.[7]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[8] This is crucial to prevent atmospheric moisture from entering the reaction vessel.

  • Anhydrous Reagents and Solvents: Use only high-purity, anhydrous solvents.[7] Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Ensure all other reagents are also anhydrous.

2. Controlled Reagent Addition:

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0°C) to reduce the rate of both the desired reaction and the competing hydrolysis.[9]

  • Slow Addition: Add the this compound dropwise to the reaction mixture. This maintains a low concentration of the acyl chloride at any given time, minimizing its opportunity to react with trace amounts of water.

Issue 2: Difficulty in Product Purification

Symptom:

  • The crude product is difficult to purify, with contaminants that are challenging to separate from the desired product.

Root Cause Analysis:

The primary byproduct of hydrolysis, 6-bromohexanoic acid, has physical properties that can be similar to your desired product, making separation by standard techniques like chromatography or distillation challenging.

Solutions:

1. Aqueous Workup with a Weak Base:

  • During the reaction workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the 6-bromohexanoic acid into its water-soluble carboxylate salt, which can then be easily separated in the aqueous phase.[9]

2. Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction and check for the presence of byproducts. The carboxylic acid will have a different retention factor (Rf) than the acyl chloride and the desired product.[10]

  • HPLC and LC-MS: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the formation of both the product and byproducts.[10]

dot

Caption: Workflow for minimizing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] It is recommended to store it at room temperature in a cool, dry, and well-ventilated area, away from moisture, strong bases, and alcohols.[4][11]

Q2: What are the visible signs of this compound hydrolysis?

When exposed to atmospheric moisture, this compound may fume. This is due to the formation of HCl gas.[7] If significant hydrolysis has occurred in the bulk reagent, it may appear cloudy or contain a solid precipitate of 6-bromohexanoic acid.

Q3: Can I use a protic solvent for my reaction with this compound?

It is strongly advised to avoid protic solvents such as water, alcohols, and ammonia. These solvents contain acidic protons and can act as nucleophiles, readily reacting with the acyl chloride and leading to hydrolysis or other unwanted side reactions.[12] Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (THF) are preferred.[13]

Q4: How does the structure of this compound contribute to its high reactivity towards water?

The high reactivity of acyl chlorides is due to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon.[14] This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] The chloride ion is also an excellent leaving group, which facilitates the substitution reaction.

Q5: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound is corrosive and a lachrymator (causes tearing).[4][15] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6]

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₆H₁₀BrClO[4]
Molecular Weight 213.50 g/mol [16]
Appearance Clear, colorless to light yellow liquid[11]
Boiling Point 130 °C at 20 mmHg[4]
Density 1.395 g/mL at 25 °C[4]
Water Solubility Reacts violently[4][5]
Sensitivity Moisture sensitive[4]

References

Side reactions of 6-Bromohexanoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 6-Bromohexanoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered when using this bifunctional reagent with various nucleophiles. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two distinct electrophilic sites, which can lead to competing reactions.

  • Acyl Chloride: This is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This is typically the desired reaction pathway under standard acylation conditions.[1][2]

  • Primary Alkyl Bromide: The terminal bromine atom is on a primary carbon, making it susceptible to nucleophilic substitution (typically S_N2) by strong nucleophiles.[3] Under most acylation conditions, this site is less reactive than the acyl chloride, but side reactions can occur, especially at elevated temperatures or with highly nucleophilic reagents.[1]

Q2: My reaction yield is very low, and I'm recovering mostly a new acid, not my desired product. What is happening?

A2: This is a classic sign of hydrolysis. The acyl chloride group is extremely sensitive to moisture, reacting with water to form the corresponding 6-bromohexanoic acid.[4] This carboxylic acid is generally unreactive under acylation conditions and will not form the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Reagent Quality: Use freshly opened or purified reagents. Solvents should be obtained from a system that ensures they are dry.

Q3: I am seeing multiple products on my TLC/LC-MS analysis that I can't identify. What are the most common side products?

A3: Besides the hydrolysis product, several side reactions are common, depending on your specific nucleophile and conditions:

  • Intramolecular Cyclization: The initial product of acylation may undergo a subsequent internal reaction where the nucleophilic atom attacks the terminal alkyl bromide, forming a seven-membered ring.[6][7]

  • Poly-acylation: If your nucleophile has more than one reactive site (e.g., a diamine or diol), you can get double acylation.[1]

  • Polymerization: As a bifunctional molecule, this compound can react with bifunctional nucleophiles (like diamines) to form polyamides, a reaction analogous to the synthesis of Nylon.[8][9]

  • S_N2 at the Alkyl Bromide: A strong nucleophile might directly attack the C-Br bond, especially if the acyl chloride reaction is slow or if the nucleophile is used in large excess.[10]

Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific problems you may encounter.

Issue 1: Formation of an Unexpected Cyclic Byproduct

Symptom: You observe a significant byproduct with a mass corresponding to your desired product minus HBr. This is often indicative of intramolecular cyclization.

Causality: The reaction proceeds in two steps. First, the nucleophile attacks the acyl chloride. The resulting intermediate still contains the terminal alkyl bromide. If the atom that acted as the nucleophile (or another atom in the molecule) remains nucleophilic, it can attack the carbon bearing the bromine, displacing it in an intramolecular S_N2 reaction to form a stable cyclic structure.[6] Reactions that can form five- or six-membered rings are particularly favored, but seven-membered rings, as in this case, are also frequently observed.[6]

Troubleshooting Protocol: Minimizing Cyclization

ParameterRecommendationRationale
Temperature Run the reaction at low temperatures (e.g., 0 °C to room temperature).The initial acylation is typically very fast, even at low temperatures. The subsequent intramolecular S_N2 reaction has a higher activation energy and is significantly slower at lower temperatures.[5]
Base Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) instead of a stronger, less hindered base like triethylamine.A strong base can deprotonate the newly formed amide or ester, increasing its nucleophilicity and promoting the cyclization. A hindered base will scavenge the HCl byproduct without promoting the side reaction.[1]
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged reaction times, especially at higher temperatures, provide more opportunity for the slower cyclization reaction to occur.[11]
Work-up Quench the reaction with a mild acid to neutralize the base and protonate the intermediate, rendering it less nucleophilic.This immediately stops the cyclization pathway before product isolation.[1]
Issue 2: Complex Product Mixture with Amine Nucleophiles

Symptom: When using a primary or secondary amine, you see multiple spots on TLC, potentially corresponding to mono-acylated, di-acylated, and alkylated products. A white precipitate may also form.

Causality: Amine nucleophiles present several challenges:

  • HCl Scavenging: The acylation reaction produces one equivalent of HCl. This acid will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, effectively stopping the reaction and reducing yield.[2][4]

  • Over-acylation: The product of the initial reaction, an N-alkyl-N-(6-bromohexyl)amine, is itself a secondary amine and can react with another molecule of this compound. This leads to a di-acylated byproduct.[2][12]

  • N-Alkylation: The amine can also displace the terminal bromide via an S_N2 reaction, a reaction that competes with acylation.[12]

Experimental Protocol: Clean Amide Synthesis

This protocol is designed to favor the desired mono-acylation product.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.1 eq.) in an anhydrous solvent (e.g., DCM or THF).[4]

    • In the dropping funnel, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution in the reaction flask to 0 °C using an ice-water bath.

    • Slowly add the this compound solution from the dropping funnel to the stirred amine solution over 30-60 minutes.[1] Maintaining a low temperature and slow addition rate minimizes side reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours after the addition is finished.

  • Work-up and Purification:

    • Quench the reaction by adding cold, dilute aqueous HCl (1M) to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes will remove the amine hydrochloride salt byproduct.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product. Further purification can be achieved by column chromatography or recrystallization.

Issue 3: Competing Reactions with Thiol Nucleophiles

Symptom: When using a thiol, you observe the formation of a thioester (desired) but also a byproduct where the thiol has displaced the terminal bromine.

Causality: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[10] While they react readily with the acyl chloride to form a thioester, the resulting thiolate (if a base is used) or even the neutral thiol can also effectively displace the primary bromide in an S_N2 reaction.[13][14] This competition can be difficult to control.

Troubleshooting Protocol: Favoring Thioester Formation

StrategyImplementationRationale
Control Stoichiometry Use a slight excess (1.05-1.1 eq.) of this compound relative to the thiol.This ensures the highly reactive thiol is consumed primarily by the most electrophilic site (the acyl chloride) before it has a chance to react with the less reactive alkyl bromide.
Low Temperature Perform the reaction at 0 °C or below.Acylation is very fast, while the S_N2 reaction on the alkyl halide is more temperature-dependent. Low temperatures heavily favor the desired acylation.[5]
Base Selection Use a non-nucleophilic base like pyridine or 2,6-lutidine. Add the base to the thiol solution before the slow addition of the acyl chloride.This pre-forms the thiolate for the rapid acylation reaction but avoids having a high concentration of free, highly nucleophilic thiolate available to attack the alkyl bromide.[1]
Avoid Excess Thiol Do not use a large excess of the thiol nucleophile.An excess of the thiol provides a greater opportunity for the slower S_N2 reaction at the bromide position to occur, reducing the yield of the desired thioester.[10]

General Troubleshooting Workflow

When encountering an unexpected result, a systematic approach can quickly identify the root cause.

References

Technical Support Center: Purification of 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 6-bromohexanoyl chloride. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the common challenges associated with the purification of this versatile but highly reactive intermediate. This document is structured in a question-and-answer format to directly address the issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and handling of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic method used, primarily the choice of chlorinating agent.[1]

  • Unreacted Starting Material: The most common impurity is residual 6-bromohexanoic acid.[1] This is often the case if the reaction has not gone to completion.

  • Hydrolysis Product: Due to the high reactivity of the acyl chloride functional group, exposure to atmospheric moisture will hydrolyze the product back to 6-bromohexanoic acid.[2][3] This is often indistinguishable from unreacted starting material without isotopic labeling.

  • Residual Chlorinating Agent & Byproducts: If using thionyl chloride (SOCl₂), residual SOCl₂ and acidic byproducts (HCl, SO₂) may be present. If using oxalyl chloride, residual reagent and gaseous byproducts (CO, CO₂) are expected.[1]

  • Thermal Degradation Products: Using high temperatures, especially with thionyl chloride, can lead to the formation of colored, high-molecular-weight byproducts.[1]

  • Polymeric Species: Although less common under controlled conditions, self-condensation or polymerization can occur, leading to oligomeric esters or other complex structures.

Q2: My crude product is dark yellow or brown. What caused this discoloration and can it be removed?

A2: A dark color in the crude product typically indicates the formation of degradation byproducts. This is often caused by using elevated temperatures (especially >100°C) during the chlorination reaction, particularly when thionyl chloride is the reagent.[1] The color can sometimes be removed or reduced by distillation. A procedure involving washing a solution of the product with aqueous sodium thiosulfate has also been reported to decolorize similar bromo-acyl chlorides, though this risks hydrolysis.[4] The most effective strategy is to prevent their formation by using milder chlorinating agents like oxalyl chloride at room temperature.[1]

Q3: Can I use Thin Layer Chromatography (TLC) to monitor my reaction or check the purity of my product?

Scientist's Note (Pro-Tip): To effectively use TLC, you can perform an indirect analysis. Withdraw a small aliquot from your reaction mixture and quench it with a nucleophilic solvent like methanol. This will rapidly convert the this compound into the more stable methyl 6-bromohexanoate. You can then run a TLC comparing this quenched sample to your starting material (6-bromohexanoic acid). A new, less polar spot for the methyl ester will confirm the formation of your acyl chloride.[5]

Q4: How should I properly store purified this compound?

A4: Due to its high reactivity with water, this compound must be stored under strictly anhydrous and inert conditions.[2][6] Store it in a tightly sealed glass container, preferably with a PTFE-lined cap. To displace any moisture and oxygen, flush the headspace of the container with a dry, inert gas like argon or nitrogen. For long-term storage, refrigeration in a desiccated environment is recommended to minimize degradation.

Section 2: Troubleshooting Purification Challenges

This section provides in-depth solutions to specific problems encountered during the purification process.

Q5: My yield after vacuum distillation is extremely low. What are the likely causes?

A5: Low recovery from vacuum distillation is a common issue stemming from several factors. The key is to balance the temperature and pressure to achieve vaporization without causing decomposition.

Causality Analysis:

  • System Leaks: An inadequate vacuum is the most frequent culprit. Even a small leak will require a higher pot temperature to achieve distillation, increasing the risk of thermal degradation.

  • Overheating: this compound can decompose at elevated temperatures. Prolonged heating, even under vacuum, can lead to charring and loss of material.[6]

  • Incomplete Reaction: If the initial synthesis was inefficient, you are simply trying to distill a small amount of product from a large amount of non-volatile starting material (6-bromohexanoic acid).

  • Premature Hydrolysis: If the crude product was inadvertently exposed to moisture before distillation, a significant portion may have reverted to the non-volatile carboxylic acid.

Optimized Protocol for Vacuum Distillation
  • Preparation: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use high-vacuum grease on all joints.

  • Setup: Assemble a short-path distillation apparatus. A shorter path from the pot to the collection flask minimizes the surface area where product can be lost.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). It is critical to apply the vacuum before heating the distillation pot.

  • Heating: Use a temperature-controlled heating mantle with a magnetic stirrer. Gentle stirring ensures smooth boiling and prevents bumping.

  • Fraction Collection:

    • Slowly increase the temperature of the pot.

    • Collect a small forerun fraction, which may contain residual solvents or volatile byproducts.

    • Collect the main product fraction at the appropriate temperature and pressure (e.g., ~130 °C at 20 mmHg).

  • Completion: Once the main fraction is collected, stop heating the pot before breaking the vacuum to prevent accidental inhalation of hot vapors. Allow the system to cool completely before venting with an inert gas.

Q6: My final product analysis (NMR/FTIR) shows significant contamination with 6-bromohexanoic acid, even after purification. How do I prevent this hydrolysis?

A6: This indicates that moisture is being introduced at some stage. Acyl chlorides react violently with water.[2][3] Preventing hydrolysis requires a rigorous anhydrous technique throughout the entire process.

Workflow for Anhydrous Purification:

Caption: Workflow emphasizing critical anhydrous steps.

Key Preventive Measures:

  • Solvents: Use freshly distilled or commercially available anhydrous solvents for any transfers or potential chromatographic steps.

  • Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment, especially during transfers.

  • Avoid Aqueous Workups: Do not wash the crude product with water, bicarbonate solutions, or brine unless absolutely necessary and performed rapidly at low temperatures.[7] If an aqueous wash is unavoidable, immediately separate the organic layer, dry it thoroughly with a non-reactive drying agent like anhydrous sodium sulfate, and quickly remove the solvent.

Q7: I've distilled my product, but it is still impure. What are my options?

A7: If distillation fails to separate your product from an impurity, it is likely because the impurity has a very similar boiling point. In this scenario, flash column chromatography can be an alternative, but it must be performed with extreme care.

Causality Analysis:

  • Co-distillation: The impurity may form an azeotrope or simply have a boiling point too close to your product for effective separation by distillation.

  • Thermal Instability: The impurity might be a degradation product formed during the distillation itself.

Protocol for Anhydrous Flash Chromatography

Warning: This is an advanced technique for this class of compound and should only be performed by experienced chemists under strictly anhydrous conditions.[6]

  • Stationary Phase Preparation: Use silica gel that has been dried in a vacuum oven at >150°C for several hours. Pack the column using a dry-packing method under a flow of inert gas.

  • Solvent System: Use a non-protic, anhydrous solvent system. A gradient of hexane and anhydrous dichloromethane or diethyl ether is a common starting point. Avoid alcohols entirely.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent. Load it onto the column quickly.

  • Elution: Run the column under a positive pressure of inert gas. Collect fractions in oven-dried test tubes.

  • Analysis: Analyze fractions using the indirect TLC method (quenching with methanol) described in Q3 to identify the product-containing fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, do not introduce any water into the bump trap.

Section 3: Analytical Protocols for Purity Assessment

Verifying the purity of your final product is a critical step. Here are protocols for the most reliable methods.

Q8: How do I properly prepare a sample of this compound for NMR analysis?

A8: Sample preparation for NMR must be done carefully to avoid hydrolysis inside the NMR tube.

  • Use a flame-dried or oven-dried NMR tube and cap.

  • Add ~0.5 mL of a dry deuterated solvent (e.g., CDCl₃ from a sealed ampoule or stored over molecular sieves) to the tube.

  • Add 1-2 drops of your purified product directly into the solvent using a dry syringe or pipette.

  • Cap the tube immediately, invert several times to mix, and acquire the spectrum without delay.

Q9: What is the best method for a definitive, quantitative purity analysis?

A9: For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice due to the volatility of this compound.[1][8] It allows for the separation and quantification of volatile impurities. Quantitative ¹H NMR (qNMR) is also a powerful tool that provides an absolute purity value without needing a reference standard of the analyte itself.[1]

Example GC-MS Method Parameters
ParameterSettingRationale
Column DB-5ms or similar low-polarity capillary columnProvides good separation for a wide range of organic compounds.
Carrier Gas HeliumInert carrier gas.
Injector Temp. 250 °CEnsures rapid volatilization without causing on-column degradation.
Oven Program Start at 80°C (2 min), ramp 10°C/min to 280°C (5 min)A standard program to separate compounds with varying boiling points.[1]
Detector Mass Spectrometer (EI mode, 70 eV)Provides mass fragmentation patterns for definitive identification of impurities.
Data Analysis Purity is determined by the area percentage of the main peak.Impurities are identified by matching their mass spectra against a library (e.g., NIST).[1]

Section 4: Key Data & Diagrams

Physicochemical Properties Table
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₆H₁₀BrClO213.50130 (at 20 mmHg)1.395
6-Bromohexanoic acidC₆H₁₁BrO₂195.05165-170 (at 20 mmHg)[9]N/A (Solid)
Thionyl chlorideSOCl₂118.97761.636
Oxalyl chloride(COCl)₂126.9363-641.455
Synthesis and Impurity Formation Pathway

// Nodes Start [label="6-Bromohexanoic Acid", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Reagent [label="Chlorinating Agent\n(e.g., SOCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Product [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Moisture [label="H₂O (Moisture)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Heat [label="Excessive Heat", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Hydrolysis [label="Hydrolysis Product\n(6-Bromohexanoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Degradation [label="Degradation Products\n(Colored Impurities)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges Start -> Product [label="Main Reaction", color="#34A853"]; Reagent -> Product [color="#34A853"]; Product -> Hydrolysis [label="Hydrolysis", color="#EA4335"]; Moisture -> Hydrolysis [color="#EA4335"]; Product -> Degradation [label="Degradation", color="#EA4335"]; Heat -> Degradation [color="#EA4335"]; }

Caption: Key reactions in the synthesis and degradation of the product.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromohexanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and application of this versatile bifunctional reagent. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring high yield and purity in your experiments.

Section 1: Product Overview and Safety First

This compound (CAS No. 22809-37-6) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its dual functionality, featuring a reactive acyl chloride and a terminal bromine, allows for sequential reactions to introduce a hexanoyl linker and further functionalization.[2]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₆H₁₀BrClO[3]
Molecular Weight 213.50 g/mol [3]
Appearance Colorless to light yellow clear liquid
Boiling Point 130 °C at 20 mmHg
Density 1.395 g/mL at 25 °C
Refractive Index n20/D 1.486

Critical Safety Precautions:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound reacts violently with water and can cause severe skin burns and eye damage.[2]

Section 2: Synthesis of this compound

The most common and efficient method for preparing this compound is the reaction of 6-bromohexanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Synthesis of the Precursor: 6-Bromohexanoic Acid from ε-Caprolactone

A reliable method for synthesizing the starting material, 6-bromohexanoic acid, involves the ring-opening of ε-caprolactone with dry hydrogen bromide gas.[4][5]

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, add ε-caprolactone (1 mol, 114 g) and an organic solvent such as dichloromethane (200 mL).[4]

  • Reaction Execution: Begin stirring and introduce a steady stream of dry hydrogen bromide gas (1.8 moles, 146 g) while maintaining the reaction temperature between 0 °C and 20 °C using an ice bath.[5]

  • Reaction Monitoring and Work-up: After the addition of hydrogen bromide is complete, continue stirring at the same temperature for 7 hours.[4]

  • Isolation: Remove the dichloromethane by distillation at atmospheric pressure. Add n-hexane (200 mL) to the residue and cool to -5 to 10 °C with stirring for 5 hours to induce crystallization.[5]

  • Purification: Collect the resulting pale yellow solid by filtration to obtain 6-bromohexanoic acid. The reported yield and purity are high (93% yield, 99.2% purity by GC analysis).[5]

Conversion to this compound

This protocol is adapted from a similar procedure for the synthesis of 2-bromohexanoyl chloride.[6]

Experimental Protocol:

  • Reaction Setup: In a 200 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, charge 6-bromohexanoic acid (0.100 mole, 19.5 g) and a minimal amount of an inert solvent like carbon tetrachloride (10 mL).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (0.394 mole, 46.9 g, 28.8 mL) to the solution.[6] Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.

  • Reaction Execution: Heat the solution with an oil bath at 65°C for 30 minutes with stirring.[6] Monitor the reaction for the complete conversion of the carboxylic acid to the acid chloride. This can be tracked by the disappearance of the starting material on TLC or by taking aliquots for ¹H NMR analysis.[6]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.[6][7]

  • Purification by Vacuum Distillation: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 130 °C at 20 mmHg.[8] The distillation apparatus must be completely dry to prevent hydrolysis of the product.[7]

Visualization of the Synthesis Workflow

G cluster_0 Step 1: Synthesis of 6-Bromohexanoic Acid cluster_1 Step 2: Synthesis of this compound cluster_2 Purification ε-Caprolactone ε-Caprolactone Reaction 1 Ring Opening ε-Caprolactone->Reaction 1 HBr (gas) HBr (gas) HBr (gas)->Reaction 1 6-Bromohexanoic Acid 6-Bromohexanoic Acid Reaction 1->6-Bromohexanoic Acid Reaction 2 Chlorination 6-Bromohexanoic Acid->Reaction 2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction 2 Crude this compound Crude this compound Reaction 2->Crude this compound Purification Vacuum Distillation Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis of this compound.

Section 3: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and use of this compound.

Synthesis Troubleshooting

Q1: My yield of this compound is low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction with thionyl chloride goes to completion. Monitor by TLC or NMR.[6] If necessary, increase the reaction time or temperature slightly.

  • Hydrolysis: this compound is highly sensitive to moisture.[2] Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Loss during work-up: Be careful during the removal of excess thionyl chloride, as the product can be volatile under high vacuum.[9]

  • Impure starting material: The purity of the 6-bromohexanoic acid is crucial. Ensure it is dry and free of impurities.

Q2: The purified this compound is yellow. How can I decolorize it?

A2: A yellow color often indicates the presence of impurities.[7] While vacuum distillation should remove most colored impurities, a persistent yellow tint might require further purification. For similar compounds, a quick wash with a dilute aqueous solution of sodium thiosulfate has been used, but this must be done cautiously and rapidly due to the high reactivity of acyl chlorides with water.[7] It is often preferable to ensure a clean reaction and efficient distillation to avoid this issue.

Application Troubleshooting (Acylation Reactions)

Q3: I am observing the formation of a white precipitate that is not my desired product in a reaction with an amine.

A3: This is likely the hydrochloride salt of your amine. The reaction of an acyl chloride with an amine produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic.[10]

  • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl as it forms.[10] Alternatively, if the amine is inexpensive, use a two-fold excess to act as both the nucleophile and the base.[11]

Q4: My acylation reaction with an alcohol is sluggish and gives a low yield.

A4: Acylation of alcohols with acyl chlorides can be slow without a catalyst.

  • Solution: Add a catalytic amount of a base like pyridine or 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. These bases act as nucleophilic catalysts.

Q5: I am seeing byproducts in my reaction. What are the likely side reactions?

A5: Besides hydrolysis, other side reactions can occur depending on your substrate and conditions.

  • With diols or diamines: Over-acylation can occur, leading to di-substituted products. To favor mono-acylation, use a slight excess of the diol or diamine and add the this compound slowly at a low temperature (e.g., 0 °C).

  • Intramolecular reactions: Depending on the substrate, the terminal bromine might participate in intramolecular cyclization reactions, though this is less common under standard acylation conditions.

Troubleshooting Flowchart for Low Yield in Acylation Reactions

G cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_workup Work-up and Purification start Low Yield of Acylated Product check_reagents Are reagents pure and anhydrous? start->check_reagents reagent_no No check_reagents->reagent_no Check Purity reagent_yes Yes check_reagents->reagent_yes check_conditions Are reaction conditions optimized? cond_no No check_conditions->cond_no Check Conditions cond_yes Yes check_conditions->cond_yes check_workup Is work-up procedure efficient? workup_no No check_workup->workup_no Check Procedure workup_yes Yes check_workup->workup_yes purify_reagents Purify starting materials. Use anhydrous solvents. reagent_no->purify_reagents reagent_yes->check_conditions purify_reagents->check_conditions optimize_cond Adjust stoichiometry. Add a base (for amine reactions). Optimize temperature and time. cond_no->optimize_cond cond_yes->check_workup optimize_cond->check_workup optimize_workup Ensure complete extraction. Minimize losses during purification. workup_no->optimize_workup end Improved Yield workup_yes->end optimize_workup->end

Caption: A decision tree for troubleshooting low yields in acylation reactions.

Section 4: Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for successful downstream applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will show characteristic fragmentation patterns, and the gas chromatogram will indicate the percentage of the desired product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a detailed picture of the proton environment in the molecule, allowing for structural confirmation and detection of impurities.[13]

    • ¹³C NMR: Complements the ¹H NMR data by showing the chemical environment of each carbon atom.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the acyl chloride functional group, which has a characteristic strong C=O stretch around 1800 cm⁻¹.

Section 5: Reaction Mechanism Visualization

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Reaction Mechanism R-COOH 6-Bromohexanoic Acid Intermediate1 Protonated Intermediate R-COOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Intermediate2 Acyl Chlorosulfite Intermediate1->Intermediate2 - Cl⁻ R-COCl This compound Intermediate2->R-COCl + Cl⁻ - SO₂ - H⁺ SO2 Sulfur Dioxide R-COCl->SO2 Byproducts HCl Hydrogen Chloride R-COCl->HCl

Caption: Mechanism for the formation of this compound.

References

Technical Support Center: Stoichiometry Control in 6-Bromohexanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 6-bromohexanoyl chloride. As a bifunctional reagent, possessing both a highly reactive acyl chloride and a versatile alkyl bromide, precise stoichiometric control is paramount to achieving desired reaction outcomes and minimizing impurity profiles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Core Reaction Stoichiometry

This section addresses the fundamental principles of stoichiometry for the most common transformations involving this compound.

Q1: What is the fundamental challenge in controlling reactions with this compound?

A1: The core challenge lies in its bifunctional nature. You have two electrophilic sites: the highly reactive acyl chloride carbon and the less reactive primary alkyl bromide carbon. The primary goal is typically to achieve selective reaction at the acyl chloride to form an amide or ester, while leaving the bromo- group intact for subsequent transformations. Improper stoichiometry can lead to a loss of this selectivity, resulting in side reactions, low yields, and complex purification challenges.

Q2: For amide bond formation with a primary or secondary amine, what is the correct stoichiometry?

A2: For acylation of an amine, the reaction produces one equivalent of hydrochloric acid (HCl).[1] This HCl will readily protonate any available amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, a non-nucleophilic base must be added to "scavenge" or neutralize the HCl as it forms.

The recommended stoichiometry is:

  • This compound: 1.0 equivalent

  • Amine Nucleophile: 1.0 to 1.1 equivalents

  • Non-nucleophilic Base (e.g., Triethylamine, DIPEA): 1.1 to 1.2 equivalents

Using at least two equivalents of the amine nucleophile (one to react, one to act as the base) is possible but generally not recommended for valuable or complex amines, as it consumes the starting material and can complicate purification.[2][3]

Q3: How does stoichiometry differ for esterification with an alcohol?

A3: The principle is identical to amidation. The reaction of this compound with an alcohol also generates HCl, which can catalyze side reactions. Alcohols are generally less nucleophilic than amines, making the reaction conditions even more critical. A non-nucleophilic base is essential.

The recommended stoichiometry is:

  • This compound: 1.0 equivalent

  • Alcohol Nucleophile: 1.0 to 1.2 equivalents

  • Non-nucleophilic Base (e.g., Pyridine, Triethylamine): 1.1 to 1.2 equivalents

Pyridine is often a good choice as it is an excellent nucleophilic catalyst for esterifications and an effective acid scavenger.

Q4: What are the stoichiometric requirements for a Friedel-Crafts acylation using this compound?

A4: Friedel-Crafts acylation requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride and generate the electrophilic acylium ion.[4] Unlike many catalytic reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is often necessary. This is because the ketone product formed is also a Lewis base and will form a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[5]

The recommended stoichiometry is:

  • This compound: 1.0 equivalent

  • Aromatic Substrate: 1.0 to 2.0 equivalents (often used as the solvent if possible)

  • Lewis Acid (e.g., AlCl₃): 1.1 to 1.3 equivalents

A key advantage of Friedel-Crafts acylation is that the product (an aryl ketone) is deactivated towards further substitution, which prevents polyacylation.[4][5]

Stoichiometry Summary Table
Reaction TypeThis compound (eq.)Nucleophile (eq.)Base (eq.)Catalyst (eq.)Key Rationale
Amidation 1.01.0 - 1.1 (Amine)1.1 - 1.2N/ANeutralize HCl to prevent amine protonation.[1]
Esterification 1.01.0 - 1.2 (Alcohol)1.1 - 1.2N/ANeutralize HCl and catalyze the reaction.
Friedel-Crafts Acylation 1.01.0 - 2.0 (Arene)N/A1.1 - 1.3Overcome product-catalyst complexation.[5]

Troubleshooting Guide: Stoichiometry-Related Issues

This guide provides solutions to common problems encountered during experiments, with a focus on stoichiometric causes.

ProblemPotential Stoichiometric Cause(s)Recommended Solutions & Explanations
Low or No Yield of Desired Product 1. Insufficient Base: In amidation or esterification, the amine/alcohol nucleophile has been protonated by the generated HCl, halting the reaction.[1] 2. Hydrolysis of Acyl Chloride: The reagent has reacted with moisture, forming the unreactive 6-bromohexanoic acid.[6]1. Adjust Base Stoichiometry: Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) are used. Re-run the reaction with the adjusted ratio. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[7]
Amine Hydrochloride Salt Precipitates Generated HCl: The reaction of the acyl chloride with the amine produces one equivalent of HCl, which then reacts with unreacted starting amine to form an insoluble salt.[1]This is a direct consequence of not using a scavenger base. Add a Base: Include 1.1-1.2 equivalents of a base like triethylamine or pyridine to neutralize HCl as it forms, keeping the amine nucleophile in its active, freebase form.
Formation of Oligomers/Polymers Intermolecular Side Reaction: Under basic conditions, the bromo- end of one molecule can be attacked by the newly formed amide/ester of another in an intermolecular Williamson ether synthesis-type reaction.[8][9] This is more likely if the nucleophile (e.g., an alkoxide) is a strong base.1. Control Base Stoichiometry: Avoid a large excess of base. 2. Control Temperature: Keep the reaction temperature low (e.g., 0 °C) to favor the much faster acylation reaction over the slower Sₙ2 reaction at the alkyl bromide.
Reaction Stalls Before Completion Protonation of Nucleophile: The reaction has consumed all the scavenger base, and the newly generated HCl is now protonating the remaining nucleophile, effectively stopping the reaction.Increase Base: Add an additional small portion of the scavenger base (e.g., 0.2 equivalents) to the reaction mixture to neutralize the excess acid and restart the reaction. Ensure the initial stoichiometry is at least 1.1 equivalents.
Logical Flow: Diagnosing Stoichiometric Issues

The following diagram outlines a decision-making process for troubleshooting common issues related to stoichiometry.

Stoichiometry_Troubleshooting start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 low_yield Low / No Yield q1->low_yield Low Yield side_products Multiple Side Products q1->side_products Side Products stalled Reaction Stalled q1->stalled Stalled q2_yield Is this an Amidation or Esterification? low_yield->q2_yield q3_side Are side products high MW oligomers? side_products->q3_side stalled->q2_yield sol_base SOLUTION: Increase base eq. to >1.1. Ensure anhydrous conditions. q2_yield->sol_base Yes sol_fc SOLUTION: Ensure Lewis Acid eq. is >1.1. Check reagent purity. q2_yield->sol_fc No (Friedel-Crafts) sol_temp SOLUTION: Lower reaction temperature. Avoid excess base. q3_side->sol_temp Yes sol_other Check for other side reactions (e.g., SNAr on substrate). q3_side->sol_other No

Caption: Troubleshooting workflow for stoichiometry issues.

Key Experimental Protocols

The following are generalized, step-by-step protocols. Researchers should always adapt them based on the specific properties of their substrates.

Protocol 1: General Amidation of an Amine

This protocol describes the formation of an N-substituted-6-bromohexanamide.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add this compound (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of 6-bromo-1-phenylhexan-1-one.

  • Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (N₂), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous benzene (which serves as both reactant and solvent).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours, or until TLC/GC-MS indicates completion.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with benzene or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ketone by vacuum distillation or column chromatography.

Reaction Pathway Control Diagram

The diagram below illustrates how proper base stoichiometry channels the reaction towards the desired product, preventing the deactivation of the nucleophile.

Reaction_Pathway cluster_0 Scenario 1: Correct Stoichiometry (>1 eq. Base) cluster_1 Scenario 2: Incorrect Stoichiometry (<1 eq. Base) A_start Amine (R-NH2) + this compound A_prod Desired Amide Product + Et3N-HCl Salt A_start->A_prod  HCl scavenged by Base Base Base (Et3N) Base->A_prod B_start Amine (R-NH2) + this compound B_side Protonated Amine (R-NH3+ Cl-) (Non-nucleophilic) B_start->B_side  HCl protonates available Amine B_prod Low Yield of Amide + Unreacted Starting Material B_side->B_prod

Caption: Impact of base stoichiometry on reaction outcome.

References

Technical Support Center: Quenching Unreacted 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted 6-bromohexanoyl chloride. As a bifunctional molecule, this compound's reactivity is dominated by the highly electrophilic acyl chloride group, which necessitates careful handling and neutralization to ensure experimental success and laboratory safety. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

I. Understanding the Chemistry of Quenching

This compound (C₆H₁₀BrClO) is a colorless to light yellow liquid that is highly sensitive to moisture.[1][2] The acyl chloride functional group is extremely reactive towards nucleophiles, a characteristic that is harnessed in organic synthesis.[3][4] However, this high reactivity also means that any excess reagent must be carefully neutralized (quenched) at the end of a reaction.

The quenching process is a nucleophilic acyl substitution reaction where a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6][7] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[5][6][7] The choice of quenching agent determines the final product of this neutralization.

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the quenching of this compound, providing explanations grounded in chemical principles.

Q1: What are the most common and effective quenching agents for this compound?

The choice of quenching agent depends on the desired work-up procedure and the compatibility with your reaction products. The most common quenching agents are:

  • Water: Reacts with this compound to form 6-bromohexanoic acid and hydrochloric acid (HCl).[4][8] This is a vigorous, often violent, and exothermic reaction that requires careful control.[1][9]

  • Alcohols (e.g., Methanol, Ethanol): React to form the corresponding ester (e.g., methyl 6-bromohexanoate) and HCl.[4][8] This reaction is also exothermic but generally less vigorous than with water.[3]

  • Aqueous Basic Solutions (e.g., saturated sodium bicarbonate, sodium carbonate): These neutralize the excess acyl chloride to the corresponding carboxylate salt and also neutralize the HCl byproduct, evolving carbon dioxide gas.[3] This method is effective for controlling the acidity of the reaction mixture.

Q2: Why is slow, dropwise addition of the quenching agent (or the reaction mixture to the quenching agent) so critical?

The reaction of this compound with protic nucleophiles like water or alcohols is highly exothermic and generates HCl gas.[7][10] Slow, controlled addition, preferably at low temperatures (e.g., in an ice bath), is essential for several reasons:

  • Heat Management: It prevents a dangerous and uncontrolled rise in temperature, which could lead to boiling of the solvent and loss of material.[8]

  • Gas Evolution Control: In the case of basic solutions, slow addition controls the rate of CO₂ evolution, preventing excessive foaming and potential overflow from the reaction vessel.[3]

  • Safety: It minimizes the rapid production of corrosive HCl fumes.[11][12][13]

Q3: Can I quench this compound at room temperature?

While technically possible, it is strongly discouraged. Performing the quench at a reduced temperature (0-5 °C) provides a crucial layer of control over the exothermic reaction.[3][5] A sudden increase in temperature can lead to side reactions and poses a significant safety hazard.

Q4: How do I know the quenching is complete?

Visual confirmation is often the first indicator. The cessation of gas evolution (HCl or CO₂) is a good sign. To be certain, you can perform a simple analytical test on a small, carefully worked-up aliquot of the reaction mixture:

  • Thin-Layer Chromatography (TLC): Spot the quenched reaction mixture against your starting material (the product of the main reaction before quenching). The disappearance of the this compound spot indicates a complete reaction. Since acyl chlorides can be difficult to visualize directly on TLC due to their reactivity with the silica gel, it's common practice to quench a small aliquot with methanol and analyze for the formation of the corresponding methyl ester.[14][15][16]

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of an acyl chloride (around 1800 cm⁻¹) will be absent and replaced by the C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹) or an ester (around 1735-1750 cm⁻¹).

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the quenching of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Violent, Uncontrolled Reaction Quenching agent added too quickly. Quenching performed at too high a temperature.Always add the quenching agent slowly and dropwise to the reaction mixture (or vice-versa) while cooling in an ice bath. Ensure vigorous stirring to dissipate heat.
Excessive Foaming/Gas Evolution Using a strong base (e.g., NaOH) for quenching. Adding the reaction mixture too quickly to a bicarbonate solution.Use a weaker base like saturated sodium bicarbonate. Ensure slow, controlled addition with efficient stirring. Use a flask that is large enough to accommodate potential foaming (at least 2-3 times the volume of the reaction mixture).
Incomplete Quenching Insufficient amount of quenching agent used. Insufficient reaction time.Use a significant excess of the quenching agent (e.g., 5-10 molar equivalents). Allow the mixture to stir for an adequate amount of time (e.g., 30-60 minutes) after the addition is complete, allowing it to slowly warm to room temperature.[3]
Product Degradation/Side Reactions The desired product is sensitive to acidic or basic conditions.Choose a quenching agent that is compatible with your product's stability. For example, if your product is base-sensitive, quenching with ice-cold water or an alcohol may be preferable to a strong base.
Difficulty in Separating Product from Quenched Byproduct The byproduct of quenching (e.g., 6-bromohexanoic acid) has similar solubility to the desired product.Consider quenching with an alcohol (e.g., methanol) to form the corresponding ester, which may have different solubility and chromatographic properties, facilitating easier purification.[3]

IV. Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11][12][13][17] Ensure an eyewash station and safety shower are readily accessible.[12][17]

Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution

This is a controlled and effective method that neutralizes both the unreacted acyl chloride and the HCl byproduct.

  • Preparation: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water. Cool this solution in an ice bath (0-5 °C). The volume should be sufficient to neutralize the estimated excess of this compound and any HCl generated.

  • Slow Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture containing the unreacted this compound dropwise via an addition funnel.

  • Gas Evolution: Be vigilant for CO₂ evolution. The rate of addition should be controlled to prevent excessive foaming.[3]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete hydrolysis of the acyl chloride.[3]

  • Work-up: The mixture can then proceed to the standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Protocol 2: Quenching with Methanol

This method converts the unreacted acyl chloride into its corresponding methyl ester, which can be advantageous for purification.

  • Preparation: In a separate flask, place anhydrous methanol (at least 10 molar equivalents relative to the estimated excess of this compound) and cool it in an ice bath (0-5 °C).

  • Slow Addition: Slowly add the reaction mixture containing the unreacted this compound to the cold methanol with vigorous stirring.

  • Completion: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.[3]

  • Work-up: The resulting mixture can then be concentrated under reduced pressure and subjected to further purification. Note that this method will still contain HCl, which may need to be neutralized in a subsequent step if your product is acid-sensitive.

V. Visualizing the Workflow

The following diagram illustrates the general workflow for quenching unreacted this compound.

Quenching_Workflow Workflow for Quenching this compound cluster_prep Preparation cluster_quench Quenching Step cluster_completion Completion & Work-up ReactionMixture Reaction Mixture (contains unreacted This compound) SlowAddition Slow, Dropwise Addition (0-5 °C with vigorous stirring) ReactionMixture->SlowAddition QuenchingAgent Prepare Quenching Agent (e.g., cold NaHCO₃(aq) or MeOH) QuenchingAgent->SlowAddition Stir Stir at Room Temperature (30-60 min) SlowAddition->Stir Workup Aqueous Work-up & Extraction Stir->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: A stepwise workflow for quenching unreacted this compound.

VI. References

  • Guidechem. (n.d.). This compound 22809-37-6 wiki. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (n.d.). This compound 22809-37-6. Retrieved from --INVALID-LINK--

  • Alfa Aesar. (2025). This compound - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Quenching Excess trans-4-Nitrocinnamoyl Chloride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). This compound, 97%. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 22809-37-6. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low conversion rates in fatty acid chloride synthesis. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound(22809-37-6). Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from --INVALID-LINK--

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Acylation Reactions Using Decanoyl Chloride. Retrieved from --INVALID-LINK--

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. Retrieved from --INVALID-LINK--

  • Reddit. (2025). Trouble with chloride acids : r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97 22809-37-6. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-Bromohexanoyl chloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Quenching guide : r/Chempros. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from --INVALID-LINK--

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from --INVALID-LINK--

  • chemBlink. (n.d.). This compound [CAS# 22809-37-6]. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(22809-37-6) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). How do sodium bicarbonate and sodium chloride react together?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Impact of pH on 6-Bromohexanoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 6-bromohexanoyl chloride. As a bifunctional reagent, this compound is invaluable for introducing a bromo-terminated six-carbon spacer via an acylation reaction. However, its high reactivity, particularly the sensitivity of the acyl chloride group to its chemical environment, presents unique challenges.[1][2] The success of your experiment hinges on understanding and controlling one critical parameter: pH .

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the chemical principles governing the reactivity of this compound, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The Fundamentals of pH Control

This section addresses the core principles of how pH influences the competing reactions involving this compound.

Q1: What are the primary reactions of this compound, and how does pH influence them?

A1: this compound has two reactive sites: a highly electrophilic acyl chloride and a less reactive primary alkyl bromide.[3] However, the acyl chloride is the focal point of pH-dependent reactivity. The two main competing reactions are:

  • Nucleophilic Acyl Substitution (Desired Reaction): Reaction with a nucleophile (e.g., an amine or alcohol) to form an amide or ester, respectively.[1][4] The efficiency of this reaction is highly dependent on the nucleophilicity of the reacting partner, which is directly controlled by pH.

  • Hydrolysis (Undesired Side Reaction): Reaction with water to form 6-bromohexanoic acid.[1][3] Acyl chlorides react vigorously with water, and this reaction can dominate if conditions are not carefully controlled.[2]

The pH of the medium dictates the winner of this competition. It modulates the nucleophilicity of your target molecule while also influencing the rate of hydrolysis.

Q2: Why is acidic pH (e.g., pH < 7) detrimental for reactions with amine nucleophiles?

A2: The dominant reactivity of an amine is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom.[4][5] Under acidic conditions, amines are protonated to form their corresponding ammonium salts (R-NH₃⁺).[4] In this protonated state, the lone pair is no longer available to attack the electrophilic carbonyl carbon of the acyl chloride, rendering the amine non-nucleophilic.[6] Consequently, attempting the reaction at a low pH will result in little to no product formation.

Q3: Why can a very high pH (e.g., pH > 11) also be problematic?

A3: While a basic pH is necessary to ensure the amine is in its deprotonated, nucleophilic form, an excessively high pH dramatically increases the concentration of the hydroxide ion (OH⁻). Hydroxide is a strong nucleophile and will compete with your intended nucleophile, leading to rapid hydrolysis of the this compound.[7] This side reaction consumes your starting material and complicates purification. In some cases, high pH can also promote side reactions at the alkyl bromide end of the molecule.

Q4: What is the "Schotten-Baumann condition" and why is it relevant here?

A4: The Schotten-Baumann reaction condition is a classic method for acylating amines or alcohols and is highly relevant for this compound. It typically involves using an aqueous solution at a controlled, slightly alkaline pH (often 9-10.5) or a two-phase system with an aqueous base.[8] The key principle is to maintain a pH high enough to deprotonate the nucleophile (or neutralize the HCl byproduct) but not so high that hydrolysis of the acyl chloride becomes the dominant pathway.[8]

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific experimental issues you may encounter.

Problem 1: My reaction with a primary amine has a low yield (<50%) and a white precipitate formed.

  • Potential Cause: You are likely observing the protonation of your starting amine by the hydrogen chloride (HCl) generated during the reaction. For every molecule of amine that reacts with this compound, one molecule of HCl is produced.[9] This HCl then protonates a second molecule of your amine, forming an unreactive ammonium chloride salt, which often precipitates out of organic solvents.[10] This effectively consumes two equivalents of your amine for every one equivalent of product formed, limiting the theoretical yield to 50%.

  • Recommended Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an "acid scavenger."

    • Action: Add 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction.[10][11] These bases will neutralize the HCl as it forms, preventing the protonation of your primary amine nucleophile and allowing the reaction to proceed to completion.[10] Alternatively, if your amine is inexpensive, you can use a two-fold excess of it, where one equivalent acts as the nucleophile and the second acts as the base.[9]

Problem 2: My final product is contaminated with 6-bromohexanoic acid.

  • Potential Cause: This is a clear indication that hydrolysis of the this compound has occurred. This is almost always due to the presence of water in your reaction system.

  • Recommended Solution: Implement rigorous anhydrous techniques.

    • Action:

      • Ensure all glassware is thoroughly oven- or flame-dried before use.

      • Use anhydrous grade solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10][12]

      • If hydrolysis still occurs, you can often remove the acidic byproduct during workup by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[13] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

Problem 3: The reaction is sluggish or stalls completely, even with an acid scavenger.

  • Potential Cause 1: Low Nucleophilicity: The nucleophile itself may be inherently weak. For example, anilines are significantly less nucleophilic than aliphatic amines.[14]

  • Potential Cause 2: Steric Hindrance: Bulky groups near the nucleophilic center can physically block the attack on the acyl chloride.[11][15] Nucleophilicity is much more sensitive to steric effects than basicity is.[15]

  • Recommended Solution:

    • Action:

      • Adjust pH: For nucleophiles with a lower pKa, you may need to operate at the higher end of the optimal pH range (e.g., pH 10-10.5) to ensure a sufficient concentration of the free base form.[8]

      • Increase Temperature: While many acylations are run at 0°C to control reactivity, gently warming the reaction to room temperature or slightly above (e.g., 40°C) can provide the necessary activation energy. Monitor the reaction closely by TLC or LC-MS to ensure product formation outpaces decomposition.

      • Change Solvent: A more polar solvent can sometimes stabilize the charged tetrahedral intermediate, accelerating the reaction.

Data Summary & Recommended Conditions

The optimal pH is a balance between maximizing nucleophile reactivity and minimizing acyl chloride hydrolysis.

Nucleophile TypeTypical pKa (of Conjugate Acid)Recommended pH RangeKey Considerations
Primary/Secondary Aliphatic Amines ~10-118.0 - 10.5Highly nucleophilic. The main goal is to scavenge generated HCl without causing excessive hydrolysis.[15][16]
Anilines ~4-57.5 - 9.0Less nucleophilic than aliphatic amines.[14] Requires a sufficient concentration of the free base form.
Alcohols ~16-187.0 - 9.0 (with base catalyst) or >14 (for alkoxide)Weakly nucleophilic. Often requires a base catalyst (e.g., pyridine). For rapid reaction, deprotonate with a strong base (e.g., NaH) to form the much more nucleophilic alkoxide, but this must be done under strictly anhydrous conditions.
Water (Hydrolysis) 15.7AnyAlways a potential competitor. The rate increases significantly at high pH due to the presence of OH⁻.[17]

Visualized Workflows and Mechanisms

pH-Dependent Reaction Pathways

The following diagram illustrates the critical decision points based on reaction pH.

G cluster_conditions Reaction pH Low_pH Low pH (<7) ProtonatedAmine Amine is Protonated (R-NH3+) Low_pH->ProtonatedAmine Optimal_pH Optimal pH (8-10.5) DesiredProduct Desired Amide Product Formed (Nucleophilic Acyl Substitution) Optimal_pH->DesiredProduct High_pH High pH (>11) Hydrolysis Rapid Hydrolysis Dominates High_pH->Hydrolysis Reagent This compound + Amine Nucleophile (R-NH2) Reagent->Low_pH Acidic Conditions Reagent->Optimal_pH Controlled Basic Cond. Reagent->High_pH Excess Base NoReaction Reaction Inhibited (No Nucleophile) ProtonatedAmine->NoReaction SideProduct 6-Bromohexanoic Acid Byproduct Hydrolysis->SideProduct

Caption: The influence of pH on the reaction pathways of this compound.

Troubleshooting Workflow for Low Product Yield

Use this decision tree to diagnose and solve common yield issues.

G Start Low or No Product Yield? CheckPrecipitate Is there a white precipitate? Start->CheckPrecipitate Yes/No CheckAcid Does NMR/LC-MS show 6-bromohexanoic acid? CheckPrecipitate->CheckAcid No Sol_Base Cause: Amine Protonation Solution: Add 1.2 eq of a non-nucleophilic base (e.g., TEA). CheckPrecipitate->Sol_Base Yes CheckStartingMaterial Is unreacted starting material present? CheckAcid->CheckStartingMaterial No Sol_Anhydrous Cause: Hydrolysis Solution: Use anhydrous solvents, dry glassware, and an inert atmosphere. CheckAcid->Sol_Anhydrous Yes Sol_Conditions Cause: Sluggish Reaction Solution: Increase temperature moderately (e.g., to RT or 40°C) and monitor. CheckStartingMaterial->Sol_Conditions Yes

Caption: A troubleshooting flowchart for diagnosing low-yield reactions.

Experimental Protocol: General Procedure for Amine Acylation

This protocol provides a self-validating system for the acylation of a primary amine with this compound under pH-controlled conditions.

  • Preparation (Anhydrous Conditions):

    • Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar and a dropping funnel) and flush the system with an inert gas like nitrogen or argon.

  • Reagent Setup:

    • In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0°C using an ice-water bath.

  • Acylation Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C. Causality: Slow addition prevents localized heating and minimizes side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.

    • Stir for 2-16 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and unreacted primary amine).

      • Saturated NaHCO₃ solution (to remove any 6-bromohexanoic acid formed via hydrolysis).

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product as necessary, typically by column chromatography on silica gel.

References

Technical Support Center: Solvent Effects on 6-Bromohexanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-bromohexanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. We will delve into the critical role of solvents in directing reaction pathways, troubleshooting common experimental issues, and optimizing your synthetic strategies.

Part 1: The Duality of this compound: A Chemist's Perspective

This compound is a valuable building block due to its two distinct electrophilic centers: a highly reactive acyl chloride and a less reactive primary alkyl bromide . The acyl chloride undergoes rapid nucleophilic acyl substitution with a wide range of nucleophiles, including water, alcohols, and amines.[1][2][3] The alkyl bromide participates in slower SN2 displacement reactions.[4][5] The success of your synthesis hinges on selectively targeting one site while minimizing unwanted reactions at the other, a challenge where the choice of solvent is paramount.

This guide will help you master this selectivity by understanding and controlling the solvent environment.

Part 2: Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific, common problems encountered during experiments with this compound in a direct question-and-answer format.

Question 1: My esterification (or amidation) reaction with this compound has a very low yield. What are the most likely causes?

Answer: Low yields in these reactions are a frequent issue and typically stem from one of three main culprits: hydrolysis of the starting material, inactivation of the nucleophile, or an inappropriate solvent choice.[6][7]

  • Cause A: Hydrolysis of this compound The acyl chloride functional group is extremely sensitive to moisture.[8][9] Trace amounts of water in your solvent, on your glassware, or in your nucleophile will rapidly hydrolyze the acyl chloride to the much less reactive 6-bromohexanoic acid, halting your desired reaction.[3][8]

    Solution:

    • Anhydrous Conditions: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon).[10]

  • Cause B: Nucleophile Inactivation (Especially with Amines) The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[11] This HCl will immediately react with your unreacted, basic amine nucleophile to form an ammonium salt.[12] This salt is no longer nucleophilic, effectively removing it from the reaction and stalling your progress.[11]

    Solution:

    • Add a Non-Nucleophilic Base: Incorporate a tertiary amine like triethylamine (TEA) or pyridine (1.1-1.5 equivalents) into your reaction.[3][10] This "scavenger" base will neutralize the HCl as it forms, preserving your primary nucleophile.

  • Cause C: Incorrect Solvent Polarity While the reaction is often fast, the solvent must properly solvate the reagents. For many nucleophiles, a solvent of moderate to high polarity is needed to ensure they are in solution and available to react.[13]

    Solution:

    • Choose an Aprotic Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.[10] They are polar enough to dissolve the reagents but are aprotic and will not react with the acyl chloride.

Question 2: I am trying to perform an SN2 reaction at the C-Br bond, but the reaction is incredibly slow and I mostly see decomposition of the this compound. How can I improve this?

Answer: This is a classic case of competing reactivities. The acyl chloride is kinetically favored to react first. If your nucleophile is not selective or the conditions are not optimized for the SN2 reaction, you will primarily get reaction at the carbonyl carbon followed by potential degradation.

  • The Challenge: SN2 reactions are significantly slower than nucleophilic acyl substitution. Furthermore, SN2 reactions are notoriously sensitive to solvent effects.[4]

  • The Underlying Science: The rate of an SN2 reaction is dramatically enhanced in polar aprotic solvents.[5][13] Solvents like acetone, DMF, or DMSO are ideal. They solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself "naked" and highly reactive.[14] In contrast, protic solvents (like alcohols or water) form a "solvent cage" around the nucleophile via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[4][13]

    Solution Strategy:

    • Protect the Acyl Chloride (If Necessary): If your nucleophile is also reactive towards the acyl chloride (e.g., a primary amine), you may need to protect the acyl chloride first, for instance, by converting it to an ester.

    • Optimize for SN2: If your nucleophile is selective for the alkyl halide (e.g., iodide, cyanide), use a polar aprotic solvent.

      • Recommended Solvents: Acetone, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

      • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate of SN2 without causing significant degradation.

Below is a decision workflow for selecting an appropriate solvent system.

G start Start: Select Target Reaction Site acyl_chloride Acyl Chloride (Esterification, Amidation) start->acyl_chloride Fast Kinetics alkyl_bromide Alkyl Bromide (SN2 Substitution) start->alkyl_bromide Slow Kinetics check_amine Is the nucleophile an amine? acyl_chloride->check_amine check_nucleophile Is the nucleophile also reactive with the acyl chloride? alkyl_bromide->check_nucleophile use_base Use Anhydrous Aprotic Solvent (DCM, THF) + Add Scavenger Base (e.g., TEA) check_amine->use_base Yes no_base Use Anhydrous Aprotic Solvent (DCM, THF) (Base is optional but recommended) check_amine->no_base No (e.g., Alcohol) protect_first Protection strategy required before SN2 reaction. check_nucleophile->protect_first Yes proceed_sn2 Use Polar Aprotic Solvent (Acetone, DMF, DMSO) Consider gentle heating. check_nucleophile->proceed_sn2 No (e.g., CN-, I-)

Caption: Solvent selection workflow for this compound.

Question 3: My reaction has produced an unexpected cyclic product, possibly a lactone. Why did this happen and how can I avoid it?

Answer: The formation of a cyclic product like γ-caprolactone indicates an intramolecular reaction is occurring. This is a classic side reaction for bifunctional molecules like this compound, especially under conditions that facilitate nucleophilic attack.

  • Mechanism of Cyclization:

    • Initial Reaction: A nucleophile (e.g., water or an alcohol) reacts with the acyl chloride to form a carboxylic acid or an ester.

    • Intramolecular SN2: If the conditions deprotonate the newly formed hydroxyl group (in the case of the carboxylic acid), the resulting carboxylate is now an excellent intramolecular nucleophile. It can attack the alkyl bromide at the other end of the molecule, displacing the bromide and forming a stable six-membered lactone ring.

  • Solvent Influence: This intramolecular SN2 reaction is, like its intermolecular counterpart, heavily promoted by polar aprotic solvents. If you perform a reaction in DMF with even trace amounts of water, the hydrolysis followed by cyclization can become a significant pathway.

    How to Avoid Cyclization:

    • Strictly Anhydrous Conditions: The primary way to prevent this is to avoid the initial hydrolysis. If no carboxylic acid is formed, the cyclization pathway is blocked.

    • Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired intermolecular reaction to proceed.

    • Solvent Choice: If cyclization is a persistent issue, consider a less polar aprotic solvent like Dichloromethane (DCM) or even a nonpolar solvent like toluene, which will disfavor the SN2 reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider?

A1: For this compound, consider these three properties in order:

  • Reactivity: The solvent must be aprotic (no -OH or -NH groups) to avoid reacting directly with the acyl chloride.[10]

  • Polarity: The solvent must be polar enough to dissolve your reagents. Salts, in particular, require polar solvents.[5][13]

  • Protic vs. Aprotic Nature: This is the key to controlling SN2 reactivity. Use polar aprotic solvents (Acetone, DMF, DMSO) to enhance SN2 reactions and polar protic solvents (if you must, and only if the acyl chloride is not the target) to suppress them.[4][14]

Q2: Why is a base like triethylamine (TEA) considered "non-nucleophilic"?

A2: While the nitrogen in TEA has a lone pair, the three ethyl groups surrounding it create significant steric hindrance. This bulkiness prevents the nitrogen from acting as a nucleophile and attacking the electrophilic carbonyl carbon. It can, however, easily accept a small proton (H+), making it an effective base.[8]

Q3: Can I use an alcohol as a solvent?

A3: Only if your goal is to synthesize the corresponding ester of that alcohol. For example, using methanol as a solvent will result in the formation of methyl 6-bromohexanoate. The alcohol will act as both the solvent and the nucleophile.[3] If this is not your desired product, you must avoid protic solvents.

Part 4: Protocols & Data

Protocol 1: General Procedure for the Amidation of this compound

This protocol is optimized to favor the amidation reaction while minimizing side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[15]

Table 1: Solvent Selection Matrix for this compound Reactions

SolventTypeDielectric Constant (Polarity)Boiling Point (°C)Recommended Use CaseCautions
Dichloromethane (DCM) Polar Aprotic9.140General purpose for amidation/esterification. Good solubility, non-reactive.[10][16]Volatile. Must be anhydrous.
Tetrahydrofuran (THF) Polar Aprotic7.666Good alternative to DCM for amidation/esterification.[10]Can form peroxides. Must be anhydrous.
Acetone Polar Aprotic2156Excellent for accelerating SN2 reactions at the C-Br bond.[4][5]Can undergo self-condensation with strong bases.
Dimethylformamide (DMF) Polar Aprotic37153Highly effective for difficult SN2 reactions due to high polarity.[17]High boiling point can make removal difficult. Must be anhydrous.
Acetonitrile Polar Aprotic37.582Good for SN2 reactions; less viscous than DMF/DMSO.Must be anhydrous.
Toluene Nonpolar2.4111Use when a nonpolar environment is needed to suppress side reactions (e.g., intramolecular cyclization).May have poor solubility for ionic nucleophiles.

graph G {
layout=neato;
node [shape=box, style="filled", fontname="Helvetica"];
edge [fontname="Helvetica", color="#5F6368"];

// Nodes A [label="this compound\n(Bifunctional Reagent)", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Nucleophile\n(e.g., R-OH, R-NH2, CN-)", pos="0,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Solvent Choice\n(Critical Control Point)", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Pathway 1: Acyl Substitution\n(Fast, Favored)", pos="-2.5,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Pathway 2: SN2 Substitution\n(Slow, Solvent-Dependent)", pos="2.5,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Side Reaction: Hydrolysis\n(Requires Anhydrous Conditions)", pos="-2.5,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Side Reaction: Cyclization\n(Intramolecular SN2)", pos="2.5,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -- C; B -- C; C -- D [label=" Aprotic\n(DCM, THF)"]; C -- E [label=" Polar Aprotic\n(Acetone, DMF)"]; D -- F [label=" Water Contamination"]; E -- G [label=" Promoted by\nPolar Aprotic Solvents"]; }

Caption: Interplay of reagents, solvent, and reaction pathways.

Part 5: References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from 6

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. Retrieved from 15

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride. Retrieved from 18

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from --INVALID-LINK--

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Retrieved from --INVALID-LINK--

  • Save My Exams. (2025, June 23). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from --INVALID-LINK--

  • Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, August 6). Solvent effects on esterification equilibria [Request PDF]. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--

  • Goalby, N. (n.d.). Carboxylic acid derivatives: Acyl Chlorides and Acid Anhydrides. Chemrevise. Retrieved from --INVALID-LINK--

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 22809-37-6 wiki. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4288592A - Process for preparing amides by reaction in presence of molecular sieve. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Retrieved from 11

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from --INVALID-LINK--

References

Avoiding polymerization in 6-Bromohexanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior researcher, with advanced troubleshooting strategies for reactions involving 6-bromohexanoyl chloride. As a bifunctional reagent, it is a powerful building block but presents the significant challenge of unwanted polymerization. This document moves beyond basic protocols to explain the underlying chemical principles, empowering you to proactively design robust, high-yield experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound turned into an insoluble polymer. What is happening?

A1: You are likely observing intermolecular polyesterification or polyamidation.

This compound possesses two distinct electrophilic sites: the highly reactive acyl chloride carbon and the C6 carbon bearing the bromo leaving group.[1][2] Polymerization occurs when a nucleophile reacts with the acyl chloride of one molecule, and the resulting product then acts as a nucleophile, attacking the C6-Br of another molecule in a repeating chain reaction.

Mechanism of Undesired Polymerization:

Consider a reaction with a generic alcohol (R-OH) intended to form an ester.

  • Initial Esterification: The alcohol attacks the acyl chloride, forming the desired ester and releasing HCl.

  • Intermolecular Chain Reaction (SN2): The oxygen of the newly formed ester linkage in one molecule can then act as a nucleophile, attacking the C6-Br of a second ester molecule. This SN2 reaction displaces the bromide and forms a new C-O bond, linking the two molecules.

  • Propagation: This process repeats, rapidly forming a long-chain polyester, which often precipitates from the solution as a viscous oil or an insoluble solid.

This intermolecular pathway is entropically disfavored compared to intramolecular reactions, but it can dominate under conditions of high concentration.[3][4]

G cluster_0 Step 1: Desired Esterification cluster_1 Step 2: Intermolecular Attack (Polymerization Initiation) cluster_2 Step 3: Propagation Molecule_A Br-(CH₂)₅-COCl (this compound) Product_1 Br-(CH₂)₅-COOR (Desired Monomer) Molecule_A->Product_1 + R-OH - HCl Nucleophile R-OH (Alcohol) Product_1_copy Br-(CH₂)₅-COOR Product_2 Br-(CH₂)₅-COOR Dimer Br-(CH₂)₅-COO(R)-(CH₂)₅-COOR (Dimer) Product_1_copy->Dimer Sₙ2 Attack - Br⁻ Product_2->Dimer Dimer_copy Dimer Polymer ...-(CH₂)₅-COO(R)-(CH₂)₅-COO(R)-... (Insoluble Polymer) Dimer_copy->Polymer Another_Monomer Br-(CH₂)₅-COOR Another_Monomer->Polymer

Caption: Intermolecular polymerization pathway in this compound reactions.

Troubleshooting and Optimization Guide
Q2: How can I strategically control my reaction to favor the desired monomer and prevent polymerization?

A2: The key is to manipulate reaction conditions to ensure the initial nucleophilic attack on the acyl chloride is the overwhelmingly dominant pathway and to minimize the subsequent intermolecular SN2 reaction.

This can be achieved through a multi-faceted approach involving concentration, temperature, and order of addition.

Core Strategy: Favoring Intramolecular Reactions & Suppressing Intermolecular Reactions

Intramolecular reactions (ring formation) and desired intermolecular reactions between two different reagents are kinetically favored over unwanted polymerization under specific conditions. High dilution is a classic technique to favor intramolecular cyclization over intermolecular polymerization.[5] While not always the goal, the principle of minimizing random collisions between reactive intermediates is the same.

ParameterRecommended ActionScientific Rationale
Concentration Maintain a low concentration of this compound.Reduces the statistical probability of two bifunctional molecules colliding, thereby suppressing the intermolecular SN2 reaction.[5][6]
Order of Addition Add the this compound solution dropwise to a solution of the nucleophile.This ensures the acid chloride is the limiting reagent at any given moment, immediately reacting with the abundant nucleophile before it can react with another molecule of itself.
Temperature Conduct the reaction at low temperatures (e.g., 0 °C to -20 °C).Lowers the overall reaction rate, providing better control and reducing the energy available for the higher activation energy polymerization side-reaction.[7]
Base Selection Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA).The reaction of an acyl chloride with an alcohol or amine generates HCl, which can protonate and deactivate the nucleophile.[8] A non-nucleophilic base scavenges the HCl without competing with the primary nucleophile.
Q3: I need to synthesize an ester. What is a reliable, step-by-step protocol?

A3: The following protocol for esterification is designed to minimize polymerization by controlling reaction kinetics.

This procedure utilizes low temperature and slow addition of the acid chloride into a solution containing both the alcohol and a non-nucleophilic base.

Experimental Protocol: Low-Polymerization Esterification

  • Preparation:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Acyl chlorides are highly sensitive to moisture.[1][9][10]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve your alcohol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 - 1.2 eq) in an anhydrous solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition:

    • In a separate, dry flask, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.

    • Using a dropping funnel or a syringe pump, add the this compound solution to the cooled alcohol/base mixture dropwise over a period of 30-60 minutes. Maintain vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[11]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel to remove any oligomeric impurities and residual starting materials.[11][12]

G cluster_workflow Recommended Experimental Workflow A 1. Prepare Solution A Alcohol (1.0 eq) + Base (1.1 eq) in Anhydrous Solvent C 3. Cool Solution A to 0 °C A->C B 2. Prepare Solution B This compound (1.0 eq) in Anhydrous Solvent D 4. Add Solution B to Solution A Dropwise via Syringe Pump B->D Slow Addition C->D E 5. Stir at 0 °C Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (NaHCO₃, H₂O, Brine) E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for minimizing polymerization during esterification.

Q4: What are the best practices for storing and handling this compound?

A4: Proper storage is critical to prevent degradation that can lead to poor reactivity and side products.

This compound is moisture-sensitive and corrosive.[9][13] Hydrolysis with ambient moisture will convert it to 6-bromohexanoic acid, which will not undergo the desired reaction.

  • Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (nitrogen or argon).[13] It is recommended to store it in a cool, dry, and well-ventilated place, away from water and incompatible substances.[1][14]

  • Handling: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][14] Use dry syringes or cannulas for transferring the liquid to prevent introducing moisture.

References

Technical Support Center: Optimizing 6-Bromohexanoyl Chloride Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-bromohexanoyl chloride applications. As a bifunctional reagent, this compound is a valuable tool for introducing a six-carbon linker with a reactive bromide handle, commonly used in the development of bioconjugates, PROTACs, and other advanced therapeutics.[1] However, its high reactivity requires careful experimental design to achieve high yields and purity.

This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their conjugation reactions.

Troubleshooting Guide

This section addresses specific experimental challenges you might encounter when working with this compound.

Issue 1: Low or No Conjugate Formation

Question: I am not seeing my desired product, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: Low or no yield is one of the most common issues and can typically be traced back to reagent integrity or reaction conditions.

Probable Causes & Solutions:

Cause Explanation Solution
Hydrolysis of this compound This compound is an acyl chloride and is therefore highly susceptible to hydrolysis by water (including atmospheric moisture), which converts it to the unreactive 6-bromohexanoic acid.[2][3][4]Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying at >120°C for at least 4 hours is recommended).[2] Use high-purity, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
Inactivation of the Nucleophile If your nucleophile is an amine, the reaction generates one equivalent of hydrogen chloride (HCl).[5] This HCl can protonate the starting amine, forming an ammonium salt which is no longer nucleophilic, thus halting the reaction.[5]Add a Non-Nucleophilic Base: Include at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl as it forms.[5][6] Alternatively, if your amine is not expensive, you can use it in excess (e.g., 2.2 equivalents) to act as both the nucleophile and the base.[5]
Poor Reagent Quality The this compound may have degraded during storage. Signs of degradation include fuming when the bottle is opened, which is HCl gas reacting with air.[2][4]Use a Fresh or Purified Reagent: If degradation is suspected, use a new bottle of this compound. For questionable reagents, purification by distillation under reduced pressure may be possible, but it is often more practical to start with fresh material.
Sub-optimal Temperature While many reactions proceed well at room temperature, some sterically hindered or less reactive nucleophiles may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[7][8]Optimize Reaction Temperature: Start the reaction at a low temperature (0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature.[6] If the reaction is sluggish (monitor by TLC or LC-MS), gentle heating may be necessary.
Issue 2: Formation of Multiple Products

Question: My analysis (e.g., LC-MS, NMR) shows multiple product peaks. What are the potential side reactions, and how can I improve the selectivity?

Answer: The formation of multiple products often points to side reactions involving either the nucleophile or the bifunctional nature of the this compound.

Probable Causes & Solutions:

Cause Explanation Solution
Reaction at Multiple Sites If your substrate has multiple nucleophilic sites (e.g., multiple amine or hydroxyl groups), acylation can occur at more than one position, leading to a mixture of products.Use Protecting Groups: If you need to acylate a specific site, you may need to protect other reactive functional groups.[9] For example, a Boc group can protect an amine, while a silyl ether can protect an alcohol.[10][11] This strategy is known as an orthogonal protecting group strategy.[9]
Intermolecular Reactions If your nucleophile also has a leaving group, or if the newly formed conjugate can react with another molecule of the starting nucleophile (e.g., the terminal bromide is displaced), oligomers or polymers can form.Control Stoichiometry and Concentration: Use a slight excess of this compound (e.g., 1.05-1.1 equivalents) to ensure full consumption of the valuable nucleophile.[7] Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions.
Premature Reaction of the Bromide The terminal bromide is a reactive site for nucleophilic substitution.[12] While typically less reactive than the acyl chloride, a strong nucleophile (especially at elevated temperatures) could potentially displace the bromide on another molecule of the reagent or product.Maintain Low Temperature: Keep the reaction temperature as low as possible to favor the more rapid acylation reaction over the slower alkylation. Add the acyl chloride dropwise at 0 °C.[2][6]
Issue 3: Difficult Workup and Purification

Question: I'm having trouble isolating my product. The workup is messy, I'm getting emulsions, or the product is difficult to purify. What can I do?

Answer: Purification challenges often arise from byproducts formed during the reaction or workup. A systematic approach to quenching and extraction is key.

Probable Causes & Solutions:

Cause Explanation Solution
Formation of Amine Hydrochloride Salts If a base like triethylamine was used, its hydrochloride salt (Et₃N·HCl) will be present. This can sometimes complicate extraction.Aqueous Wash: During workup, wash the organic layer with water or a dilute acid (e.g., 1 M HCl) to remove the amine salt and any remaining base.[3][6]
Presence of 6-Bromohexanoic Acid If any of the acyl chloride hydrolyzed, the resulting carboxylic acid will be present.Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3][4] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Caution: This will evolve CO₂ gas, so vent the separatory funnel frequently.[13]
Emulsion Formation Emulsions can form during aqueous extraction, especially if there are insoluble byproducts or if the mixture is shaken too vigorously.Break the Emulsion: Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.[3] Gentle swirling instead of vigorous shaking can also help. If the emulsion persists, filtering the entire mixture through a pad of Celite may be effective.[13]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to use for this compound conjugations?

A1: The ideal solvents are anhydrous aprotic solvents in which both your substrate and the acyl chloride are soluble.[5] Dichloromethane (DCM) is a very common choice.[6] Other options include tetrahydrofuran (THF), chloroform, or N,N-dimethylformamide (DMF), especially for less soluble substrates.[5] Always ensure the solvent is dry.[4]

Q2: How should I store and handle this compound?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Recommended storage is in a cool, dry place.[2] When handling, always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), as it is corrosive and can cause severe skin burns and eye damage.[14]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common method.[6] You can spot the reaction mixture alongside your starting material. The product should have a different Rf value. Staining with potassium permanganate can be effective for visualizing the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting material and the appearance of the product's mass peak.

Q4: Do I need to be concerned about the reactivity of the terminal bromide during the acylation reaction?

A4: Generally, the acylation of a nucleophile (like an amine) by the acyl chloride is much faster than the nucleophilic substitution at the primary alkyl bromide.[5][15] By keeping the reaction temperature low (e.g., starting at 0 °C and slowly warming to room temperature), you can ensure high chemoselectivity for the acylation reaction.[6] The bromide is then available for a subsequent, often separate, conjugation step.

Experimental Protocols & Visualizations

General Protocol for Amine Acylation

This protocol provides a general method for the acylation of a primary or secondary amine with this compound.

1. Preparation:

  • Assemble a flame- or oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[2][6]

  • In the flask, dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[6]

2. Reaction:

  • Cool the stirred solution to 0 °C using an ice-water bath.[6]

  • In a separate dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours.[6]

  • Monitor the reaction's progress by TLC or LC-MS.

3. Workup and Purification:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[3][6]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Diagrams

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 C A->B C Add 6-Bromohexanoyl Chloride Dropwise B->C D Stir at RT (2-6h) Monitor by TLC C->D E Quench with Water D->E F Sequential Wash: 1M HCl, Sat. NaHCO3, Brine E->F G Dry (MgSO4) & Concentrate F->G H Purify (Chromatography) G->H I I H->I Final Product: N-Alkyl-6-bromohexanamide

Caption: General experimental workflow for amine acylation.

Troubleshooting_Tree Start Low Yield? Cause1 Reagent Hydrolyzed? Start->Cause1 Yes Cause2 Nucleophile Inactivated? Start->Cause2 No Sol1 Use Anhydrous Conditions & Inert Atmosphere Cause1->Sol1 Likely Sol2 Add Non-Nucleophilic Base (e.g., TEA, DIPEA) Cause2->Sol2 Likely Cause3 Poor Reagent Quality? Cause2->Cause3 No Sol3 Use Fresh Reagent Cause3->Sol3 Likely

Caption: Decision tree for troubleshooting low yield.

References

6-Bromohexanoyl Chloride Stability in Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 6-bromohexanoyl chloride. Here, we address common questions and challenges related to the stability of this bifunctional reagent in various buffer systems, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring two reactive functional groups: an acyl chloride and a bromoalkane.[1][2][3] The acyl chloride group is highly reactive towards nucleophiles like amines, alcohols, and thiols, making it useful for acylation reactions.[4][5] The bromo group allows for subsequent reactions, such as alkylation of other nucleophiles. This dual reactivity makes it a valuable crosslinking agent and a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

Q2: Why is the stability of this compound a concern in aqueous buffers?

The primary concern is the high reactivity of the acyl chloride functional group with water.[4] Acyl chlorides, including this compound, react vigorously with water in a process called hydrolysis.[6][7][8] This reaction is typically rapid and exothermic, converting the acyl chloride into the corresponding carboxylic acid (6-bromohexanoic acid) and generating hydrochloric acid (HCl).[6][8] This degradation pathway consumes the reactive acyl chloride, preventing it from participating in the desired reaction with your target molecule and altering the pH of the reaction medium.

Q3: What is the chemical mechanism behind the hydrolysis of this compound?

The hydrolysis of this compound proceeds through a nucleophilic addition-elimination mechanism.[6][8] The oxygen atom in a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][9] This forms an unstable tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated as a good leaving group. A final deprotonation step by a water molecule or the eliminated chloride ion yields the 6-bromohexanoic acid and hydrochloric acid.[6][8]

Troubleshooting Guide: Buffer Selection and Experimental Design

Issue 1: Rapid degradation of this compound observed upon addition to an aqueous buffer.

Root Cause Analysis: This is the expected outcome due to the inherent reactivity of acyl chlorides with water.[4][6] The rate of hydrolysis is significantly influenced by the pH and the presence of other nucleophiles in the buffer.

Solutions & Best Practices:

  • pH Control: The rate of hydrolysis is affected by pH.[10] While acidic conditions can catalyze hydrolysis, the reaction is often even faster under basic conditions due to the presence of the more potent nucleophile, the hydroxide ion (OH⁻).[5][7] Therefore, performing the reaction at a slightly acidic to neutral pH (if compatible with your target molecule) can sometimes help to minimize the rate of hydrolysis compared to basic conditions. However, for many bioconjugation reactions involving amines, a slightly basic pH is required to ensure the nucleophile is deprotonated and reactive.[11] This necessitates a careful balance and optimization.

  • Aprotic Solvents: Whenever possible, conduct the reaction in a dry, aprotic organic solvent (e.g., THF, DCM) to prevent hydrolysis.[12] If your target molecule is not soluble in such solvents, a biphasic system (e.g., Schotten-Baumann conditions) or the use of co-solvents might be an option.

  • Slow Addition: Instead of adding the entire amount of this compound at once, a slow, dropwise addition to the reaction mixture can help to ensure that it reacts with the intended nucleophile before it has a chance to hydrolyze.

  • High Concentration: Working with higher concentrations of the target nucleophile can favor the desired reaction over hydrolysis.

Issue 2: My desired reaction is not proceeding, and I suspect buffer interference.

Root Cause Analysis: Certain buffer components can act as nucleophiles and compete with your target molecule for reaction with this compound.

Solutions & Best Practices:

  • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), or carboxylate groups, like citrate or acetate, are generally incompatible with acyl chlorides. These buffer components will react with this compound, consuming the reagent and forming unwanted byproducts.

  • Recommended Buffer Systems: For reactions in aqueous media, non-nucleophilic buffers are preferred. Good choices include:

    • Phosphate-buffered saline (PBS): Widely used, but be mindful of the potential for the phosphate to act as a weak nucleophile under certain conditions.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A common zwitterionic buffer with a pKa around 7.5, making it suitable for many biological reactions. Its tertiary amine is generally less reactive than primary or secondary amines.

    • MES (2-(N-morpholino)ethanesulfonic acid): Useful for reactions at a more acidic pH (pKa ~6.1).

    • MOPS (3-(N-morpholino)propanesulfonic acid): Suitable for maintaining pH in the neutral range (pKa ~7.2).

Table 1: Buffer Compatibility with this compound

Buffer ComponentChemical NatureCompatibilityRationale
TrisPrimary AminePoor The primary amine is a strong nucleophile that will react with the acyl chloride.
GlycinePrimary Amine, CarboxylatePoor Both the amine and carboxylate groups are nucleophilic.
CitrateCarboxylatePoor The carboxylate groups are nucleophilic.
AcetateCarboxylatePoor The carboxylate group is nucleophilic.
PhosphatePhosphateModerate Can act as a weak nucleophile, but often acceptable.
HEPESTertiary Amine, SulfonateGood The tertiary amine is sterically hindered and less nucleophilic. The sulfonate is non-nucleophilic.
MESTertiary Amine, SulfonateGood The tertiary amine is sterically hindered and less nucleophilic. The sulfonate is non-nucleophilic.
MOPSTertiary Amine, SulfonateGood The tertiary amine is sterically hindered and less nucleophilic. The sulfonate is non-nucleophilic.
Issue 3: How can I monitor the stability and reaction progress of this compound?

Root Cause Analysis: Due to its high reactivity, real-time monitoring can be challenging but is crucial for optimizing reaction conditions.

Solutions & Best Practices:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[13]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound and the formation of products over time. A reverse-phase C18 column is often suitable.[13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify volatile compounds, including the starting material and the hydrolyzed product.[14]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time if the reaction is slow enough and suitable deuterated solvents are used. Changes in the chemical shifts of protons near the reactive centers can be observed.

  • pH Monitoring: The hydrolysis of this compound produces HCl, leading to a decrease in the pH of the reaction mixture. Monitoring the pH can provide an indirect measure of the extent of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound in an Aqueous Buffer
  • Buffer Preparation: Prepare the chosen non-nucleophilic buffer (e.g., HEPES, PBS) at the desired pH and concentration. Ensure the buffer is degassed to remove dissolved oxygen if your target molecule is sensitive to oxidation.

  • Analyte Solubilization: Dissolve your target molecule (e.g., a protein or a small molecule with a primary amine) in the prepared buffer to the desired concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous DMF or DMSO) immediately before use.

  • Reaction Initiation: While vigorously stirring the solution of your target molecule, add the this compound stock solution dropwise. Maintain a constant temperature throughout the reaction.

  • Reaction Monitoring: At specific time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine like Tris to consume any remaining this compound). Analyze the quenched samples using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the extent of the reaction.

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the desired product.

Protocol 2: Monitoring Hydrolysis of this compound by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase for reverse-phase HPLC (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Standard Preparation: Prepare a standard solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) of a known concentration. Also, prepare a standard of the expected hydrolysis product, 6-bromohexanoic acid, if available.

  • Hydrolysis Experiment:

    • Add a known amount of this compound to a stirred buffer solution at a controlled temperature.

    • At various time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot in the mobile phase (or a suitable organic solvent) to stop the reaction.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

  • Data Analysis: Determine the peak areas of this compound and 6-bromohexanoic acid at each time point. Plot the concentration of this compound versus time to determine its rate of hydrolysis under the tested buffer conditions.

Visualizing Key Processes

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Acyl_Chloride 6-Bromohexanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Addition Water H₂O Water->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid 6-Bromohexanoic Acid HCl HCl Tetrahedral_Intermediate_2->Carboxylic_Acid Elimination Tetrahedral_Intermediate_2->HCl

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow Start Start Buffer_Prep Prepare Non-Nucleophilic Buffer (e.g., HEPES) Start->Buffer_Prep Dissolve_Target Dissolve Target Molecule in Buffer Buffer_Prep->Dissolve_Target Reaction Slowly Add Reagent to Target Solution with Stirring Dissolve_Target->Reaction Prepare_Reagent Prepare Fresh Stock of This compound in Anhydrous Solvent Prepare_Reagent->Reaction Monitor Monitor Reaction (TLC, HPLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product Quench->Purify End End Purify->End

Caption: Recommended workflow for reactions with this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 6-Bromohexanoyl Chloride Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique for elucidating biological pathways, developing novel therapeutics, and creating advanced diagnostic tools. 6-Bromohexanoyl chloride is a bifunctional reagent increasingly utilized for such modifications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) where it can function as a versatile linker.[1][2] The acyl chloride group facilitates covalent linkage to nucleophilic residues on a protein, while the terminal bromine provides a handle for further chemical elaboration.

This guide provides an in-depth technical comparison of analytical methodologies for characterizing proteins modified with this compound. We will delve into the chemistry of the modification, compare it with alternative reagents, provide detailed experimental protocols, and discuss the critical aspects of data interpretation. Our focus is on providing a self-validating framework to ensure the scientific integrity of your results.

The Chemistry of this compound Modification

This compound is a haloacetylating reagent. The core of its reactivity lies in the acyl chloride, which readily reacts with nucleophilic amino acid side chains. The primary targets on a protein are the thiol group of cysteine, the ε-amino group of lysine, and the imidazole group of histidine. However, by controlling the reaction conditions, particularly pH, a significant degree of selectivity for cysteine can be achieved.

The reaction with a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction, where the thiolate anion of cysteine attacks the carbonyl carbon of the acyl chloride, displacing the chloride and forming a stable thioether bond.

Caption: Reaction of this compound with a protein cysteine residue.

A Comparative Analysis: this compound vs. Alternative Reagents

The choice of a modifying reagent is critical and depends on the specific application, desired stability, and reaction kinetics. Here, we compare this compound (as a representative haloacetyl reagent) with maleimides, another popular class of thiol-reactive reagents.

FeatureThis compound (Haloacetyl)Maleimide Chemistry
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Optimal pH 7.5 - 8.5[3]6.5 - 7.5[4]
Reaction Rate Generally slower than maleimidesFast at physiological pH
Bond Formed Stable ThioetherThiosuccinimide
Bond Stability Highly stable and irreversible[4]Can be reversible (retro-Michael reaction), leading to potential instability in vivo[5][6]
Key Side Reactions Reaction with histidine, lysine, and methionine at higher pH or with excess reagent[3]Hydrolysis of the maleimide ring, rendering it unreactive

Expert Insights: The superior stability of the thioether bond formed by haloacetyl reagents like this compound makes them a preferred choice for applications requiring long-term stability, such as in vivo studies or the development of stable antibody-drug conjugates.[4] While maleimides offer faster reaction kinetics, the potential for retro-Michael reaction and exchange with other thiols in a biological milieu can be a significant drawback.[5][6]

Characterization of Modified Proteins: A Multi-faceted Approach

A robust characterization of your this compound modified protein is essential to confirm the modification, determine the site of attachment, and quantify the extent of labeling. A multi-pronged approach, primarily centered around mass spectrometry, is the gold standard.

Caption: General workflow for the characterization of modified proteins.

Intact Mass Analysis

The first step is to confirm that the modification has occurred by measuring the molecular weight of the intact protein.

  • Technique: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is well-suited for this purpose due to its high mass accuracy.

  • Expected Outcome: An increase in the protein's molecular weight corresponding to the mass of the 6-bromohexanoyl group (C₆H₁₀BrO), which is approximately 193.07 Da (accounting for the loss of HCl). The presence of multiple peaks may indicate heterogeneous labeling (i.e., a mixture of unmodified, singly modified, doubly modified proteins, etc.).

Peptide Mapping by LC-MS/MS

To pinpoint the exact location of the modification, a "bottom-up" proteomics approach is employed.

  • Technique: The modified protein is proteolytically digested (typically with trypsin) into smaller peptides. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Expected Outcome: In the MS/MS spectra, fragmentation of a modified peptide will reveal a mass shift on a specific amino acid residue (e.g., cysteine). This provides definitive evidence of the modification site.[7]

Quantitative Analysis

Determining the efficiency of the modification is crucial. Several quantitative proteomics strategies can be employed:

  • Label-Free Quantification: This method compares the signal intensities of the modified and unmodified peptides in the mass spectrometer. It is a straightforward approach but can be less precise for low-abundance modifications.

  • Isobaric Tagging (e.g., TMT, iTRAQ): These reagents allow for the relative quantification of peptides from different samples in a single MS run, offering higher precision.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach provides high accuracy for relative quantification in cell-based experiments.

Experimental Protocols

The following protocols provide a starting point for the modification and characterization of your protein of interest. Optimization will likely be necessary for your specific protein and experimental setup.

Protocol 1: Modification of a Protein with this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Ensure your protein solution is free of any nucleophilic contaminants. If your protein has disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • Modification Reaction: While gently stirring, add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration sufficient to consume the excess this compound (e.g., 50 mM Tris-HCl).

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Modified protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 5% formic acid)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: Denature the protein in the denaturation buffer and reduce disulfide bonds with DTT for 1 hour at 37°C.

  • Alkylation: Alkylate the free thiols with iodoacetamide in the dark for 30 minutes at room temperature. This step is crucial to prevent disulfide bond reformation.

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Cleanup: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Interpretation and Troubleshooting

  • Incomplete Modification: If intact mass analysis shows a significant amount of unmodified protein, consider increasing the molar excess of this compound, extending the reaction time, or optimizing the pH.

  • Off-Target Modifications: If peptide mapping reveals modifications on lysine or histidine residues, consider lowering the reaction pH to increase the selectivity for cysteine.[3]

  • Poor MS Signal: Acylated peptides can sometimes be more hydrophobic. Adjusting the LC gradient or using a different type of chromatography column may improve their detection.

Conclusion

The characterization of proteins modified with this compound requires a systematic and rigorous analytical approach. By combining intact mass analysis with detailed peptide mapping and quantitative proteomics, researchers can gain a comprehensive understanding of their modified protein. The choice of modification reagent should be carefully considered based on the desired stability and reactivity. The protocols and insights provided in this guide offer a solid foundation for successfully navigating the complexities of protein modification and characterization, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-Bromohexanoyl Chloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of a Bifunctional Reagent

6-Bromohexanoyl chloride is a highly versatile bifunctional reagent, prized in synthetic chemistry and chemical biology for its ability to introduce a six-carbon chain bearing a terminal bromine atom. This dual reactivity—a reactive acyl chloride head and a functional bromo tail—makes it an excellent tool for applications ranging from polymer synthesis to the labeling of biomolecules for pull-down assays. However, the very reactivity that makes it synthetically useful also renders it analytically challenging.

The acyl chloride group is exceptionally susceptible to nucleophilic attack, reacting readily with trace amounts of water, alcohols, or amines.[1][2][3] This instability complicates direct analysis, often leading to sample degradation, poor chromatographic peak shape, and results that do not accurately reflect the sample's composition. Consequently, robust and reliable mass spectrometric analysis almost invariably requires a strategic approach, converting the reactive analyte into a stable derivative before introduction to the instrument.[4][5][6]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of this compound and its diverse reaction products. We will explore the causal logic behind choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detail derivatization strategies, and provide field-proven protocols for researchers in synthetic chemistry and drug development.

The Imperative of Derivatization: Transforming Reactivity into Stability

Direct analysis of acyl chlorides is often impractical. The high reactivity of the -COCl group leads to on-column reactions or hydrolysis in the injection port, corrupting the analysis.[1][6] Chemical derivatization is the cornerstone of reliable analysis, a process that intentionally and controllably reacts the acyl chloride to form a stable, readily analyzable compound.[4][5]

The primary goals of derivatization in this context are:

  • To cap the reactive acyl chloride group , preventing unintended reactions.

  • To increase the analyte's volatility and thermal stability for GC-MS analysis.

  • To improve chromatographic separation and ionization efficiency for LC-MS analysis.

Common derivatization strategies for acyl chlorides include:

  • Esterification: Reaction with a simple alcohol (e.g., methanol, ethanol) is a fast and efficient way to produce a stable ester, which is ideal for GC-MS analysis.[7]

  • Amidation: Reaction with ammonia or a primary/secondary amine yields a stable amide.[1][3] This is particularly relevant when the intended product of a synthesis is an amide itself.

  • Controlled Hydrolysis: While often an undesirable side reaction, controlled conversion to the corresponding carboxylic acid (6-bromohexanoic acid) can be used. However, this method cannot distinguish between the starting acyl chloride and any pre-existing carboxylic acid impurity.[6]

Methodology Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is dictated entirely by the nature of the analyte of interest: the derivatized starting material or the final, often complex, reaction product.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles

GC-MS is the ideal technique for analyzing this compound after its conversion to a volatile and thermally stable derivative, such as its methyl or ethyl ester. It provides excellent chromatographic resolution and classic, library-searchable fragmentation patterns from Electron Ionization (EI).

Typical Application: Quality control of the this compound reagent; analysis of simple, small-molecule reaction products.

Ionization & Fragmentation Insights (Electron Ionization): When a derivatized molecule like methyl 6-bromohexanoate enters the EI source, it is bombarded with high-energy electrons, leading to predictable fragmentation pathways that act as a structural fingerprint.

  • Isotopic Signature: The most immediate identifier is the bromine isotope pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment, providing high confidence in its identification.[8]

  • Acylium Ion: The formation of the acylium ion, [Br(CH₂)₅CO]⁺, is a common fragmentation pathway for acyl compounds. This would appear as a distinct isotopic pair at m/z 177 and 179.

  • Alpha-Cleavage: Cleavage of the bond adjacent (alpha) to the bromine atom is another characteristic fragmentation route for alkyl halides.[9][10]

  • Loss of Leaving Group: For an ester derivative (e.g., methyl ester), the neutral loss of the alkoxy group (•OCH₃, a loss of 31 Da) is a highly diagnostic fragmentation pathway.[11]

  • Alkyl Chain Fragmentation: The aliphatic chain produces clusters of peaks separated by 14 Da (representing CH₂ units), which is characteristic of straight-chain alkanes.[11][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 6-Bromohexanoyl Chloride Sample B Derivatization: React with Methanol + Pyridine A->B Cap reactivity C Stable Derivative: Methyl 6-bromohexanoate B->C D Inject into GC C->D Introduce to Instrument E Separation on Capillary Column D->E F EI Ionization & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Data Acquisition G->H

Caption: GC-MS workflow for this compound analysis.

  • Sample Preparation: In a clean, dry 2 mL glass vial, dissolve ~1-2 mg of the this compound sample in 500 µL of a dry, inert solvent (e.g., dichloromethane or hexane).

  • Derivatization: Add 100 µL of dry methanol and 10 µL of pyridine (to act as an HCl scavenger). Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15 minutes.

  • Quenching & Extraction: Add 500 µL of deionized water and vortex. Allow the layers to separate. Carefully transfer the bottom organic layer to a new vial for analysis.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250°C, 1 µL injection volume.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: EI mode (70 eV), scan range m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Complex Products

LC-MS is the superior choice for analyzing the non-volatile, thermally labile, and often highly polar products of reactions involving this compound, particularly in complex biological matrices.

Typical Application: Analysis of peptides and proteins modified by this compound; characterization of drug conjugates; targeted metabolomics.[13][14]

Ionization & Fragmentation Insights (ESI-MS/MS): Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented.

  • For Acylated Peptides/Proteins: When used to modify a cysteine or lysine residue on a peptide, the mass of the 6-bromohexanoyl group (C₆H₁₀BrO = 193.0 Da) is added to the peptide's mass.

  • Tandem MS (MS/MS): The fragmentation of the modified peptide in the collision cell will produce characteristic b- and y-ions from the peptide backbone, allowing the precise location of the modification to be identified. The thioester bond of S-acylated peptides is known to be labile, which can be both a challenge and a diagnostic tool during MS/MS analysis.[14][15][16]

  • LC Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used. A mobile phase system consisting of water and acetonitrile with a small amount of an MS-compatible acid like formic acid is standard.[17]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Protein Sample B Reaction with 6-Bromohexanoyl-Cl A->B C Enzymatic Digestion (e.g., Trypsin) B->C D Peptide Cleanup (e.g., C18 SPE) C->D E Inject into LC D->E Introduce to Instrument F RP-HPLC Separation E->F G ESI Ionization F->G H MS1 Scan (Precursor) G->H I Collision-Induced Dissociation (CID/HCD) H->I J MS2 Scan (Fragments) I->J

Caption: LC-MS/MS workflow for identifying protein acylation sites.

This protocol outlines a bottom-up proteomics approach to identify modification sites.

  • Protein Labeling: Incubate the purified protein of interest with a 20-fold molar excess of this compound in a suitable buffer (e.g., HEPES, pH 7.4) for 1 hour at room temperature. Quench the reaction with a primary amine like Tris.

  • Sample Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM) to prevent disulfide scrambling.

  • Protein Digestion: Perform an in-solution or in-gel digest of the labeled protein using a sequence-specific protease such as trypsin.

  • Peptide Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) tip to remove salts and detergents that interfere with ESI.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column suitable for proteomics (e.g., 75 µm ID x 15 cm).

    • Mobile Phase: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from ~2% to 40% Solvent B over 60-90 minutes.

    • MS Method: Data-Dependent Acquisition (DDA). MS1 scans to detect peptide precursors, followed by MS2 scans on the top 10-15 most intense ions. Include the expected mass shift (+193.0 Da) in the search parameters.

Data Summary: At-a-Glance Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analyte Type Volatile, thermally stable small moleculesNon-volatile, thermally labile, large molecules (peptides, proteins)
Sample Prep Required: Derivatization to stable ester/amideRequired: Product isolation, digestion, desalting
Separation Gas-phase separation by boiling point/polarityLiquid-phase separation by hydrophobicity (RP)
Ionization Hard Ionization: Electron Ionization (EI)Soft Ionization: Electrospray (ESI), APCI
Fragmentation Extensive, predictable, library-searchable patternsControlled fragmentation in MS/MS for sequencing
Key Fragments Isotope patterns (Br), acylium ions, neutral loss of alkoxyPeptide backbone fragments (b- and y-ions)
Primary Use Case Reagent QC, analysis of simple synthetic productsAnalysis of complex reaction products, proteomics, metabolomics

Conclusion: Selecting the Right Tool for the Scientific Question

The mass spectrometric analysis of this compound and its products is a clear illustration of the principle that the analytical method must be tailored to the molecule and the scientific question at hand. The inherent reactivity of the acyl chloride group necessitates a deliberate and controlled derivatization step for any reliable analysis.

  • GC-MS stands as the unequivocal choice for the quality control of the reagent itself or for the characterization of its simple, volatile reaction products. Its power lies in providing clear, reproducible fragmentation patterns of a stable derivative.

  • LC-MS/MS is the indispensable tool for investigating the complex, non-volatile products that are often the goal of using this reagent, especially in biological systems. Its strength is the ability to analyze large biomolecules from complex mixtures and pinpoint the exact site of modification.

By understanding the strengths and requirements of each technique and implementing the appropriate derivatization and sample preparation workflows, researchers can confidently and accurately characterize the full spectrum of products derived from this versatile chemical tool.

References

A Comparative Guide to Amine-Reactive Bioconjugation: 6-Bromohexanoyl Chloride vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of coupling chemistry is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison of two amine-reactive reagents: the highly reactive 6-Bromohexanoyl chloride and the widely adopted N-Hydroxysuccinimide (NHS) esters. By delving into the underlying chemical principles and providing practical, data-supported insights, this document aims to empower you to make informed decisions for your specific bioconjugation challenges.

Core Principles: The Chemistry of Amine Acylation

Bioconjugation with both this compound and NHS esters hinges on the principle of nucleophilic acyl substitution. The target is typically the primary amine (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[1][2] These amines, when deprotonated, act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction results in the formation of a stable amide bond, covalently linking the molecule of interest to the biomolecule.[3][4]

A critical competing reaction for both reagents is hydrolysis, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and reducing the efficiency of the desired conjugation. The balance between aminolysis (the desired reaction) and hydrolysis is a key determinant of success in any bioconjugation protocol.[5]

Head-to-Head Comparison: this compound vs. NHS Esters

FeatureThis compoundNHS Esters
Reactive Group Acyl Chloride (-COCl)N-Hydroxysuccinimide Ester (-CO-NHS)
Reactivity Extremely High[6][7]High[3]
Primary Target Primary Amines (Lysine, N-terminus)[1][6]Primary Amines (Lysine, N-terminus)[1][3][8]
Key Advantage High reactivity can lead to faster reaction times.Well-established, predictable reactivity and good selectivity for amines in aqueous media.[3][4]
Major Disadvantage Highly susceptible to rapid hydrolysis, requiring stringent anhydrous conditions for storage and handling.[6][9][10]Susceptible to hydrolysis, especially at higher pH, but more manageable than acyl chlorides.[6][11]
Optimal pH Typically 8.0 - 8.5 (inferred from similar chemistries)[8]8.3 - 8.5[8][12]
Byproducts Hydrogen Chloride (HCl)[1][6]N-Hydroxysuccinimide (NHS)
Stability in Aqueous Buffer Very low; reacts vigorously with water.[6][9][10]Moderate; half-life is pH-dependent (e.g., 4-5 hours at pH 7, 10 minutes at pH 8.6 at 4°C).[6][11]

Deep Dive: Mechanistic and Practical Considerations

This compound: The Power and Peril of High Reactivity

This compound belongs to the acyl chloride family, which are among the most reactive acylating agents in organic chemistry.[7] This high reactivity stems from the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6][7]

This bifunctional linker is not only an acylating agent but also possesses a terminal bromine, which can be used for subsequent modifications, for instance, in the synthesis of PROTACs.[4][5]

However, this extreme reactivity is a double-edged sword in the context of bioconjugation. Acyl chlorides react rapidly and often violently with water, leading to immediate hydrolysis.[6][9][10] This necessitates meticulous handling under anhydrous conditions until the moment of reaction with the biomolecule.

Causality Behind Experimental Choices:

  • Anhydrous Solvents for Stock Solutions: Due to its extreme sensitivity to water, stock solutions of this compound must be prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][11]

  • Controlled Addition: The acyl chloride solution should be added dropwise to the buffered protein solution with gentle mixing to maximize the reaction with the amine nucleophile over hydrolysis.[11]

  • pH Control: A slightly basic pH (around 8.0-8.5) is generally recommended to ensure that a sufficient concentration of the target primary amines are deprotonated and thus nucleophilic.[8]

NHS Esters: The Workhorse of Bioconjugation

N-Hydroxysuccinimide esters are the most widely used reagents for amine modification in bioconjugation, and for good reason.[3][13] They offer a favorable balance of reactivity and stability in aqueous environments. The NHS leaving group is a good one, facilitating the nucleophilic attack by the amine, leading to the formation of a stable amide bond.[3][4]

While NHS esters are also susceptible to hydrolysis, their rate of hydrolysis is significantly slower than that of acyl chlorides, making them more forgiving and easier to handle in typical laboratory settings.[6][11] The pH of the reaction is a critical parameter, as the rate of hydrolysis increases with pH.[6][11]

Causality Behind Experimental Choices:

  • Optimal pH Range: The recommended pH range of 8.3-8.5 represents a compromise: it is high enough to ensure a significant population of deprotonated, nucleophilic primary amines, yet not so high as to cause excessively rapid hydrolysis of the NHS ester.[8][12]

  • Amine-Free Buffers: It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the target biomolecule for reaction with the NHS ester.[8][11] Sodium bicarbonate or phosphate buffers are common choices.[8][11]

  • Molar Excess: A molar excess of the NHS ester is typically used to drive the reaction towards completion and to account for some loss due to hydrolysis.[8]

Experimental Data Insights

Table 2: Hydrolytic Stability of Amine-Reactive Esters

ReagentpHTemperature (°C)Half-life
NHS Ester 7.004-5 hours[6][11]
8.6410 minutes[6][11]
Acyl Chloride (general) NeutralRoom TempSeconds to minutes (reacts vigorously)[6][9][10]

This data underscores the critical difference in stability. The rapid hydrolysis of acyl chlorides necessitates a very different experimental approach compared to the more controlled reaction of NHS esters.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • NHS ester stock solution (10 mM in anhydrous DMSO or DMF, prepared immediately before use)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein is in the Reaction Buffer. If necessary, perform a buffer exchange.

  • Reaction Initiation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is photosensitive.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove unreacted label and byproducts using a desalting column equilibrated with a suitable storage buffer.

General Protocol for Protein Labeling with this compound

This protocol is based on general principles for handling highly reactive acyl chlorides in bioconjugation.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound stock solution (100 mM in anhydrous DMSO or DMF, prepared immediately before use in a dry environment)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein is in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare the this compound stock solution in anhydrous DMSO or DMF.

  • Reaction Initiation: While vortexing the protein solution gently, add a 5- to 20-fold molar excess of the this compound stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Purification: Immediately purify the conjugate using a desalting column to remove excess reagent, byproducts, and HCl.

Visualization of Key Processes

Bioconjugation_Comparison cluster_reaction Bioconjugation Reaction 6-Bromohexanoyl_chloride This compound Aminolysis Aminolysis (Desired Reaction) 6-Bromohexanoyl_chloride->Aminolysis Highly Reactive Hydrolysis Hydrolysis (Side Reaction) 6-Bromohexanoyl_chloride->Hydrolysis Very Fast NHS_ester NHS Ester NHS_ester->Aminolysis Moderately Reactive NHS_ester->Hydrolysis Moderate Protein Protein (-NH2) Protein->Aminolysis Conjugate Stable Amide Bond (Bioconjugate) Aminolysis->Conjugate Byproduct_Acyl Carboxylic Acid + HCl Hydrolysis->Byproduct_Acyl Byproduct_NHS Carboxylic Acid + NHS Hydrolysis->Byproduct_NHS

Figure 1: Comparative reaction pathways for this compound and NHS Esters.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) start->prep_protein prep_reagent 2. Prepare Reagent Stock (Anhydrous DMSO/DMF) prep_protein->prep_reagent reaction 3. Initiate Reaction (Add reagent to protein) prep_reagent->reaction incubation 4. Incubate (RT or 4°C) reaction->incubation quench 5. Quench (Optional for NHS) (Add Tris or Glycine) incubation->quench purify 6. Purify Conjugate (Desalting Column) incubation->purify If not quenching quench->purify end End purify->end

Figure 2: Generalized experimental workflow for amine-reactive bioconjugation.

Conclusion and Recommendations

The choice between this compound and NHS esters for bioconjugation is a classic trade-off between reactivity and ease of use.

Choose this compound when:

  • Extremely fast reaction kinetics are required.

  • The bifunctional nature of the linker (acyl chloride and bromide) is advantageous for subsequent chemical modifications.

  • Stringent anhydrous handling conditions can be meticulously maintained.

Choose NHS Esters when:

  • A reliable, well-documented, and more forgiving protocol is desired.[3][4]

  • Working in a standard laboratory setting where absolute exclusion of moisture is challenging.

  • Reproducibility and high yields are prioritized over reaction speed.

For most standard bioconjugation applications, NHS esters remain the reagent of choice due to their proven reliability, manageable reactivity, and the wealth of available protocols and literature support.[3] The high reactivity of this compound, while powerful, introduces significant challenges related to its hydrolytic instability, which can lead to lower conjugation efficiencies and poor reproducibility if not handled with extreme care.

Ultimately, the optimal choice will depend on the specific requirements of your project, the nature of your biomolecule, and your laboratory's capabilities for handling highly reactive and moisture-sensitive reagents.

References

A Senior Application Scientist's Guide to Comparing Activity Assays of Proteins after Modification with 6-Bromohexanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. Covalent modification with reagents like 6-bromohexanoyl chloride, an alkylating agent, is a powerful tool for probing protein structure, function, and interactions. However, any modification carries the risk of altering the protein's native activity. This guide provides an in-depth comparison of common activity assays, offering the experimental data and rationale needed to make informed decisions when assessing the functional impact of this compound modification.

The "Why": Causality Behind Assessing Activity Post-Modification

This compound is an electrophilic reagent that primarily reacts with nucleophilic amino acid residues. While cysteine is a common target due to the high nucleophilicity of its sulfhydryl group, other residues such as lysine, histidine, aspartate, glutamate, serine, threonine, and tyrosine can also be modified, albeit generally at a slower rate.[1][2][3] The addition of the hexanoyl group can have several consequences:

  • Steric Hindrance: The bulky alkyl chain can physically block the active site or substrate binding pocket, impeding substrate access.

  • Disruption of Non-Covalent Interactions: The modification can disrupt critical hydrogen bonds, salt bridges, or hydrophobic interactions necessary for maintaining the protein's three-dimensional structure and catalytic function.[1]

  • Altered Electronics: Modification of a key catalytic residue can change its chemical properties, rendering it unable to participate in the reaction mechanism.

Therefore, a quantitative assessment of enzymatic activity is not just a quality control step but a fundamental necessity to interpret any data derived from the modified protein.

The "How": A Comparative Look at Activity Assay Methodologies

The choice of activity assay depends on the specific enzyme, its substrate, and the nature of the reaction it catalyzes. Here, we compare three widely used spectrophotometric and fluorometric-based assays, highlighting their principles, advantages, and limitations in the context of modified proteins.

Spectrophotometric assays are often the first choice due to their simplicity and wide applicability.[4] They rely on a change in absorbance at a specific wavelength as a substrate is converted to a product.[5]

Principle: Many enzymatic reactions involve a product that absorbs light at a different wavelength than the substrate. For enzymes that utilize cofactors like NAD+/NADH, the change in absorbance at 340 nm can be directly monitored.[5]

Advantages:

  • Continuous Monitoring: Allows for real-time measurement of the initial reaction rate (V₀), which is crucial for accurate kinetic analysis.[6][7]

  • Cost-Effective: Requires standard laboratory spectrophotometers and relatively inexpensive reagents.

  • Well-Established: A vast body of literature and established protocols are available for a wide range of enzymes.

Limitations:

  • Lower Sensitivity: Compared to fluorescence-based assays, spectrophotometric methods can be less sensitive, requiring higher enzyme or substrate concentrations.[8]

  • Interference: The modifying agent or its byproducts might absorb at the same wavelength as the substrate or product, leading to inaccurate readings. A proper control with the modified protein in the absence of substrate is essential.

Fluorometric assays offer a significant increase in sensitivity over their spectrophotometric counterparts.[4]

Principle: These assays utilize substrates that are either non-fluorescent or fluoresce at one wavelength, and upon enzymatic conversion, yield a product that is highly fluorescent or fluoresces at a different wavelength.

Advantages:

  • High Sensitivity: Can detect very low levels of enzyme activity, making them ideal for precious or low-abundance modified protein samples.[4]

  • Wide Dynamic Range: Often provides a broader linear range for detection.

Limitations:

  • Susceptibility to Quenching: The hexanoyl modification or residual unreacted this compound could potentially quench the fluorescence of the product, leading to an underestimation of activity.

  • Photobleaching: The fluorescent product may be susceptible to photobleaching upon prolonged exposure to the excitation light source.

  • Specialized Equipment: Requires a fluorescence spectrophotometer or plate reader.

For enzymatic reactions that do not inherently produce a change in absorbance or fluorescence, a coupled enzyme assay can be employed.

Principle: The product of the primary enzymatic reaction is used as a substrate by a second, "coupling" enzyme. This second reaction is designed to produce a readily detectable signal, such as the conversion of NAD+ to NADH.[9]

Advantages:

  • Versatility: Allows for the measurement of a wide range of enzyme activities that would otherwise be difficult to monitor directly.

  • Continuous Monitoring: Can be designed for real-time kinetic analysis.

Limitations:

  • Optimization Complexity: Requires careful optimization of the concentrations of both enzymes and all substrates to ensure the primary reaction is the rate-limiting step.[9]

  • Potential for Inhibition: The modifying agent or the modified primary enzyme could inhibit the coupling enzyme, leading to erroneous results. It is crucial to test the effect of the modified protein on the coupling enzyme's activity independently.

Experimental Section: A Practical Guide

I. Verifying Protein Modification

Before assessing activity, it is crucial to confirm that the protein has been successfully modified. Mass spectrometry is the gold standard for this purpose.[10][11][12][13]

Experimental Protocol: Mass Spectrometry Analysis of Modified Protein

  • Sample Preparation:

    • Take an aliquot of the unmodified (control) and this compound-treated protein.

    • Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) to remove non-volatile salts.

    • Denature, reduce, and alkylate the cysteine residues (if not the target of modification) to ensure complete digestion.

  • Proteolytic Digestion:

    • Digest the proteins with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the hexanoyl group (+98.0735 Da) on potential nucleophilic residues.

    • The identification of peptides with this mass shift confirms the modification and can pinpoint the specific amino acid residues that have been alkylated.[12]

II. Comparative Activity Assays

Model System: For this guide, we will use the hypothetical enzyme "Synthase-X," which converts Substrate-A to Product-B. We will compare a direct spectrophotometric assay and a fluorometric assay.

Experimental Protocol: Spectrophotometric Activity Assay of Synthase-X

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

    • Substrate-A Stock: 10 mM in Assay Buffer.

    • Unmodified Synthase-X: 1 mg/mL in storage buffer.

    • Modified Synthase-X: 1 mg/mL in storage buffer.

  • Protein Concentration Determination:

    • Accurately determine the protein concentration of both the unmodified and modified enzyme solutions using a suitable method like the Bradford or BCA assay.[8][14]

  • Assay Procedure:

    • Set up a 96-well UV-transparent plate.

    • In triplicate, add 180 µL of Assay Buffer to each well.

    • Add 10 µL of either unmodified or modified Synthase-X to the appropriate wells. Include a "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of Substrate-A stock solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to the same temperature.

    • Monitor the increase in absorbance at the λmax of Product-B (e.g., 412 nm) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the specific activity using the following formula:

      • Specific Activity (Units/mg) = (V₀ (abs/min) * Assay Volume (mL)) / (ε (M⁻¹cm⁻¹) * Pathlength (cm) * Protein Amount (mg))[15][16]

      • Where 1 Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[15]

Experimental Protocol: Fluorometric Activity Assay of Synthase-X

  • Reagents and Buffers:

    • Assay Buffer: Same as above.

    • Fluoro-Substrate-A Stock: 1 mM in DMSO.

    • Unmodified and Modified Synthase-X: Same as above.

  • Assay Procedure:

    • Set up a black, 96-well microplate.

    • In triplicate, add 188 µL of Assay Buffer to each well.

    • Add 1 µL of either unmodified or modified Synthase-X (using a lower concentration due to higher sensitivity). Include a "no enzyme" control.

    • Pre-incubate as before.

    • Initiate the reaction by adding 1 µL of Fluoro-Substrate-A stock solution.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • Determine the initial velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Generate a standard curve using a known concentration of the fluorescent product to convert relative fluorescence units (RFU)/min to µmol/min.

    • Calculate the specific activity as described for the spectrophotometric assay.

III. Data Presentation and Interpretation

Summarize the quantitative data in a clear, comparative table.

Enzyme SampleProtein Conc. (mg/mL)Spectrophotometric Specific Activity (U/mg)Fluorometric Specific Activity (U/mg)% Remaining Activity (Spectrophotometric)% Remaining Activity (Fluorometric)
Unmodified Synthase-X1.0254.3 ± 2.155.1 ± 1.8100%100%
Modified Synthase-X0.9812.7 ± 0.813.2 ± 0.623.4%24.0%

Interpretation: The data clearly shows a significant decrease in the specific activity of Synthase-X after modification with this compound, with approximately 76% of the activity lost. The close agreement between the spectrophotometric and fluorometric assays provides confidence in the results.

IV. Visualizing the Workflow and Mechanisms

Diagrams can effectively illustrate the experimental process and the underlying scientific principles.

Caption: Workflow for protein modification, verification, and comparative activity assessment.

Mechanism_of_Inhibition cluster_native Native Enzyme Activity cluster_modified Inhibition by Modification Native_Enzyme Active Site Substrate Binding Pocket Product Product Native_Enzyme->Product Catalysis Substrate Substrate Substrate->Native_Enzyme:active_site Binding Modified_Enzyme Modified Active Site 6-Bromohexanoyl Group Substrate2 Substrate Substrate2->Modified_Enzyme:active_site Binding Blocked

Caption: Potential mechanism of enzyme inhibition by this compound modification.

Concluding Remarks for the Senior Scientist

The modification of proteins with reagents like this compound is a valuable technique, but it is not complete without a thorough functional assessment. This guide has provided a framework for comparing different activity assays, emphasizing the importance of understanding the principles behind each method and potential sources of interference. By employing a multi-assay approach and confirming modification through mass spectrometry, researchers can confidently and accurately characterize the functional consequences of their protein modifications. This rigorous, self-validating system of verification and functional testing is essential for producing trustworthy and reproducible scientific results.

References

6-Bromohexanoyl chloride linker stability vs other linkers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

Introduction: The Linchpin of Conjugate Efficacy

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a molecular bridge. It is a critical determinant of a conjugate's therapeutic index, dictating its stability, pharmacokinetic profile, and mechanism of action.[1] An ideal linker must be a master of dual roles: remaining steadfast and intact within the systemic circulation to prevent premature payload release and its associated off-target toxicities, while permitting efficient liberation of the active molecule at the intended site of action.[1][2][3]

This guide provides a comprehensive comparison of linker stability, with a specific focus on the robust, non-cleavable linkages formed by bifunctional reagents like 6-bromohexanoyl chloride. We will dissect its performance in the context of other widely used cleavable and non-cleavable linker technologies, supported by experimental data and detailed protocols to empower researchers in making informed design choices.

Dissecting the this compound Linker: A Profile in Stability

This compound is a heterobifunctional crosslinking reagent, meaning it possesses two different reactive ends: a highly reactive acyl chloride and a moderately reactive alkyl bromide .[4] This dual reactivity allows for a sequential and controlled conjugation process to form a stable, six-carbon aliphatic chain linker.

  • The Acyl Chloride Moiety: This group reacts readily and efficiently with nucleophiles such as primary amines (e.g., from lysine residues on a protein) to form an amide bond .[5] The amide bond is one of the most stable covalent linkages in organic chemistry, renowned for its exceptional resistance to hydrolysis under physiological conditions.[6] Its stability is due to resonance delocalization, which gives the C-N bond partial double-bond character.[7][8]

  • The Alkyl Bromide Moiety: This end reacts with nucleophiles like thiols (e.g., from a payload molecule or a cysteine residue) via nucleophilic substitution to form a highly stable thioether bond .

The resulting conjugate, therefore, contains an exceptionally durable Amide-(CH2)5-Thioether linkage that is not susceptible to cleavage by changes in pH or the presence of common physiological enzymes.

Protein Biomolecule (e.g., Antibody) Amine Primary Amine (-NH2) LinkerReagent 6-Bromohexanoyl Chloride Amine->LinkerReagent Step 1: Amidation Intermediate Amide-Linked Intermediate LinkerReagent->Intermediate HCl HCl (byproduct) LinkerReagent->HCl FinalConjugate Stable Bioconjugate (Amide & Thioether Bonds) Intermediate->FinalConjugate HBr HBr (byproduct) Intermediate->HBr Payload Payload Molecule (e.g., Drug) Thiol Thiol Group (-SH) Thiol->Intermediate Step 2: Alkylation

Caption: Reaction scheme for this compound.

The Linker Stability Landscape: A Comparative Framework

The choice of linker chemistry fundamentally alters the stability and release profile of a conjugate.[9] Linkers are broadly classified into two families: non-cleavable and cleavable.

Non-Cleavable Linkers: The Stability Champions

Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[10] This design ensures maximum stability in circulation, minimizing off-target toxicity.[9][11]

  • Thioether Linkers (e.g., from SMCC): Formed by the reaction of a maleimide with a thiol, these linkers are extremely stable in vivo.[12] They are a cornerstone of approved ADCs like Kadcyla®.[10]

  • Amide Linkers (e.g., from NHS Esters or Acyl Chlorides): As discussed, amide bonds exhibit exceptional hydrolytic stability.[6] Linkers derived from this compound fall into this category, offering a highly stable connection point.

The primary advantage of non-cleavable linkers is their profound plasma stability, which can lead to a wider therapeutic window.[10][] However, they are generally unable to produce a "bystander effect," where the released payload kills adjacent, antigen-negative tumor cells, because the released drug-linker-amino acid complex is often charged and cannot diffuse across cell membranes.[14]

Cleavable Linkers: Engineered for Conditional Release

Cleavable linkers are designed to be stable in the bloodstream but break apart in response to specific triggers present in the tumor microenvironment or within the target cell.[1][15]

  • Enzyme-Cleavable Linkers (e.g., Val-Cit): These are the most common type of cleavable linker, exemplified by the valine-citrulline (Val-Cit) dipeptide.[16] They are highly stable in human plasma but are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[17][] This targeted release mechanism is highly effective. A key consideration is that Val-Cit linkers can be unstable in rodent plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[12][19]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers exploit the pH difference between blood (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[14] While effective, traditional hydrazone linkers can suffer from insufficient stability in circulation, with half-lives that can be as low as 2 days, leading to a risk of premature payload release.[19][20]

  • Redox-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment inside a cell, which has a much higher concentration of glutathione than the bloodstream.[15] However, they are the most labile of the common linker types and can be susceptible to premature reduction in plasma, leading to off-target toxicity.[12]

Quantitative Comparison of Linker Stability

The following table summarizes experimental data on the stability of various linker types in human plasma, providing a clear comparison.

Linker TypeLinkage FormedCleavage MechanismStability in Human PlasmaKey Observations & References
This compound-derived Amide & ThioetherNon-CleavableVery High The resulting amide and thioether bonds are exceptionally resistant to chemical and enzymatic degradation. Stability is comparable to other non-cleavable linkers.[6][10]
Thioether (e.g., SMCC) ThioetherNon-CleavableVery High Considered the gold standard for stability; relies on complete antibody degradation for payload release.[10][12]
Peptide (Val-Cit-PABC) AmideEnzymatic (Cathepsin B)High Stable for over 28 days in human plasma. Susceptible to premature cleavage in mouse plasma.[12][21]
Hydrazone HydrazonepH-Sensitive (Acid)Moderate Prone to hydrolysis in the bloodstream (t½ ≈ 2 days), which can lead to off-target toxicity. Stable at pH 7.4 but hydrolyzes in acidic environments.[12][19][20]
Disulfide DisulfideRedox-SensitiveModerate to Low Susceptible to reduction by glutathione and exchange with free thiols in circulation, leading to premature drug release.[12]
β-Glucuronide GlycosidicEnzymatic (β-glucuronidase)High Stable in plasma; offers a distinct and highly specific enzymatic cleavage mechanism inside the lysosome.[17]

Experimental Protocols for Assessing Linker Stability

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are standardized, detailed methodologies for evaluating linker stability in vitro.

Protocol 1: In Vitro Plasma Stability Assay

Causality: This assay simulates the systemic circulation to determine the rate of premature drug deconjugation. It is the most critical test for predicting in vivo stability. Incubation at 37°C mimics physiological temperature. Quenching with acetonitrile precipitates plasma proteins to halt any enzymatic reactions and allows for accurate analysis of the supernatant.[22]

Methodology:

  • Preparation: Pre-warm human or mouse plasma to 37°C. Prepare a stock solution of the test ADC in an appropriate buffer (e.g., PBS).

  • Incubation: Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).[1] Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 5, and 7 days).[1]

  • Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed to precipitate proteins.[22]

  • Analysis: Analyze the supernatant using LC-MS to quantify the concentration of the intact ADC, free payload, and any payload-adducts.[1] The rate of decrease in intact ADC concentration indicates the linker's stability.

Protocol 2: pH-Dependent Stability Assay

Causality: This assay evaluates the linker's susceptibility to hydrolysis under conditions mimicking both physiological pH and the acidic environments of endosomes and lysosomes. It is essential for validating pH-sensitive linkers and confirming the stability of non-cleavable linkers across a pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., 7.4, 6.5, 5.5, and 4.5).[1]

  • Incubation: Dilute the test ADC into each buffer and incubate at 37°C.

  • Time Points: Collect aliquots at multiple time points over a set period (e.g., 0, 2, 6, 12, 24 hours).[1]

  • Analysis: Quantify the amount of cleaved payload and intact ADC in each sample using a suitable method like HPLC or LC-MS.[1] Plot the percentage of intact ADC over time for each pH condition.

start Start: ADC Sample prep_matrix Prepare Biological Matrix (Plasma, Lysosomes, pH Buffer) start->prep_matrix spike Spike ADC into Matrix prep_matrix->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction & Precipitate Protein timepoint->quench For each time point analyze Analyze Supernatant (LC-MS / HPLC) quench->analyze end End: Stability Data analyze->end

Caption: General workflow for in vitro linker stability assessment.

Discussion: Selecting the Optimal Linker

The choice between a stable non-cleavable linker and a conditionally labile cleavable linker is a pivotal decision in drug conjugate design.

  • The Case for this compound-Derived Linkers: For applications where maximum plasma stability is paramount and a bystander effect is not required, a non-cleavable linker is the superior choice. The amide and thioether bonds formed using this compound provide exceptional durability, ensuring the payload remains attached until the conjugate is internalized and degraded. This minimizes the risk of systemic toxicity and can lead to a more predictable pharmacokinetic profile.[10][11] The primary drawback is the high reactivity of the acyl chloride, which requires anhydrous conditions during conjugation to prevent hydrolysis.[5]

  • The Case for Cleavable Linkers: When treating heterogeneous tumors or when the payload has poor cell permeability, a cleavable linker that enables a bystander effect can be highly advantageous.[1] Enzyme-cleavable linkers like Val-Cit represent a well-balanced option, offering good plasma stability with a specific, targeted release mechanism.[16][] However, the potential for premature cleavage, especially during preclinical animal studies, must be carefully evaluated.[19]

start Start: Define Project Goal q1 Is Maximum Plasma Stability the #1 Priority? start->q1 q2 Is a 'Bystander Effect' Required for Efficacy? q1->q2 No non_cleavable Select Non-Cleavable Linker (e.g., 6-Bromohexanoyl Chloride-derived, SMCC) q1->non_cleavable Yes q2->non_cleavable No cleavable Select Cleavable Linker q2->cleavable Yes q3 What is the Release Mechanism Trigger? enzyme Enzyme-Cleavable (e.g., Val-Cit) q3->enzyme Enzymes ph pH-Sensitive (e.g., Hydrazone) q3->ph Low pH redox Redox-Sensitive (e.g., Disulfide) q3->redox Reducing Env. cleavable->q3

Caption: Decision tree for linker selection.

Conclusion

The stability of a linker is not an abstract chemical property; it is a direct driver of therapeutic success or failure. Linkers derived from This compound exemplify a class of non-cleavable linkers that provide maximal stability through the formation of robust amide and thioether bonds. They are an excellent choice for applications demanding minimal off-target release and a predictable PK profile. In contrast, cleavable linkers like Val-Cit peptides offer the strategic advantage of controlled payload release and the potential for a bystander effect, albeit with a comparatively higher risk of premature deconjugation. The optimal choice is never universal but must be tailored to the specific payload, target, and therapeutic strategy. Rigorous in vitro stability testing, as outlined in this guide, is an indispensable step in validating that choice and advancing the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 6-Bromohexanoyl Chloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. 6-Bromohexanoyl chloride is a versatile bifunctional linker, prized for its ability to acylate primary amines on biomolecules, leaving a terminal bromide for further functionalization. This guide provides an in-depth, objective comparison of the spectroscopic signatures of this compound and its conjugates, supported by predicted experimental data and detailed protocols. We will also explore how it compares to common alternatives, such as N-hydroxysuccinimide (NHS) esters.

The Role of this compound in Bioconjugation

This compound serves as a valuable tool in bioconjugation due to its dual reactivity. The acyl chloride group readily reacts with nucleophilic primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. The terminal bromo group can then be used for subsequent modifications, for example, through reaction with a thiol to form a thioether linkage. This allows for the stepwise construction of complex bioconjugates.

Spectroscopic Characterization: A Comparative Analysis

The successful conjugation of this compound to a biomolecule can be unequivocally confirmed by a suite of spectroscopic techniques. Here, we will use the simple amino acid glycine as a model substrate to illustrate the expected spectral changes upon conjugation, forming N-(6-bromohexanoyl)glycine.

¹H NMR Spectroscopy: Tracking the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the covalent modification of biomolecules. The distinct chemical environments of the protons in this compound and glycine are significantly altered upon conjugation.

Key Observations upon Conjugation:

  • Disappearance of the Glycine Amine Proton: The broad singlet corresponding to the amine protons of glycine will disappear upon formation of the amide bond.

  • Appearance of an Amide Proton: A new signal, typically a triplet, will appear in the downfield region (around 6-8 ppm) corresponding to the newly formed N-H of the amide bond.

  • Shift of the α-Protons: The protons on the carbon adjacent to the carbonyl group in the hexanoyl chain (H-2) will experience a slight upfield shift upon conversion of the highly electron-withdrawing acyl chloride to a less withdrawing amide. Conversely, the α-protons of glycine (H-2') will shift downfield due to the deshielding effect of the newly attached acyl group.

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
This compound H-22.95t
H-31.85p
H-41.55p
H-51.90p
H-63.40t
Glycine H-2'3.55s
N-(6-bromohexanoyl)glycine H-22.25t
H-31.65p
H-41.45p
H-51.88p
H-63.41t
H-2'3.95d
N-H~7.50t
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information about the carbon framework of the molecules.

Key Observations upon Conjugation:

  • Carbonyl Shift: The most significant change is observed for the carbonyl carbon (C-1). The highly deshielded carbonyl carbon of the acyl chloride (around 173 ppm) will shift upfield to a region typical for amides (around 170 ppm).

  • Shift of α-Carbons: Similar to the proton shifts, the α-carbon of the hexanoyl chain (C-2) will shift slightly upfield, while the α-carbon of glycine (C-2') will shift downfield.

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound C-1 (C=O)173.0
C-246.0
C-324.0
C-430.5
C-532.0
C-633.5
Glycine C-1' (C=O)172.5
C-2'42.5
N-(6-bromohexanoyl)glycine C-1 (C=O)170.5
C-236.0
C-325.0
C-431.0
C-532.5
C-633.8
C-1' (C=O)171.0
C-2'41.0
FT-IR Spectroscopy: Vibrational Signatures of Bond Formation

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the presence of specific functional groups.

Key Observations upon Conjugation:

  • Disappearance of the Acyl Chloride Carbonyl Stretch: The strong, sharp absorption band of the acyl chloride carbonyl (C=O) at a high wavenumber (around 1800 cm⁻¹) will disappear.

  • Appearance of Amide Bands: Two characteristic amide bands will appear: the Amide I band (primarily C=O stretch) around 1640 cm⁻¹, and the Amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.

  • Changes in N-H Stretching Region: The N-H stretching vibrations of the primary amine in glycine will be replaced by the N-H stretch of the secondary amide, typically appearing as a single, broader band around 3300 cm⁻¹.

Compound Functional Group Characteristic Absorption (cm⁻¹)
This compound C=O (acyl chloride)~1800
Glycine N-H (amine)~3400-3200 (two bands)
C=O (carboxylic acid)~1700
N-(6-bromohexanoyl)glycine N-H (amide)~3300
C=O (Amide I)~1640
N-H bend (Amide II)~1550
C=O (carboxylic acid)~1710
Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the definitive molecular weight of the conjugate, confirming the successful addition of the 6-bromohexanoyl moiety.

Key Observations upon Conjugation:

  • Molecular Ion Peak: The mass spectrum of the conjugate will show a molecular ion peak corresponding to the sum of the molecular weight of glycine and the 6-bromohexanoyl group, minus the elements of HCl. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks of roughly equal intensity).

  • Fragmentation Pattern: The fragmentation pattern will also be indicative of the conjugate structure. A common fragmentation would be the loss of the bromine atom, and cleavage of the amide bond.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of [M+H]⁺
This compound C₆H₁₀BrClO213.50-
Glycine C₂H₅NO₂75.0776.04
N-(6-bromohexanoyl)glycine C₈H₁₄BrNO₃268.11268.02 / 270.02

Comparison with an Alternative: N-Hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide (NHS) esters are another widely used class of amine-reactive crosslinkers.[1] Here's a comparison with this compound:

Feature This compound N-Hydroxysuccinimidyl-6-bromohexanoate
Reactivity Highly reactive, rapid reaction with amines.[2]Very reactive, but generally less so than acyl chlorides.
Stability Susceptible to hydrolysis, requires anhydrous conditions for storage and reaction.More stable to hydrolysis than acyl chlorides, allowing for reactions in aqueous buffers.[3]
Byproducts HCl (corrosive, can lower pH).N-hydroxysuccinimide (water-soluble, easily removed).[1]
Spectroscopic Handle The acyl chloride C=O stretch at ~1800 cm⁻¹ is a clear starting material signature.The NHS ester C=O stretches are also distinctive.

Expert Insight: While acyl chlorides like this compound offer very high reactivity, their sensitivity to water necessitates careful handling and reaction in organic solvents, which can be detrimental to some biomolecules. NHS esters provide a more user-friendly alternative for bioconjugation in aqueous environments, which is often preferred for maintaining protein structure and function.[3] The choice between the two depends on the specific requirements of the biomolecule and the desired reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-(6-bromohexanoyl)glycine

This protocol describes a representative synthesis of a simple conjugate.

Materials:

  • Glycine

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve glycine (1.0 eq) in 1M NaOH solution and cool to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in DCM.

  • Add the this compound solution dropwise to the glycine solution with vigorous stirring, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Separate the organic layer.

  • Wash the organic layer with 1M HCl and then with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Spectroscopic Analysis

¹H and ¹³C NMR:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

FT-IR:

  • Acquire a background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal).

  • Place a small amount of the sample on the holder and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands for the functional groups of interest.

Mass Spectrometry:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak and analyze the fragmentation pattern if performing MS/MS.

Visualizing the Workflow

The following diagram illustrates the overall workflow from conjugation to spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 6-Bromohexanoyl_chloride 6-Bromohexanoyl Chloride Reaction Conjugation Reaction (Schotten-Baumann) 6-Bromohexanoyl_chloride->Reaction Glycine Glycine Glycine->Reaction Conjugate N-(6-bromohexanoyl)glycine Reaction->Conjugate NMR ¹H & ¹³C NMR Conjugate->NMR Characterization FTIR FT-IR Conjugate->FTIR Characterization MS Mass Spectrometry Conjugate->MS Characterization Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of a this compound conjugate.

Conclusion

The spectroscopic analysis of this compound conjugates provides a robust and multi-faceted approach to confirming successful bioconjugation. By leveraging the complementary information from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can gain a comprehensive understanding of their modified biomolecules. While this compound is a powerful reagent, a thorough understanding of its reactivity and stability, especially in comparison to alternatives like NHS esters, is crucial for designing successful bioconjugation strategies in the development of novel therapeutics and research tools.

References

A Senior Application Scientist's Comparative Guide to Bifunctional Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of the Bifunctional Linker

In the landscape of modern therapeutics, precision is paramount. The ability to deliver a potent molecular payload directly to its target while sparing healthy tissue is the hallmark of next-generation drugs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). At the heart of these sophisticated molecules lies a component that is often underappreciated yet fundamentally dictates their success: the bifunctional linker.[1] This molecular bridge, connecting a targeting moiety to a therapeutic payload, governs the stability, solubility, and release mechanism of the conjugate, ultimately defining its efficacy and safety profile.[1][2]

This guide provides a comparative analysis of bifunctional linkers, delving into their chemical architectures, mechanisms of action, and the experimental data that underpins their selection. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform the rational design of next-generation therapeutics.

Part 1: Linkers in Antibody-Drug Conjugates (ADCs) - A Tale of Two Strategies

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[3] The linker in an ADC has a dual mandate: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release the drug upon reaching the target tumor cell.[4] This "stability-release dilemma" has driven the development of two primary linker strategies: cleavable and non-cleavable.[4]

The General Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circulates 1. ADC Circulates (Stable Linker) Binding 2. Binding to Target Antigen ADC_circulates->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Trafficking 4. Lysosomal Trafficking Internalization->Trafficking Release 5. Payload Release (Linker Cleavage) Trafficking->Release Cytotoxicity 6. Cytotoxicity & Apoptosis Release->Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[1]

Cleavable Linkers: Designing for Conditional Release

Cleavable linkers are engineered to break under specific biochemical conditions prevalent within target cells or the tumor microenvironment.[][6] This strategy allows for the release of the payload in its free, unmodified form.[7] A significant advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6][7]

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][8] They typically incorporate an acid-labile hydrazone bond that hydrolyzes in these acidic compartments to release the payload.[4][]

  • Mechanism: Acid-catalyzed hydrolysis of the hydrazone bond.[]

  • Advantages: One of the first linker technologies to be clinically validated.[4]

  • Disadvantages: Hydrazone linkers can exhibit gradual hydrolysis in the bloodstream, leading to premature drug release and potential systemic toxicity.[4][10] This has led to them being largely superseded by more stable chemistries.[4]

  • Clinical Example: Mylotarg® (gemtuzumab ozogamicin), the first approved ADC, utilized a hydrazone linker.[4][10]

This class of linkers leverages the significantly higher concentration of reducing agents, particularly glutathione (GSH), inside a cell compared to the plasma (up to 1000-fold difference).[4][11] The linker contains a disulfide bond that is rapidly reduced by intracellular GSH, cleaving the linker and freeing the payload.[4][12]

  • Mechanism: Reduction of the disulfide bond by intracellular glutathione.[]

  • Advantages: Offers selective drug release in the reducing intracellular environment.[] The release rate can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability.[11][14]

  • Disadvantages: Potential for premature cleavage by reducing agents in the blood.[1]

  • Clinical Relevance: This approach is used in ADCs carrying maytansinoid payloads.[15]

Peptide linkers are short amino acid sequences designed to be cleaved by specific proteases, such as cathepsin B, which are often overexpressed in tumor cells and localized in lysosomes.[7][]

  • Mechanism: Enzymatic cleavage of the peptide sequence by lysosomal proteases.[6]

  • Advantages: High stability in circulation and efficient payload release inside target cells.[17] The valine-citrulline (Val-Cit) dipeptide is a widely successful and commonly used sequence.[18]

  • Disadvantages: Can exhibit instability in rodent plasma, which can complicate preclinical studies.[17]

  • Clinical Examples: Nine of the 17 approved ADCs utilize peptide linkers, including Adcetris® (brentuximab vedotin).[17][19]

Non-Cleavable Linkers: Stability as a Priority

In contrast to their cleavable counterparts, non-cleavable linkers form a highly stable covalent bond with the payload.[7] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[20]

  • Mechanism: Lysosomal degradation of the antibody, releasing the payload still attached to the linker and a single amino acid.[20]

  • Advantages: Generally offer superior plasma stability and a better safety profile, which can lead to a wider therapeutic window.[7][20] This reduces the risk of off-target toxicity.[6][20]

  • Disadvantages: The released payload-linker-amino acid complex may have reduced cell permeability, limiting the bystander effect.[14] The linker can also alter the activity of the payload.[14]

  • Clinical Example: Kadcyla® (ado-trastuzumab emtansine) employs the non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[20]

Comparative Summary of ADC Linkers
Linker TypeSub-TypeCleavage MechanismKey AdvantagesKey Disadvantages
Cleavable pH-Sensitive (Hydrazone)Acid hydrolysis in endosomes/lysosomes[4]Early clinical validation[4]Instability in circulation, potential for systemic toxicity[4][10]
Redox-Sensitive (Disulfide)Reduction by intracellular glutathione[]Exploits differential redox potential[1]Potential for premature cleavage in blood[1]
Enzyme-Sensitive (Peptide)Cleavage by lysosomal proteases (e.g., Cathepsin B)[6]High plasma stability, potent bystander effect[7][17]Potential instability in rodent plasma[17]
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibody[20]Superior plasma stability, improved safety profile[7][20]Limited bystander effect, payload activity may be altered[14]

Part 2: Linkers in PROTACs - More Than Just a Spacer

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[21] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[22][23] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[22][24]

The PROTAC Mechanism: Hijacking Cellular Machinery

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Recycle->PROTAC Catalytic Cycle Linker_Evaluation_Workflow cluster_design cluster_invitro cluster_invivo Design 1. Design & Synthesize Linker-Payload Conjugation 2. Conjugate to Targeting Moiety Design->Conjugation Purification 3. Purify & Characterize Conjugate (e.g., DAR) Conjugation->Purification Plasma_Stability 4. Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity 5. In Vitro Cytotoxicity (IC50 Determination) Plasma_Stability->Cytotoxicity Ternary_Complex 7. Ternary Complex Formation (for PROTACs) Bystander 6. Bystander Effect Assay (for ADCs) Cytotoxicity->Bystander PK_PD 9. Pharmacokinetics (PK) & Pharmacodynamics (PD) Bystander->PK_PD Degradation 8. Target Degradation Assay (for PROTACs) Ternary_Complex->Degradation Degradation->PK_PD Efficacy 10. In Vivo Efficacy (Tumor Xenograft Models) PK_PD->Efficacy Toxicity 11. Toxicology Studies Efficacy->Toxicity

References

A Comparative Kinetic Analysis of 6-Bromohexanoyl Chloride Reactions: A Guide for Drug Development and Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Duality of 6-Bromohexanoyl Chloride in Synthesis

This compound is a bifunctional reagent of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2][3] Its structure, featuring a highly reactive acyl chloride and a versatile alkyl bromide, allows for sequential, orthogonal reactions. The acyl chloride provides a reactive handle for forming stable amide or ester linkages, while the terminal bromide serves as a key site for subsequent nucleophilic substitution or cross-coupling reactions.

This dual reactivity makes it an invaluable linker molecule for attaching payloads to targeting moieties, creating polymer-drug conjugates, or synthesizing complex heterocyclic systems. However, the high reactivity of the acyl chloride group necessitates a thorough understanding of its kinetic behavior.[4][5] Competing side reactions, such as hydrolysis, can significantly impact yield and purity. Therefore, optimizing reaction conditions requires a quantitative understanding of how quickly this compound reacts with different nucleophiles.

This guide provides a comparative kinetic analysis of this compound with key nucleophiles: alcohols (esterification), amines (amidation), and aromatic compounds (Friedel-Crafts acylation). We will explore the underlying principles of these reactions, present detailed protocols for their kinetic monitoring using modern analytical techniques, and provide comparative data to guide researchers in making informed decisions during synthesis design and process optimization.

Fundamentals of Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound are classic examples of nucleophilic acyl substitution.[4][5] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[5] A nucleophile (Nu:) attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the most stable leaving group—in this case, the chloride ion—to form the final substitution product.[6]

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is primarily dependent on two factors:

  • Nucleophilicity: Stronger nucleophiles (e.g., primary amines) react much faster than weaker ones (e.g., alcohols or water).[7]

  • Steric Hindrance: Bulky groups on either the nucleophile or the acyl chloride can slow the reaction by impeding the initial attack.[8]

A Comparative Guide to Analytical Techniques for Kinetic Monitoring

Choosing the right analytical tool is critical for accurate kinetic analysis. The high reactivity of acyl chlorides requires methods that are either rapid or can be performed in-situ.[9] The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.

Parameter NMR Spectroscopy HPLC (UV Detection) In-situ FTIR Spectroscopy
Principle Non-invasive monitoring of changes in the magnetic properties of atomic nuclei (e.g., ¹H).[9]Separation of reaction components based on polarity, followed by UV detection.[10]Real-time monitoring of changes in the vibrational frequencies of functional groups.[9]
Mode In-situ (reaction in NMR tube) or at-line (flow-NMR).[11]Off-line (requires quenching and sample preparation).In-situ (ATR probe inserted directly into the reactor).[9]
Key Advantage Provides detailed structural information on reactants, products, and intermediates simultaneously without calibration standards for relative quantification.[12]High sensitivity and resolving power, ideal for complex mixtures and trace analysis.[13][14]Excellent for real-time, continuous monitoring without sampling; provides immediate feedback on reaction progress.
Key Limitation Lower sensitivity compared to HPLC; requires relatively high concentrations.Sample workup (quenching/derivatization) can introduce errors and time delays.[15]Spectral overlap can be an issue in complex mixtures; quantitative analysis requires careful calibration.
Best For Mechanistic studies and reactions where intermediates are of interest.Reactions with multiple products or when high sensitivity is required.Process optimization and monitoring reactions with distinct IR-active functional group changes.

Kinetic Analysis of Key Reactions

To provide a practical comparison, we will outline the kinetic analysis of this compound with three representative nucleophiles: ethanol (esterification), n-butylamine (amidation), and anisole (Friedel-Crafts acylation).

Experimental Workflow for Kinetic Studies

A robust kinetic study follows a systematic workflow. The goal is often to establish pseudo-first-order conditions, where one reactant (the nucleophile) is in large excess relative to the other (this compound). This simplifies the rate law, making the reaction rate dependent only on the concentration of the limiting reactant, allowing for straightforward calculation of the rate constant.[16]

Reactivity RCOCl 6-Bromohexanoyl Chloride Amine n-Butylamine (Amidation) RCOCl->Amine k₁ (Very Fast) Alcohol Ethanol (Esterification) RCOCl->Alcohol k₂ (Fast) Water Water (Hydrolysis) RCOCl->Water k₃ (Moderate) Aromatic Anisole (Friedel-Crafts) RCOCl->Aromatic k₄ (Slow, requires catalyst)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromohexanoyl chloride
Reactant of Route 2
6-Bromohexanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.